Product packaging for FR179642(Cat. No.:CAS No. 168110-44-9)

FR179642

Cat. No.: B612303
CAS No.: 168110-44-9
M. Wt: 936.9 g/mol
InChI Key: QCYMOOBOFFUBHZ-CPYYHODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pneumocandin M1 is a chemical reagent provided for research purposes in the study of antifungal agents. It is a member of the echinocandin class of lipohexapeptides, which are known to potently inhibit fungal 1,3-β-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall . This mechanism of action disrupts the structural integrity of the cell wall, leading to osmotic instability and cell lysis . As a research tool, Pneumocandin M1 is valuable for investigating the structure-activity relationships (SAR) of echinocandin antibiotics . Studies on analogous compounds have explored how modifications, particularly to the acyl side chain, can influence both antifungal potency and hemolytic activity . Researchers may use this compound in microbiological assays, enzymatic studies, and in the development of novel antifungal therapies. Precise details on the specific research applications and biological activity of the M1 congener will be determined by the researcher. Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H52N8O20S B612303 FR179642 CAS No. 168110-44-9

Properties

IUPAC Name

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYMOOBOFFUBHZ-CPYYHODSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N8O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168110-44-9
Record name FR-179642
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168110449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FR-179642
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44677O2TDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of FR179642: A Technical Guide to (1,3)-β-D-Glucan Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR179642 is a key semi-synthetic intermediate in the production of Micafungin (B1204384), a potent echinocandin antifungal agent.[1] Its mechanism of action is intrinsically linked to that of Micafungin and other members of the echinocandin class: the specific, non-competitive inhibition of the fungal enzyme (1,3)-β-D-glucan synthase.[2][3][4] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall that is absent in mammalian cells, providing a high degree of selective toxicity.[4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the biochemical pathway of (1,3)-β-D-glucan synthesis, the inhibitory action of echinocandins, and comprehensive experimental protocols for the evaluation of (1,3)-β-D-glucan synthase inhibitors.

Introduction to this compound and the Echinocandins

This compound is the cyclic peptide nucleus of the echinocandin-like antifungal lipopeptide FR901379, produced by the fungus Coleophoma empetri.[1] It serves as a crucial precursor in the synthesis of Micafungin. The echinocandins are a class of lipopeptide antifungal drugs that have become a first-line therapy for invasive fungal infections due to their potent activity and favorable safety profile.[6] Their unique mechanism of action, targeting the fungal cell wall, distinguishes them from other antifungal classes like azoles and polyenes, which target the cell membrane.

The Fungal Cell Wall and the Role of (1,3)-β-D-Glucan

The fungal cell wall is a dynamic and essential organelle that provides structural support, protection against osmotic stress, and a scaffold for various enzymes and proteins involved in growth and host-pathogen interactions. A major component of the cell wall of most pathogenic fungi is (1,3)-β-D-glucan, a long-chain polymer of glucose. This polysaccharide is synthesized by the enzyme complex (1,3)-β-D-glucan synthase, which is located in the fungal plasma membrane.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary molecular target of this compound, through its lineage to Micafungin, is the (1,3)-β-D-glucan synthase enzyme complex.[2][3][4] This inhibition is non-competitive, meaning the drug does not bind to the active site of the enzyme where the substrate, UDP-glucose, binds.[7] Instead, it is believed to bind to a distinct site on the Fks1p subunit of the enzyme, inducing a conformational change that renders the enzyme inactive.

The inhibition of (1,3)-β-D-glucan synthase has profound consequences for the fungal cell:

  • Disruption of Cell Wall Integrity: The depletion of (1,3)-β-D-glucan weakens the cell wall, making the fungus susceptible to osmotic lysis.

  • Aberrant Morphology: Inhibition of cell wall synthesis leads to abnormal cell growth and morphology, particularly at sites of active growth such as hyphal tips and budding daughter cells.

  • Cell Death: The compromised cell wall ultimately leads to cell death.

The following diagram illustrates the biochemical pathway of (1,3)-β-D-glucan synthesis and the inhibitory action of this compound.

G Mechanism of Action of this compound cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Disruption Cell Wall Disruption & Cell Lysis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Wall->Disruption Weakening This compound This compound (Echinocandin) This compound->Glucan_Synthase Non-competitive Inhibition

Caption: Mechanism of this compound action.

Quantitative Data

Fungal SpeciesMicafungin MIC Range (µg/mL)Reference
Candida albicans0.008 - 0.125[8]
Candida glabrata0.008 - 0.06N/A
Candida parapsilosis0.125 - 2N/A
Candida tropicalis0.015 - 0.125N/A
Candida krusei0.03 - 0.25N/A
Aspergillus fumigatus0.004 - 0.03N/A
Aspergillus flavus0.008 - 0.03N/A
Aspergillus niger0.004 - 0.015N/A

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the activity of (1,3)-β-D-glucan synthase inhibitors like this compound.

Preparation of Fungal Microsomal Fractions for (1,3)-β-D-Glucan Synthase Assay

This protocol describes the isolation of membrane fractions enriched in (1,3)-β-D-glucan synthase from fungal cells.

Materials:

  • Fungal culture (e.g., Candida albicans, Saccharomyces cerevisiae)

  • Breaking buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 M NaCl, 1 mM PMSF)

  • Membrane buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 30% glycerol)

  • Glass beads (0.5 mm diameter)

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Grow fungal cells to mid-log phase in an appropriate liquid medium.

  • Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold sterile water.

  • Resuspend the cell pellet in ice-cold breaking buffer.

  • Disrupt the cells by vortexing with an equal volume of glass beads for 10-15 cycles of 1 minute vortexing followed by 1 minute on ice.

  • Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C to remove whole cells and debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and gently wash the pellet with membrane buffer.

  • Resuspend the pellet in a minimal volume of membrane buffer.

  • Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

  • Aliquot the enzyme preparation and store at -80°C until use.

In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the activity of (1,3)-β-D-glucan synthase by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into the glucan polymer.

Materials:

  • Fungal microsomal fraction (prepared as in 5.1)

  • Assay buffer (50 mM Tris-HCl pH 7.5, 20 mM GTPγS, 1 mM EDTA, 10% glycerol)

  • UDP-[¹⁴C]glucose (specific activity ~300 mCi/mmol)

  • Unlabeled UDP-glucose

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 10% Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, UDP-[¹⁴C]glucose, and unlabeled UDP-glucose.

  • Add varying concentrations of this compound or control vehicle to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the fungal microsomal fraction.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Filter the reaction mixture through a glass fiber filter to trap the insoluble [¹⁴C]glucan polymer.

  • Wash the filter three times with ice-cold 5% TCA and once with 70% ethanol.

  • Dry the filter and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

The following diagram outlines the experimental workflow for evaluating a (1,3)-β-D-glucan synthase inhibitor.

G Experimental Workflow for Inhibitor Evaluation cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Culture Growth Cell_Harvest 2. Cell Harvest & Lysis Fungal_Culture->Cell_Harvest Microsome_Isolation 3. Microsome Isolation (Ultracentrifugation) Cell_Harvest->Microsome_Isolation Reaction_Setup 4. Assay Reaction Setup (Buffer, UDP-[14C]glucose, Inhibitor) Microsome_Isolation->Reaction_Setup Enzyme_Addition 5. Initiate with Enzyme Reaction_Setup->Enzyme_Addition Incubation 6. Incubation (30°C) Enzyme_Addition->Incubation Reaction_Stop 7. Stop Reaction (TCA) Incubation->Reaction_Stop Filtration 8. Filtration & Washing Reaction_Stop->Filtration Counting 9. Scintillation Counting Filtration->Counting Data_Analysis 10. Calculate % Inhibition Counting->Data_Analysis IC50_Determination 11. Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for evaluating a (1,3)-β-D-glucan synthase inhibitor.

Conclusion

This compound, as a key intermediate in the synthesis of Micafungin, exerts its antifungal effect through the well-established mechanism of (1,3)-β-D-glucan synthase inhibition. This targeted action disrupts the integrity of the fungal cell wall, leading to cell death. The absence of this enzyme in humans underscores the high therapeutic index of this class of antifungals. While specific quantitative inhibitory data for this compound is not widely published, the provided experimental protocols offer a robust framework for its characterization and for the continued development of novel antifungal agents targeting this essential fungal pathway.

References

FR179642 and its Role in Modulating Microbial-Host Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR179642 is a cyclic hexapeptide that serves as a crucial intermediate in the synthesis of the echinocandin antifungal agent, Micafungin.[1][2] It is the core peptide nucleus of the naturally occurring lipopeptide antifungal, FR901379, produced by the fungus Coleophoma empetri.[2][3] While sometimes broadly referred to as a regulatory molecule, its primary significance in the context of microbial signaling lies in its role as the precursor to Micafungin. This guide will provide an in-depth technical overview of this compound, focusing on the downstream effects of its derivative, Micafungin, on fungal cell wall integrity and the subsequent modulation of host-pathogen signaling pathways.

Chemical and Physical Properties of this compound

This compound is a complex molecule with the following properties:

PropertyValue
Molecular Formula C₃₅H₅₂N₈O₂₀S
Molecular Weight 936.89 g/mol
CAS Number 168110-44-9
Appearance White to off-white solid
Solubility Slightly soluble in DMSO (heated) and Methanol (heated, sonicated)

The Link to Micafungin and Microbial Signaling

This compound's relevance to microbial signaling is indirect, through its conversion to Micafungin. Micafungin is a potent antifungal that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][4] This disruption of the cell wall has significant consequences for the fungus and its interaction with the host immune system, effectively altering the signals the fungus presents to the host.

Mechanism of Action of Micafungin

Micafungin non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, which form the primary structural scaffold of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1]

Micafungin Micafungin Glucan_Synthase β-(1,3)-D-Glucan Synthase Micafungin->Glucan_Synthase Inhibits Cell_Lysis Cell Lysis Micafungin->Cell_Lysis Induces Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Integrity Glucan->Cell_Wall Maintains Cell_Wall->Cell_Lysis Prevents

Mechanism of Micafungin's antifungal activity.
Modulation of Host-Pathogen Signaling

The disruption of the fungal cell wall by Micafungin leads to a significant alteration in the pathogen-associated molecular patterns (PAMPs) exposed on the fungal surface. Specifically, it leads to the unmasking of β-glucans and chitin.[1] These exposed PAMPs are recognized by pattern recognition receptors (PRRs) on host immune cells, such as macrophages, triggering a more robust inflammatory response.[1] This enhanced immune recognition can be considered a form of indirect microbial-host signaling initiated by the action of the drug.

cluster_fungus Fungal Cell cluster_host Host Immune Cell (Macrophage) Micafungin Micafungin Cell_Wall Intact Cell Wall (Masked β-Glucans) Micafungin->Cell_Wall Disrupts Disrupted_Cell_Wall Disrupted Cell Wall (Exposed β-Glucans) PRR Pattern Recognition Receptors (e.g., Dectin-1) Disrupted_Cell_Wall->PRR Recognized by Macrophage Macrophage Cytokines Enhanced Cytokine Secretion (TNF-α, IL-17A, IL-10) PRR->Cytokines Signal Transduction

Micafungin-induced modulation of host-pathogen signaling.

Quantitative Data on Micafungin's Biological Activity

The following table summarizes the minimum inhibitory concentration (MIC) of Micafungin against various fungal species. The MIC is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal SpeciesStrainMIC (μg/mL)Reference
Candida albicansSC53140.016[1]
Candida albicansvarious clinical isolates<0.25[5]
Candida glabratavarious clinical isolates<0.25[5]
Candida kruseivarious clinical isolates<0.25[5]
Candida parapsilosisvarious clinical isolateshigher MICs noted[5]
Aspergillus fumigatus--[4]

Experimental Protocols

Antifungal Susceptibility Testing (XTT Assay)

This protocol is used to determine the inhibitory effect of a compound on fungal growth.

Materials:

  • Fungal culture (Aspergillus fumigatus germlings)

  • Micafungin

  • RPMI 1640 medium

  • 96-well microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione (B1676200)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a suspension of Aspergillus fumigatus germlings in RPMI 1640 medium.

  • Dispense 100 µL of the germling suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of Micafungin in RPMI 1640 medium.

  • Add 100 µL of the Micafungin dilutions to the wells containing the germlings. Include a drug-free control.

  • Incubate the plate at 37°C for a specified period (e.g., 24 hours).

  • Prepare the XTT-menadione solution by mixing XTT and menadione according to the manufacturer's instructions.

  • Add 50 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Measure the absorbance at 450 nm using a microplate reader. The color change is proportional to the metabolic activity of the fungi.

  • Calculate the percentage of inhibition relative to the drug-free control.[4]

Start Start Prepare_Germlings Prepare Fungal Germling Suspension Start->Prepare_Germlings Dispense_Germlings Dispense Germlings into 96-well Plate Prepare_Germlings->Dispense_Germlings Add_Micafungin Add Micafungin to Wells Dispense_Germlings->Add_Micafungin Prepare_Micafungin Prepare Micafungin Serial Dilutions Prepare_Micafungin->Add_Micafungin Incubate_24h Incubate at 37°C for 24 hours Add_Micafungin->Incubate_24h Add_XTT Add XTT-Menadione Solution Incubate_24h->Add_XTT Incubate_Dark Incubate in Dark at 37°C Add_XTT->Incubate_Dark Read_Absorbance Read Absorbance at 450 nm Incubate_Dark->Read_Absorbance Analyze Calculate % Inhibition Read_Absorbance->Analyze End End Analyze->End

Workflow for the XTT assay.
Analysis of Cell Wall β-Glucan Exposure

This protocol is used to quantify the exposure of β-glucans on the fungal cell surface following treatment with a cell wall-disrupting agent.

Materials:

  • Fungal culture (Candida albicans)

  • Micafungin

  • Phosphate-buffered saline (PBS)

  • Recombinant Dectin-1-Fc

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-human IgG)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture Candida albicans in the presence and absence of sub-inhibitory concentrations of Micafungin.

  • Harvest the fungal cells by centrifugation and wash them with PBS.

  • Resuspend the cells in a blocking buffer (e.g., PBS with 1% BSA).

  • Incubate the cells with recombinant Dectin-1-Fc for 1 hour at 4°C. Dectin-1 is a receptor that specifically binds to β-glucans.

  • Wash the cells with PBS to remove unbound Dectin-1-Fc.

  • Incubate the cells with a fluorescently labeled secondary antibody that binds to the Fc portion of Dectin-1-Fc for 1 hour at 4°C in the dark.

  • Wash the cells with PBS.

  • Analyze the fluorescence of the cell population using a flow cytometer or visualize the cells using a fluorescence microscope. An increase in fluorescence intensity in the Micafungin-treated cells indicates increased β-glucan exposure.[1]

Conclusion

This compound is a pivotal molecule in the synthesis of the potent antifungal drug Micafungin. While not a direct microbial signaling agent itself, its derivative, Micafungin, profoundly impacts the interaction between fungi and their hosts. By disrupting the fungal cell wall, Micafungin alters the molecular signals presented by the fungus, leading to enhanced recognition by the host immune system. This indirect modulation of microbial-host signaling underscores the importance of understanding the downstream consequences of antifungal drug action, providing valuable insights for the development of novel therapeutic strategies.

References

The Role of FR179642 in Quorum Sensing: An Examination of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide addresses the purported role of the compound FR179642 in microbial quorum sensing. This compound is primarily recognized as a key intermediate in the synthesis of Micafungin (B1204384), a potent echinocandin antifungal agent.[1] It is the cyclic peptide nucleus of the naturally occurring lipopeptide FR901379, produced by the fungus Coleophoma empetri F-11899.[1][2] While some commercial suppliers have described this compound as an "intercellular signaling agent" involved in quorum sensing, a thorough review of the scientific literature reveals a lack of empirical evidence to substantiate this claim. This document aims to clarify the established role of this compound and to explore the current understanding of its activities, while also providing a foundational overview of quorum sensing.

Chemical and Physical Properties of this compound

This compound is a complex cyclic peptide with the molecular formula C35H52N8O20S.[3] Its chemical structure and properties are well-documented in chemical databases and by suppliers of research chemicals. The table below summarizes its key identifiers and physical characteristics.

PropertyValueSource
CAS Number 168110-44-9[3]
Molecular Formula C35H52N8O20S[3]
Molecular Weight 936.89 g/mol [3]
Appearance White to Off-white Solid[]
Solubility Slightly soluble in DMSO (heated) and Methanol (heated, sonicated)[]
Melting Point >150°C (decomposes)[]

Established Role in Antifungal Synthesis

The primary and well-established role of this compound is as a precursor in the semi-synthetic production of Micafungin. The biosynthesis of FR901379 in Coleophoma empetri has been a subject of study, with research focused on optimizing its production for the subsequent synthesis of Micafungin.[5][6][7] The process involves the enzymatic deacylation of the lipid side chain from FR901379 to yield this compound, which is then chemically modified to produce Micafungin.

Synthesis_of_Micafungin FR901379 FR901379 (Lipopeptide from C. empetri) Enzymatic_Deacylation Enzymatic Deacylation FR901379->Enzymatic_Deacylation This compound This compound (Cyclic Peptide Nucleus) Enzymatic_Deacylation->this compound Chemical_Modification Chemical Modification This compound->Chemical_Modification Micafungin Micafungin (Antifungal Drug) Chemical_Modification->Micafungin

Caption: Simplified workflow for the synthesis of Micafungin from FR901379, highlighting the role of this compound.

The Unsubstantiated Link to Quorum Sensing

Quorum sensing is a cell-to-cell communication process that bacteria and some fungi use to coordinate gene expression based on population density.[8] This process relies on the production, detection, and response to small signaling molecules called autoinducers. At a certain concentration threshold, these autoinducers trigger collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.

Therefore, the role of this compound in quorum sensing remains speculative and is not an established scientific fact. It is possible that this claim is based on unpublished internal data or is a theoretical extrapolation based on its microbial origin and complex structure.

General Principles of Quorum Sensing

To provide context for the audience, a brief overview of quorum sensing mechanisms is presented below. Quorum sensing systems are diverse but generally involve a few key components.

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Signal_Synthase->Autoinducer synthesis Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor binding Autoinducer_ext Extracellular Autoinducers Autoinducer->Autoinducer_ext diffusion Target_Genes Target Genes Receptor->Target_Genes activation Response Coordinated Response (e.g., Biofilm Formation) Target_Genes->Response expression

Caption: A generalized signaling pathway for bacterial quorum sensing.

Experimental Protocols for Studying Quorum Sensing:

While there are no specific experimental protocols for this compound in the context of quorum sensing, researchers in this field typically employ a range of well-established methods to identify and characterize quorum sensing inhibitors (QSIs). These include:

  • Biosensor Reporter Assays: Genetically modified bacteria that produce a measurable signal (e.g., light, color) in response to specific autoinducers are used. A potential QSI is added to the system, and a reduction in the signal indicates inhibition of the quorum sensing pathway.

  • Virulence Factor Production Assays: The effect of a compound on the production of specific quorum sensing-regulated virulence factors (e.g., pyocyanin, elastase in Pseudomonas aeruginosa) is quantified.

  • Biofilm Formation Assays: The ability of a compound to inhibit or disrupt the formation of biofilms is often measured using crystal violet staining and quantification.

  • Gene Expression Analysis: Techniques such as quantitative real-time PCR (qRT-PCR) or RNA-sequencing are used to measure the expression levels of quorum sensing-regulated genes in the presence of a potential QSI.

Conclusion and Future Directions

For researchers and drug development professionals, it is crucial to distinguish between established, evidence-based roles and unsubstantiated claims. Future research could investigate the potential signaling activities of this compound and its parent compound, FR901379. Such studies would require rigorous application of the experimental protocols outlined above to determine if these molecules indeed have any effect on bacterial or fungal communication systems. Until such data is available, the role of this compound in quorum sensing should be considered hypothetical.

References

The Unveiling of FR179642: A Deep Dive into its Microbial Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FR179642 is a crucial intermediate in the semi-synthesis of Micafungin (B1204384), a potent echinocandin antifungal agent. As the cyclic peptide nucleus of the lipopeptide FR901379, understanding its biosynthesis is paramount for optimizing production and developing novel derivatives. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in the filamentous fungus Coleophoma empetri, detailing the genetic machinery, enzymatic steps, quantitative data from strain engineering, and the experimental protocols utilized to elucidate this complex process.

The Genetic Blueprint: Two-Clustered Biosynthesis of the Precursor FR901379

The biosynthesis of this compound is intrinsically linked to that of its precursor, FR901379. The genetic instructions for FR901379 synthesis in Coleophoma empetri are uniquely organized into two distinct and physically separated gene clusters: a core biosynthetic gene cluster (mcf) and an O-sulfonation gene cluster[1][2]. The core cluster is responsible for the assembly of the hexapeptide backbone and its initial modifications, while the sulfonation cluster carries out the final tailoring step that imparts the characteristic sulfonyloxy group to FR901379[3][4].

The Assembly Line: Key Enzymes and Their Roles

The biosynthesis of the this compound core within FR901379 is a multi-step process orchestrated by a series of specialized enzymes. The key players and their functions, identified through gene disruption and complementation studies, are outlined below[3][4]:

  • Nonribosomal Peptide Synthetase (NRPS): The cornerstone of the pathway is the NRPS, encoded by the CEnrps gene. This mega-enzyme is responsible for the sequential condensation of the six amino acid building blocks that form the cyclic hexapeptide core of this compound.

  • Fatty-Acyl-AMP Ligase: The CEligase gene product initiates the process by activating palmitic acid and transferring it to the NRPS, which will form the lipid side chain of FR901379. This side chain is later removed to yield this compound.

  • Oxygenases and Hydroxylases: A suite of oxygenases, including four nonheme mononuclear iron oxygenases (CEoxy1, CEoxy2, CEoxy3, CEoxy4) and two cytochrome P450 enzymes (CEp450-1, CEp450-2), are crucial for the synthesis of the non-proteinogenic amino acids and for hydroxylation of the peptide core[3][4]. Specifically, the cytochrome P450 enzymes McfF and McfH have been identified as rate-limiting steps in the overall pathway[2][5].

  • L-homotyrosine Biosynthesis: The CEhtyA-D genes are responsible for the synthesis of L-homotyrosine, one of the non-proteinogenic amino acid residues incorporated into the hexapeptide ring[3][4].

  • Sulfonation: The final step in FR901379 biosynthesis is the addition of a sulfonyloxy group, a reaction catalyzed by a sulfotransferase (CEsul) and a cytochrome P450 enzyme (CEp450-3) from the separate O-sulfonation cluster[3][4].

  • Regulation: The biosynthesis is under the control of a transcriptional activator, McfJ. Overexpression of the mcfJ gene has been shown to significantly increase the production of FR901379[1][2][5].

Quantitative Analysis of Strain Improvement

Metabolic engineering strategies have been successfully employed to enhance the production of FR901379 in Coleophoma empetri. The following table summarizes the quantitative improvements in titer achieved through genetic modifications.

Strain DescriptionTiter of FR901379 (g/L)Fold IncreaseReference
Wild-Type C. empetri0.3-[2][5]
mcfJ Overexpression1.34.3[2][5]
mcfJ, mcfF, mcfH Co-expression (in 5L bioreactor)4.013.3[2][5]
Mutant from Heavy-ion Irradiation1.13.7[6]

Experimental Protocols

The elucidation of the this compound/FR901379 biosynthetic pathway has been made possible through advanced genetic and analytical techniques.

Gene Disruption and Overexpression using CRISPR/Cas9

A CRISPR/Cas9-based gene editing tool was established for the industrial strain C. empetri SIPI1284 to facilitate rapid gene disruption and analysis of the biosynthetic genes. This method achieves a gene mutagenesis efficiency of up to 84% at the target locus[3].

  • Vector Construction: Guide RNAs (gRNAs) targeting the gene of interest are designed and cloned into a Cas9 expression vector. For overexpression studies, the gene of interest is placed under the control of a strong constitutive promoter, such as PgpdA[2][7].

  • Transformation: Protoplast-mediated transformation is a common method for introducing the CRISPR/Cas9 system or overexpression cassettes into C. empetri[7][8]. The frequency of homologous recombination can be significantly increased by deleting the ku80 gene, which is involved in the non-homologous end-joining DNA repair pathway[7][9].

  • Mutant Verification: Successful gene disruption or integration is confirmed by PCR analysis of the genomic DNA from the transformants.

Fermentation Protocols

The production of FR901379, and subsequently this compound, is achieved through microbial fermentation.

  • Seed Culture Medium: A typical seed culture medium for Coleophoma empetri contains (per liter): 10g glucose, 30g soluble starch, 20g cottonseed cake powder, 5g dry corn steep liquor, 2g dipotassium (B57713) hydrogen phosphate, 3g calcium carbonate, and 1g defoamer[10].

  • Production Fermentation Medium: A representative fermentation medium for FR901379 production consists of (per liter): 140g fructose, 10g corn gluten powder, 6g casein, 7g yeast peptone, 2g magnesium sulfate, 0.5g dipotassium hydrogen phosphate, 3g calcium carbonate, and 0.5g defoamer[10].

  • Fermentation Conditions: Fermentation is typically carried out at 24-26°C[10].

Conversion of FR901379 to this compound

This compound is obtained from FR901379 through enzymatic deacylation, which removes the palmitic acid side chain. This can be achieved using a deacylase enzyme[10].

Visualizing the Pathway and Workflows

To better illustrate the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

FR901379_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_core_biosynthesis Core Biosynthesis (mcf Cluster) cluster_sulfonation O-Sulfonation Cluster cluster_final_conversion Final Conversion palmitic_acid Palmitic Acid CEligase CEligase palmitic_acid->CEligase amino_acids Standard Amino Acids CEnrps CEnrps (NRPS) amino_acids->CEnrps L_tyrosine L-Tyrosine CEhtyA_D CEhtyA-D L_tyrosine->CEhtyA_D CEligase->CEnrps Activated Palmitate L_homotyrosine L-Homotyrosine CEhtyA_D->L_homotyrosine L_homotyrosine->CEnrps linear_lipopeptide Linear Lipopeptide CEnrps->linear_lipopeptide cyclized_lipopeptide Cyclized Lipopeptide (this compound core) linear_lipopeptide->cyclized_lipopeptide Cyclization CEoxy CEoxy1-4 cyclized_lipopeptide->CEoxy CEp450_1_2 CEp450-1, CEp450-2 cyclized_lipopeptide->CEp450_1_2 hydroxylated_lipopeptide Hydroxylated Lipopeptide CEoxy->hydroxylated_lipopeptide CEp450_1_2->hydroxylated_lipopeptide CEp450_3 CEp450-3 hydroxylated_lipopeptide->CEp450_3 CEsul CEsul hydroxylated_lipopeptide->CEsul FR901379 FR901379 CEp450_3->FR901379 CEsul->FR901379 Deacylase Deacylase FR901379->Deacylase This compound This compound Deacylase->this compound McfJ McfJ (Transcriptional Activator) McfJ->CEnrps

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental_Workflow cluster_strain_engineering Strain Engineering cluster_fermentation_analysis Fermentation and Analysis cluster_conversion Conversion to this compound design_gRNA Design gRNA / Overexpression Cassette vector_construction Vector Construction design_gRNA->vector_construction protoplast_transformation Protoplast-mediated Transformation into C. empetri (Δku80) vector_construction->protoplast_transformation mutant_selection Mutant Selection & Verification (PCR) protoplast_transformation->mutant_selection seed_culture Seed Culture mutant_selection->seed_culture production_fermentation Production Fermentation seed_culture->production_fermentation hplc_analysis HPLC Analysis of FR901379 Titer production_fermentation->hplc_analysis deacylation Enzymatic Deacylation of FR901379 production_fermentation->deacylation purification Purification of this compound deacylation->purification

Caption: Experimental workflow for strain engineering and this compound production.

Conclusion

The elucidation of the this compound biosynthetic pathway in Coleophoma empetri represents a significant achievement in natural product biochemistry and metabolic engineering. A thorough understanding of the genes, enzymes, and regulatory mechanisms involved has paved the way for the rational design of high-yielding microbial strains. The quantitative data presented herein underscore the potential for substantial improvements in the production of this vital precursor for the antifungal drug Micafungin. The detailed experimental protocols provide a roadmap for researchers seeking to further investigate and manipulate this intricate biosynthetic machinery for therapeutic and industrial applications.

References

The Impact of FR179642 on Microbial Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR179642, a key intermediate in the synthesis of the echinocandin antifungal agent Micafungin, exerts its primary influence on microbial metabolism by disrupting cell wall biosynthesis. As the cyclic peptide nucleus of the lipopeptide FR901379, its mechanism of action is intrinsically linked to the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for maintaining fungal cell wall integrity. This guide provides an in-depth analysis of the downstream metabolic and signaling consequences of this inhibition in susceptible fungi, presenting quantitative data on metabolic shifts, detailed experimental protocols for studying these effects, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound, as a precursor to Micafungin, functions by targeting the fungal-specific enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. By non-competitively inhibiting this enzyme, this compound and its derivatives disrupt the formation of the cell wall, leading to osmotic instability and ultimately, cell lysis. This targeted action provides a high degree of selective toxicity against fungal cells, as mammalian cells lack a cell wall.[1][2][3]

Quantitative Metabolic Impact of β-(1,3)-D-Glucan Synthase Inhibition

The inhibition of cell wall synthesis by echinocandins like Micafungin (derived from this compound) triggers a cascade of metabolic reprogramming events within the fungal cell. Studies on Candida albicans using subinhibitory concentrations of Micafungin have revealed significant alterations in the intracellular pools of various metabolites. These changes reflect the cell's attempt to compensate for cell wall stress and maintain homeostasis.

A liquid chromatography-high-resolution mass spectrometry (LC-HRMS)-based metabolomics analysis of Candida albicans exposed to Micafungin demonstrated notable changes in several key metabolic pathways. The following tables summarize the observed quantitative changes in metabolite pool sizes.

Table 1: Changes in Amino Acid and Polyamine Metabolism in Candida albicans in Response to Micafungin

MetaboliteFold Change (Subinhibitory Concentration)Metabolic Pathway
L-ProlineIncreasedAmino Acid Metabolism
L-Glutamic acidIncreasedAmino Acid Metabolism
N-Acetyl-L-ornithineIncreasedAmino Acid Metabolism
PutrescineIncreasedPolyamine Metabolism

Table 2: Changes in Central Carbon and Nucleic Acid Metabolism in Candida albicans in Response to Micafungin

MetaboliteFold Change (Subinhibitory Concentration)Metabolic Pathway
Glycerol-2-phosphate+0.7Glycolysis/Gluconeogenesis
Gluconic acidIncreasedPentose Phosphate Pathway
2-α-D-Glucosyl-D-glucoseIncreasedGlycolysis/Gluconeogenesis
GlycerateIncreasedGlycolysis/Gluconeogenesis
Glucose/Fructose-2.0Central Carbon Metabolism
D-(-)-Arabinose-7.0Pentose Phosphate Pathway
Sucrose-6.0Central Carbon Metabolism
Mannose-9.0Central Carbon Metabolism
UracilIncreasedNucleic Acid Metabolism
AdenosineIncreasedNucleic Acid Metabolism

Data adapted from a study on the metabolomic effects of Micafungin on Candida albicans. The study found that at subinhibitory concentrations, there were significant increases in the pool sizes of amino acids, nucleic acids, and polyamines, while inhibitory concentrations led to a decrease, consistent with fungicidal activity.

Compensatory Signaling Pathways Activated by Cell Wall Stress

The disruption of the fungal cell wall by agents like this compound triggers a multifaceted stress response, activating several key signaling pathways. These pathways orchestrate a compensatory mechanism, most notably an increase in the synthesis of chitin (B13524), another crucial cell wall polymer. The three primary pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+-calcineurin signaling pathway.

Protein Kinase C (PKC) Cell Integrity Pathway

The PKC pathway is a central regulator of cell wall integrity in fungi. Upon cell wall stress, sensors at the cell surface activate Rho1 GTPase, which in turn activates Protein Kinase C (Pkc1). Pkc1 initiates a MAP kinase cascade, ultimately leading to the activation of transcription factors that upregulate the expression of genes involved in cell wall repair and chitin synthesis.

PKC_Pathway cluster_membrane Plasma Membrane Cell Wall Stress Cell Wall Stress Rho1-GTP Rho1-GTP Cell Wall Stress->Rho1-GTP Activates Pkc1 Pkc1 Rho1-GTP->Pkc1 Activates MAPK Cascade MAPK Cascade Pkc1->MAPK Cascade Initiates Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Activates Chitin Synthase Upregulation Chitin Synthase Upregulation Transcription Factors->Chitin Synthase Upregulation Induces HOG_Pathway Cell Wall Stress Cell Wall Stress Osmosensors Osmosensors Cell Wall Stress->Osmosensors Sensed by HOG MAP Kinase Cascade HOG MAP Kinase Cascade Osmosensors->HOG MAP Kinase Cascade Activates Hog1 Hog1 HOG MAP Kinase Cascade->Hog1 Phosphorylates Gene Expression Gene Expression Hog1->Gene Expression Regulates Calcineurin_Pathway Cell Wall Stress Cell Wall Stress Ca2+ Influx Ca2+ Influx Cell Wall Stress->Ca2+ Influx Calmodulin Calmodulin Ca2+ Influx->Calmodulin Binds to Calcineurin Calcineurin Calmodulin->Calcineurin Activates Crz1 (phosphorylated) Crz1 (phosphorylated) Calcineurin->Crz1 (phosphorylated) Dephosphorylates Crz1 (dephosphorylated) Crz1 (dephosphorylated) Crz1 (phosphorylated)->Crz1 (dephosphorylated) Nuclear Translocation Nuclear Translocation Crz1 (dephosphorylated)->Nuclear Translocation Gene Expression Gene Expression Nuclear Translocation->Gene Expression Regulates Metabolomics_Workflow Fungal Culture Fungal Culture Exposure to this compound Exposure to this compound Fungal Culture->Exposure to this compound Metabolite Quenching Metabolite Quenching Exposure to this compound->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction LC-HRMS Analysis LC-HRMS Analysis Metabolite Extraction->LC-HRMS Analysis Data Processing Data Processing LC-HRMS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Metabolite Identification Metabolite Identification Statistical Analysis->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis

References

FR179642: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR179642 is a complex cyclic peptide that serves as a crucial intermediate in the synthesis of Micafungin, a potent echinocandin antifungal agent.[1][2] As a key precursor, understanding the chemical structure and properties of this compound is paramount for the efficient production of Micafungin and for the development of novel antifungal therapies. This technical guide provides an in-depth overview of this compound, including its detailed chemical structure, physicochemical properties, and its role in the synthesis of Micafungin.

Chemical Structure

This compound, also known as the Micafungin peptide core, possesses a complex cyclic hexapeptide structure.[1][3] Its systematic IUPAC name is [5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate (B86663).[4] The molecule features a number of stereocenters, contributing to its specific three-dimensional conformation, which is essential for its biological activity as a precursor.

Key structural features include a cyclic peptide backbone, multiple hydroxyl groups that contribute to its polarity, and a sulfate group attached to a phenolic ring. These functionalities are critical for both its chemical reactivity in the subsequent synthesis steps and for the biological activity of the final product, Micafungin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and for the design of synthetic and analytical procedures.

PropertyValueReference
Molecular Formula C₃₅H₅₂N₈O₂₀S[4][5]
Molecular Weight 936.9 g/mol [4][5]
CAS Number 168110-44-9[4]
Appearance White to Off-white Solid[]
Melting Point >150°C (decomposition)[][7]
Solubility Soluble in DMSO (slightly, heated), Methanol (B129727) (slightly, heated, sonicated)[]
Density 1.75 ± 0.1 g/cm³[8]
pKa -4.46 ± 0.18 (Predicted)[8]

Biological Activity and Mechanism of Action

This compound itself is an intermediate and not the final active pharmaceutical ingredient. Its significance lies in its role as the core nucleus for the synthesis of Micafungin.[1] Micafungin exerts its antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase.[] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[] By inhibiting this enzyme, Micafungin disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[10] The core structure provided by this compound is essential for the correct assembly and conformational presentation of the side chain that is later attached to form Micafungin, which in turn is responsible for this specific enzyme inhibition.

The following diagram illustrates the signaling pathway affected by the final product, Micafungin, which is synthesized from this compound.

Micafungin_Mechanism_of_Action Micafungin Micafungin GlucanSynthase β-(1,3)-D-glucan Synthase (FKS1 subunit) Micafungin->GlucanSynthase Inhibits BetaGlucan β-(1,3)-D-glucan GlucanSynthase->BetaGlucan Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Fungal Cell Wall Integrity BetaGlucan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Loss of Integrity Leads to

Caption: Mechanism of action of Micafungin, the derivative of this compound.

Experimental Protocols

Synthesis of Micafungin from this compound

The synthesis of Micafungin from this compound involves the coupling of the this compound peptide core with an activated side chain, specifically 4-[5-(4-pentyloxy)phenyl]isoxazole-3-yl]benzoic acid.[3] A general experimental protocol is outlined below.

Materials:

  • This compound (Micafungin peptide core)

  • 4-[5-(4-pentyloxy)phenyl]isoxazole-3-yl]benzoic acid (Micafungin side chain)

  • Coupling agent (e.g., a carbodiimide (B86325) or an activated ester of the side chain)

  • Coupling additive (e.g., HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Purification solvents (e.g., Methanol, Acetone, Ethyl acetate)

Procedure:

  • Suspend this compound in anhydrous DMF.

  • Cool the mixture to 0°C.

  • In a separate vessel, activate the Micafungin side chain using a suitable coupling agent and additive.

  • Add the activated Micafungin side chain and a base (e.g., DIPEA) to the suspension of this compound.

  • Stir the reaction mixture at 0°C for a specified period (e.g., 90 minutes) until the reaction is complete, as monitored by a suitable technique like HPLC.

  • Quench the reaction by adding a mixture of methanol and acetone.

  • Induce precipitation of the product by the slow addition of ethyl acetate.

  • Collect the crude Micafungin by filtration.

  • Purify the crude product using appropriate chromatographic techniques to obtain pure Micafungin.

The following diagram illustrates the general workflow for the synthesis of Micafungin from this compound.

Micafungin_Synthesis_Workflow cluster_activation Side Chain Activation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification SideChain Micafungin Side Chain CouplingAgent Coupling Agent + Additive ActivatedSideChain Activated Side Chain CouplingAgent->ActivatedSideChain Activation Reaction Reaction Mixture (0°C) ActivatedSideChain->Reaction This compound This compound in DMF This compound->Reaction Base Base (e.g., DIPEA) Base->Reaction Quenching Quenching (Methanol/Acetone) Reaction->Quenching Precipitation Precipitation (Ethyl Acetate) Quenching->Precipitation Filtration Filtration Precipitation->Filtration Purification Chromatographic Purification Filtration->Purification Micafungin Pure Micafungin Purification->Micafungin

Caption: General workflow for the synthesis of Micafungin from this compound.

Conclusion

This compound is a cornerstone molecule in the production of the life-saving antifungal drug, Micafungin. Its intricate chemical structure and specific physicochemical properties are critical determinants for the successful synthesis of the final active compound. A thorough understanding of this compound, as detailed in this guide, is essential for chemists and pharmacologists working on the development and optimization of antifungal agents. Further research into the synthesis and modification of this core structure could pave the way for the creation of new echinocandin derivatives with improved efficacy and broader spectrum of activity.

References

The Role of FR179642 in the Orchestration of Fungal Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR179642, a specialized fermentation-derived cyclic peptide, is emerging as a significant regulatory molecule in microbial physiology.[1][] Functioning as an intercellular signaling agent, it is implicated in the complex processes of microbial communication, including quorum sensing, and the coordinated regulation of metabolic pathways.[] This technical guide provides an in-depth examination of the putative role of this compound in coordinating gene expression in fungi, with a particular focus on the model organism Aspergillus fumigatus. While direct experimental data on the specific gene targets of this compound is limited in publicly available literature, this document synthesizes established principles of fungal gene regulation, quorum sensing, and secondary metabolism to present a hypothetical framework for its mechanism of action. Detailed experimental protocols are provided to guide researchers in investigating these mechanisms, and conceptual signaling pathways are visualized to illustrate potential modes of action.

Introduction

This compound, also known as Pneumocandin M1, is a key intermediate in the synthesis of the echinocandin antifungal agent, Micafungin.[3] Beyond its role as a synthetic precursor, this compound is recognized as a secondary metabolite produced by select microbial strains and acts as an influential regulatory molecule.[] Its activities are central to cellular differentiation and the coordinated expression of genes, particularly those involved in secondary metabolite biosynthesis.

Quorum sensing (QS) is a cell-density-dependent communication system used by microorganisms to coordinate collective behaviors. In fungi, QS molecules regulate critical processes such as morphogenesis, biofilm formation, and the expression of virulence factors. The description of this compound as a signaling agent involved in quorum sensing suggests its potential to act as a fungal autoinducer, modulating gene expression across a population to orchestrate a unified response. This guide explores the hypothetical framework of this compound's action, from its interaction with cellular receptors to its impact on downstream gene expression.

Hypothetical Mechanism of Action: A Signaling Cascade

We propose a model in which this compound, upon reaching a critical concentration, initiates a signaling cascade that culminates in the altered expression of target genes. This model is based on known fungal signaling pathways and the general understanding of quorum sensing mechanisms.

FR179642_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell This compound This compound Receptor Membrane Receptor This compound->Receptor Signal_Transduction Signal Transduction (e.g., MAPK Cascade) Receptor->Signal_Transduction TF_Activation Transcription Factor Activation Signal_Transduction->TF_Activation TF Transcription Factor (e.g., AtfA, RlmA) TF_Activation->TF Nucleus Nucleus TF->Nucleus DNA DNA Gene_Expression Target Gene Expression (Secondary Metabolites, Virulence Factors) Nucleus->Gene_Expression

Figure 1: Conceptual Signaling Pathway of this compound.

In this proposed pathway, extracellular this compound binds to a specific cell surface receptor. This binding event triggers an intracellular signal transduction cascade, potentially involving a Mitogen-Activated Protein Kinase (MAPK) pathway, which is a common signaling mechanism in fungi. This cascade leads to the activation of specific transcription factors (TFs). These activated TFs then translocate to the nucleus, bind to the promoter regions of target genes, and modulate their expression. The target genes are hypothesized to include those within secondary metabolite biosynthetic gene clusters and genes associated with virulence and stress response.

Quantitative Data on Gene Expression (Illustrative)

To investigate the impact of this compound on gene expression, a hypothetical RNA-sequencing (RNA-Seq) experiment was designed. The following tables represent plausible, illustrative data that one might obtain from such an experiment, demonstrating the potential regulatory effects of this compound.

Table 1: Hypothetical RNA-Seq Analysis of Differentially Expressed Genes in A. fumigatus Treated with this compound.

Gene IDGene NameFunctionLog2 Fold Changep-value
AFUA_5G12050pksPPolyketide Synthase (Melanin)-2.51.2e-8
AFUA_2G07680laeAGlobal Regulator of Secondary Metabolism+3.15.4e-10
AFUA_1G14740gliZGliotoxin Biosynthesis Transcription Factor+4.22.1e-12
AFUA_6G09630sidAL-ornithine N5-oxygenase (Siderophore)+2.88.9e-9
AFUA_4G09580rlmAMADS-box Transcription Factor (Cell Wall)+1.93.5e-6
AFUA_8G01230atfAbZIP Transcription Factor (Stress Response)+2.37.1e-7
AFUA_3G04410fksAβ-(1,3)-D-glucan synthase+1.54.0e-5

This data is illustrative and not based on published experimental results.

Table 2: Illustrative qRT-PCR Validation of Key Target Genes.

Gene NameLog2 Fold Change (RNA-Seq)Log2 Fold Change (qRT-PCR)
laeA+3.1+2.9
gliZ+4.2+4.5
sidA+2.8+2.6
pksP-2.5-2.7

This data is illustrative and not based on published experimental results.

The hypothetical data suggests that this compound may act as a positive regulator of key secondary metabolism and stress response pathways, while negatively regulating others, such as melanin (B1238610) biosynthesis. The upregulation of laeA, a known global regulator of secondary metabolism, points to a hierarchical control mechanism.

Detailed Experimental Protocols

To elucidate the role of this compound in gene expression, the following detailed experimental protocols are provided as a guide for researchers.

Fungal Cell Culture and this compound Treatment

This protocol outlines the cultivation of A. fumigatus and treatment with this compound for subsequent gene expression analysis.

Materials:

  • Aspergillus fumigatus strain (e.g., Af293)

  • Aspergillus Minimal Medium (AMM)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile culture flasks

  • Shaking incubator

Procedure:

  • Inoculate 100 mL of AMM with A. fumigatus conidia to a final concentration of 1 x 10^6 conidia/mL.

  • Incubate at 37°C with shaking (200 rpm) for 16-18 hours to allow for germination and mycelial growth.

  • Divide the culture into two flasks: one for the untreated control and one for the this compound treatment.

  • To the treatment flask, add this compound to a final concentration of 50 µM.

  • To the control flask, add an equivalent volume of DMSO.

  • Incubate both flasks at 37°C with shaking for a further 4 hours.

  • Harvest the mycelia by filtration through Miracloth, wash with sterile water, and immediately freeze in liquid nitrogen.

  • Store the mycelia at -80°C until RNA extraction.

RNA Extraction and Sequencing

This protocol describes the extraction of high-quality total RNA for RNA-Seq analysis.

Materials:

  • Frozen mycelia

  • TRIzol reagent or equivalent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • DNase I treatment kit

Procedure:

  • Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.

  • Follow a standard TRIzol-based RNA extraction protocol.

  • Perform DNase I treatment to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

  • Submit the high-quality RNA samples for library preparation and next-generation sequencing.

Workflow for Data Analysis

The following diagram illustrates a typical bioinformatics workflow for analyzing RNA-Seq data.

RNASeq_Workflow Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Genome (HISAT2) Trimming->Alignment Quantification Read Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Enrichment Functional Enrichment (GO, KEGG) DEA->Enrichment

Figure 2: Bioinformatic Workflow for RNA-Seq Data Analysis.

Conclusion and Future Directions

While the precise molecular interactions of this compound in gene expression coordination remain to be fully elucidated, the conceptual framework presented in this guide offers a scientifically grounded starting point for investigation. The role of this compound as a signaling molecule in microbial communication is a compelling area of research with significant implications for understanding fungal pathogenesis and for the development of novel antifungal strategies.

Future research should focus on:

  • Identifying the specific cell surface or intracellular receptors for this compound.

  • Delineating the complete signal transduction pathway initiated by this compound binding.

  • Using techniques such as ChIP-Seq to identify the direct DNA binding sites of transcription factors activated by this compound.

  • Screening transcription factor deletion libraries to identify key regulators in the this compound signaling pathway.

  • Characterizing the impact of this compound on the expression of secondary metabolite gene clusters and its role in interspecies competition.

The experimental protocols and conceptual models provided herein serve as a robust foundation for researchers to further unravel the intricate role of this compound in the complex world of fungal gene expression.

References

The Discovery and Origin of FR179642: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR179642 is a pivotal semi-synthetic cyclic peptide that serves as the nucleus for the potent echinocandin antifungal agent, Micafungin (B1204384). This document provides a comprehensive overview of the discovery, origin, and key characteristics of this compound. It details the microbial fermentation process for its precursor, FR901379, the enzymatic conversion to this compound, and the mechanism of action targeting fungal β-1,3-D-glucan synthase. This guide consolidates critical data, experimental methodologies, and visual representations of the underlying biochemical pathways to support further research and development in the field of antifungal therapeutics.

Introduction

This compound, also known as the Micafungin nucleus, is a key intermediate in the synthesis of Micafungin, a frontline treatment for invasive fungal infections.[1][2] It is derived from the natural product FR901379, a lipopeptide produced by the filamentous fungus Coleophoma empetri.[3][4] The discovery of this class of compounds, the echinocandins, marked a significant advancement in antifungal therapy due to their specific mechanism of action: the inhibition of β-1,3-D-glucan synthase, an enzyme essential for fungal cell wall integrity but absent in mammalian cells.[5][6] This targeted action results in a favorable safety profile. This guide will delve into the technical aspects of this compound's origin and production.

Discovery and Origin

The journey to this compound begins with the discovery of its precursor, FR901379.

Producing Microorganism

FR901379 is a secondary metabolite produced by the filamentous fungus Coleophoma empetri.[3][4] Strains of this fungus are cultured through fermentation to yield the lipopeptide.

Biosynthesis of the Precursor, FR901379

The biosynthesis of FR901379 in Coleophoma empetri is a complex process involving a nonribosomal peptide synthetase (NRPS) and other key enzymes.[4][7] The biosynthetic gene clusters responsible for its production have been identified, paving the way for metabolic engineering efforts to improve yields.[4] The process can be broadly divided into the synthesis of nonproteinogenic amino acids, the assembly of a palmitic acid side chain and six amino acid building blocks, and subsequent post-modification of the cyclized lipohexapeptide.[4]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C35H52N8O20S
Molecular Weight 936.89 g/mol
CAS Number 168110-44-9
Appearance White to off-white solid
Solubility Soluble in DMSO (slightly, heated), Methanol (slightly, heated, sonicated)

Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

This compound is the core structure responsible for the antifungal activity of Micafungin. This activity stems from the non-competitive inhibition of the β-1,3-D-glucan synthase enzyme complex.[1][5] This enzyme is critical for the synthesis of β-1,3-D-glucan, a major structural component of the fungal cell wall.[6] By inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and ultimately, cell lysis.[5]

Signaling Pathway and Inhibition

The following diagram illustrates the β-1,3-D-glucan synthesis pathway and the inhibitory action of this compound-based echinocandins.

Fungal_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Fungal Cytoplasm cluster_cell_membrane Cell Membrane cluster_cell_wall Fungal Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-1,3-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Cell Wall Integrity Beta_Glucan->Cell_Wall This compound This compound (Echinocandin Core) This compound->Glucan_Synthase Inhibition

Inhibition of β-1,3-D-Glucan Synthesis by this compound Core

Quantitative Data on Inhibitory Activity

CompoundTargetAssay TypeOrganismIC50
Pneumocandin A0β-1,3-D-Glucan SynthaseFluorescentCandida albicans1.25 µM
Pneumocandin A0β-1,3-D-Glucan SynthaseRadioactivityCandida albicans1.0 µM

Experimental Protocols

Fermentation of FR901379 from Coleophoma empetri

This protocol outlines the laboratory-scale fermentation process for producing the this compound precursor, FR901379.[3]

1. Seed Culture Preparation:

  • Inoculate fresh mycelia of C. empetri into 50 mL of seed medium (MKS) in a 250 mL shake flask.

  • MKS Medium Composition: Soluble starch 15 g/L, sucrose (B13894) 10 g/L, cottonseed meal 5 g/L, peptone 10 g/L, KH2PO4 1 g/L, and CaCO3 2 g/L; pH 6.5.

  • Incubate for 2 days at 25 °C with shaking at 220 rpm.

2. Production Fermentation:

  • Inoculate 5 mL of the seed culture into 50 mL of fermentation medium (MKF).

  • MKF Medium Composition: Glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH4)2SO4 6 g/L, KH2PO4 1 g/L, FeSO4·7H2O 0.3 g/L, ZnSO4·7H2O 0.01 g/L, and CaCO3 2 g/L; pH 6.5.

  • Cultivate at 25 °C with shaking at 220 rpm for 8 days.

3. Product Extraction and Analysis:

  • Extract the fermentation broth with an equal volume of a suitable organic solvent (e.g., methanol).

  • Analyze the extract for FR901379 concentration using High-Performance Liquid Chromatography (HPLC).

Enzymatic Conversion of FR901379 to this compound

This protocol describes the deacylation of FR901379 to yield this compound using a deacylase enzyme.[2]

1. Enzyme Preparation:

  • Obtain or prepare a deacylase enzyme capable of cleaving the palmitic acid side chain from FR901379. This can be achieved through fermentation of a microorganism expressing the deacylase gene (e.g., from Streptomyces sp.) and subsequent purification of the crude enzyme.

2. Reaction Setup:

  • Prepare a buffered solution (e.g., phosphate (B84403) buffer) at an optimal pH for the deacylase.

  • Dissolve the FR901379 substrate in the reaction buffer.

  • Add the deacylase enzyme to initiate the reaction.

3. Reaction Conditions:

  • Maintain the reaction at an optimal temperature (e.g., 30-37 °C) with gentle stirring.

  • Monitor the conversion of FR901379 to this compound over time using HPLC.

4. Product Isolation:

  • Once the reaction is complete, purify this compound from the reaction mixture using chromatographic techniques.

β-1,3-D-Glucan Synthase Inhibition Assay

This protocol is a representative method to determine the inhibitory activity of compounds like this compound against β-1,3-D-glucan synthase.[8]

1. Preparation of Enzyme Source:

  • Prepare a crude membrane fraction containing β-1,3-D-glucan synthase from a fungal source (e.g., Candida albicans).

2. Reaction Mixture:

  • In a microtiter plate, prepare a reaction mixture containing:

    • Tris buffer (pH 7.5)

    • UDP-[14C]glucose (radiolabeled substrate)

    • GTPγS (activator)

    • Bovine Serum Albumin (BSA)

    • The test compound (this compound) at various concentrations.

3. Incubation:

  • Initiate the reaction by adding the membrane fraction.

  • Incubate the mixture for 1-2 hours at 30 °C.

4. Quenching and Product Collection:

  • Stop the reaction by adding trichloroacetic acid (TCA).

  • Collect the acid-insoluble glucan product by filtration.

5. Measurement and Analysis:

  • Quantify the radioactivity of the collected product using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the producing organism to the final application of the this compound core in antifungal drug synthesis.

FR179642_Workflow cluster_origin Origin and Production cluster_application Application Coleophoma Coleophoma empetri Fermentation Fermentation Coleophoma->Fermentation FR901379 FR901379 (Lipopeptide) Fermentation->FR901379 Enzymatic_Conversion Enzymatic Deacylation FR901379->Enzymatic_Conversion This compound This compound (Cyclic Peptide Core) Enzymatic_Conversion->this compound Chemical_Synthesis Chemical Synthesis This compound->Chemical_Synthesis Micafungin Micafungin (Antifungal Drug) Chemical_Synthesis->Micafungin

Workflow for the Production and Use of this compound

Conclusion

This compound stands as a testament to the power of natural product discovery and semi-synthetic modification in the development of life-saving therapeutics. Its origin from Coleophoma empetri and its specific, potent inhibition of a crucial fungal enzyme make it and its derivatives, like Micafungin, invaluable assets in the fight against invasive fungal diseases. The detailed methodologies and pathways presented in this guide offer a foundational resource for researchers dedicated to advancing antifungal drug discovery and development.

References

FR179642 and its Implications in Cellular Differentiation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR179642 is a key synthetic intermediate in the production of the echinocandin antifungal agent, Micafungin. While its primary role is in the manufacturing of this potent therapeutic, its potential biological functions, particularly in the context of cellular differentiation, are a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound, its parent compounds, and their known effects on cellular processes. Due to the limited direct research on this compound's role in mammalian cellular differentiation, this paper will focus on the established mechanism of action of the echinocandin class of drugs and the documented immunomodulatory effects of Micafungin, which may have indirect implications for cellular differentiation pathways.

Introduction to this compound

This compound is the cyclic peptide nucleus of the lipopeptide antifungal agent FR901379, produced by the fungus Coleophoma empetri.[1] It serves as a crucial precursor in the semi-synthesis of Micafungin, a widely used clinical antifungal.[1] While some sources describe this compound as a regulatory molecule in microbial physiology, affecting processes like differentiation in microorganisms, there is a notable absence of direct evidence in the scientific literature detailing its specific function in mammalian cellular differentiation.[]

The Echinocandin Class: Primary Mechanism of Action

To understand the potential, albeit indirect, effects of this compound on mammalian cells, it is essential to examine the mechanism of its derivative, Micafungin, and the broader echinocandin class. Echinocandins exert their antifungal effect by inhibiting the enzyme β-1,3-D-glucan synthase, which is responsible for synthesizing β-glucan, a critical component of the fungal cell wall.[3][4] This enzyme is absent in mammalian cells, which accounts for the favorable safety profile of echinocandins.

Micafungin Micafungin (Echinocandin) Glucan_Synthase β-1,3-D-Glucan Synthase (Fungal Enzyme) Micafungin->Glucan_Synthase Inhibits Beta_Glucan β-1,3-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Synthesizes Fungal_Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Fungal_Cell_Wall Maintains Cell_Lysis Fungal Cell Lysis Fungal_Cell_Wall->Cell_Lysis Loss of Integrity Leads to

Figure 1. Mechanism of action of Micafungin on fungal cells.

Indirect Effects on Mammalian Cells: Immunomodulation

While the primary target of Micafungin is absent in mammals, studies have revealed indirect effects on host immune cells, which could have implications for cellular differentiation and function. Research has shown that Micafungin can modulate the response of human macrophages to fungal pathogens like Candida albicans.

The proposed mechanism involves Micafungin-induced damage to the fungal cell wall, which leads to the unmasking and exposure of β-glucans on the fungal surface. These exposed β-glucans are recognized by pattern recognition receptors (PRRs) on immune cells, such as Dectin-1 on macrophages. This recognition triggers downstream signaling cascades that result in an enhanced inflammatory response, including the increased secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17A (IL-17A), and Interleukin-10 (IL-10). These cytokines are known to play crucial roles in the differentiation and activation of various immune cell lineages.

cluster_fungus Fungal Cell cluster_macrophage Macrophage Micafungin Micafungin Fungal_Cell_Wall Fungal Cell Wall Micafungin->Fungal_Cell_Wall Damages Beta_Glucan Exposed β-Glucans Fungal_Cell_Wall->Beta_Glucan Leads to Dectin1 Dectin-1 Receptor Beta_Glucan->Dectin1 Recognized by Signaling Intracellular Signaling (e.g., Syk, CARD9) Dectin1->Signaling Activates Cytokines Cytokine Secretion (TNF-α, IL-17A, IL-10) Signaling->Cytokines Induces Immune Cell Differentiation\n& Activation Immune Cell Differentiation & Activation Cytokines->Immune Cell Differentiation\n& Activation

Figure 2. Proposed indirect immunomodulatory effect of Micafungin.

Quantitative Data Summary

Direct quantitative data on the effect of this compound on mammalian cellular differentiation is not available in the current body of scientific literature. The following table summarizes the available data on the immunomodulatory effects of Micafungin on human macrophages in response to Candida albicans.

CytokineFold Increase with Micafungin-treated C. albicansReference
TNF-αSignificantly Increased
IL-17ASignificantly Increased
IL-10Significantly Increased

Note: The studies did not provide specific fold-increase values in the abstracts, but reported a statistically significant increase in cytokine secretion.

Experimental Protocols

Detailed experimental protocols for the direct assessment of this compound on cellular differentiation are not available. However, the methodology used to assess the immunomodulatory effects of Micafungin provides a framework for future studies.

Key Experimental Methodologies from Cited Literature:

  • Cell Culture: Human peritoneal macrophages are isolated from healthy donors and cultured in appropriate media. Candida albicans (e.g., strain SC5314) is grown in yeast extract-peptone-dextrose (YPD) medium.

  • Micafungin Treatment: C. albicans cultures are treated with varying concentrations of Micafungin (e.g., 0.3x MIC, MIC, and 3x MIC) for a specified duration (e.g., 1 hour).

  • Co-culture: Human macrophages are then co-cultured with the Micafungin-treated or untreated C. albicans.

  • Cytokine Analysis: Supernatants from the co-culture are collected, and the concentrations of cytokines (TNF-α, IL-17A, IL-10) are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

  • β-Glucan Exposure Assay: The exposure of β-glucans on the surface of Micafungin-treated C. albicans is quantified using flow cytometry with a specific anti-β-glucan antibody.

A 1. Culture Human Macrophages & Candida albicans B 2. Treat C. albicans with Micafungin A->B C 3. Co-culture Macrophages with treated C. albicans B->C E 5. Assess β-Glucan Exposure (Flow Cytometry) B->E D 4. Analyze Cytokine Secretion (ELISA) C->D

Figure 3. Experimental workflow for assessing immunomodulatory effects.

Conclusion and Future Directions

Currently, there is no direct evidence to support a role for this compound in mammalian cellular differentiation. Its primary known function is as a synthetic precursor to the antifungal drug Micafungin. The established mechanism of action of Micafungin and the echinocandin class targets a fungal-specific enzyme, suggesting minimal direct impact on mammalian cells.

However, the documented immunomodulatory effects of Micafungin on human macrophages highlight a potential indirect pathway by which this class of compounds could influence cellular processes related to the immune response and, by extension, cellular differentiation within the immune system. The release of key cytokines in response to Micafungin-treated fungi could have downstream effects on the differentiation and activation of various immune cell populations.

Future research should aim to directly investigate the effects of this compound on various mammalian cell lines, including immune cells and progenitor cells from different lineages. Such studies would be crucial to determine if this molecule possesses any intrinsic biological activity independent of its role as an antifungal precursor and to elucidate any potential signaling pathways it might modulate. Until such data becomes available, any discussion of this compound's function in cellular differentiation remains speculative and based on the indirect effects of its derivatives.

References

Methodological & Application

Application Notes and Protocols for FR179642 in Metabolic Engineering Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of FR179642, a key intermediate in the synthesis of the echinocandin antifungal agent, Micafungin (B1204384). The content is tailored for professionals in metabolic engineering, natural product synthesis, and drug development, offering detailed protocols and data to facilitate research and development efforts.

Introduction to this compound

This compound is the cyclic hexapeptide nucleus of the lipopeptide antifungal compound FR901379. It serves as a crucial precursor in the semi-synthesis of Micafungin, a potent inhibitor of fungal β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. The production of this compound is a multi-step process involving the fermentation of the filamentous fungus Coleophoma empetri to produce FR901379, followed by enzymatic deacylation.

Beyond its role as a synthetic intermediate, this compound is also considered a secondary metabolite with potential as an intercellular signaling molecule in microorganisms, possibly involved in processes like quorum sensing and the regulation of secondary metabolite biosynthesis. This dual role makes this compound a molecule of significant interest in both industrial biotechnology and microbial ecology.

Data Presentation

Fermentation Titers for FR901379

The production of this compound begins with the fermentation of Coleophoma empetri to yield its immediate precursor, FR901379. The following table summarizes reported fermentation titers under various conditions.

StrainFermentation ConditionTiter (g/L)Reference
Coleophoma empetri MEFC09 (Wild-Type)Shake Flask~0.3[1]
C. empetri MEFC09-J-4 (Engineered)Shake Flask1.32[1]
C. empetri Z40-23 (Mutant)Shake Flask0.73[2]
C. empetri (Engineered)5 L Bioreactor (Fed-batch)4.0[1]
Enzymatic Conversion of FR901379 to this compound

This compound is obtained by the enzymatic removal of the palmitoyl (B13399708) side chain from FR901379.

EnzymeSubstrate Feed ConcentrationMolar Conversion RateReference
Deacylase (Cross-linked enzyme aggregate)20 g/L90-96%[3]
Bioactivity Data of Related Echinocandins

While specific bioactivity data for this compound as a signaling molecule is not extensively documented, the following data for Micafungin and a related semi-synthetic derivative of this compound provide context for the biological activity of this class of compounds.

CompoundTargetParameterValueReference
MicafunginCandida and Aspergillus spp.MIC0.06 - 1 µg/mL
FR131535 (Re-acylated this compound)1,3-β-glucan synthase (C. albicans)IC502.8 µg/mL
FR1315351,3-β-glucan synthase (C. albicans)Ki4.0 µM

Experimental Protocols

Fermentation of Coleophoma empetri for FR901379 Production

This protocol is based on established methods for the production of FR901379, the precursor to this compound.

3.1.1. Media Preparation

  • Seed Medium (MKS): Soluble starch 15 g/L, sucrose (B13894) 10 g/L, cottonseed meal 5 g/L, peptone 10 g/L, KH₂PO₄ 1 g/L, and CaCO₃ 2 g/L. Adjust pH to 6.5.

  • Fermentation Medium (MKF): Glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH₄)₂SO₄ 6 g/L, KH₂PO₄ 1 g/L, FeSO₄·7H₂O 0.3 g/L, ZnSO₄·7H₂O 0.01 g/L, and CaCO₃ 2 g/L. Adjust pH to 6.5.

3.1.2. Fermentation Protocol

  • Inoculate a suitable amount of fresh or cryopreserved Coleophoma empetri mycelia into a 250 mL shake flask containing 50 mL of MKS seed medium.

  • Incubate the seed culture at 25 °C with shaking at 220 rpm for 2 days.

  • Transfer 5 mL of the seed culture to a 250 mL shake flask containing 50 mL of MKF fermentation medium.

  • Incubate the production culture at 25 °C with shaking at 220 rpm for 8 days.

  • Monitor the production of FR901379 periodically by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

3.1.3. Downstream Processing of FR901379

  • Harvest the fermentation broth and separate the mycelia from the supernatant by filtration or centrifugation.

  • Extract FR901379 from the mycelial cake using a polar solvent such as methanol (B129727) or ethanol.

  • Adsorb the crude extract onto a polymeric adsorbent resin.

  • Wash the resin to remove impurities and then elute the FR901379 using an appropriate solvent.

  • Further purify the eluted FR901379 using silica (B1680970) gel chromatography to obtain a high-purity product.

Enzymatic Conversion of FR901379 to this compound

This protocol outlines the enzymatic deacylation of FR901379.

3.2.1. Materials

  • Purified FR901379

  • Deacylase enzyme (e.g., from Actinoplanes utahensis or a recombinant source)

  • Phosphate (B84403) buffer (pH 6.0)

  • Cross-linking agent (e.g., glutaraldehyde) for enzyme immobilization (optional, but recommended for industrial applications)

  • Bovine Serum Albumin (BSA)

3.2.2. Protocol for Deacylase Cross-linked Enzyme Aggregate Preparation

  • Dissolve the crude deacylase enzyme and BSA in a phosphate buffer.

  • Stir the solution at a controlled temperature (e.g., 8°C) and then add glutaraldehyde.

  • Continue stirring for several hours to allow for the formation of cross-linked enzyme aggregates.

  • Collect the aggregates by centrifugation and wash them with buffer to remove unreacted reagents.

3.2.3. Enzymatic Reaction

  • Prepare a solution of FR901379 in a suitable buffer (e.g., phosphate buffer, pH 6.0) at a concentration of up to 20 g/L.

  • Add the deacylase (free or immobilized) to the FR901379 solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the conversion of FR901379 to this compound by HPLC. The reaction should reach near-complete conversion within a few hours.

3.2.4. Purification of this compound

  • After the reaction is complete, remove the enzyme (especially if immobilized) by filtration or centrifugation.

  • Adjust the pH of the reaction mixture to precipitate this compound, if applicable, or proceed with chromatographic purification.

  • Use reverse-phase chromatography to purify this compound from the reaction mixture, eluting with a gradient of an organic solvent (e.g., acetonitrile) in water.

  • Collect the fractions containing this compound and lyophilize to obtain the final product.

General Bioassay for Signaling Activity

Due to the limited specific information on this compound as a signaling molecule, a general bioassay protocol is proposed to screen for its activity. This protocol can be adapted based on the specific hypothesis being tested (e.g., quorum sensing inhibition or induction).

3.3.1. Reporter Strain Selection

  • Select a reporter microbial strain known to utilize a quorum-sensing system that might be affected by a peptide-based signal. This could be a strain of Pseudomonas aeruginosa, Staphylococcus aureus, or other model organisms for quorum sensing research.

  • The reporter strain should have a quantifiable output linked to its quorum-sensing system, such as the production of a pigment (e.g., pyocyanin (B1662382) in P. aeruginosa), a biofilm, or a reporter gene (e.g., GFP or lacZ) under the control of a quorum-sensing-regulated promoter.

3.3.2. Bioassay Protocol

  • Grow the reporter strain to the mid-logarithmic phase in a suitable liquid medium.

  • Prepare a series of dilutions of this compound in a solvent that is not toxic to the reporter strain at the concentrations used.

  • In a multi-well plate, add the reporter strain culture and the different concentrations of this compound. Include positive and negative controls (e.g., a known quorum sensing inhibitor/inducer and the solvent alone, respectively).

  • Incubate the plate under conditions optimal for the growth of the reporter strain.

  • After a suitable incubation period, measure the output of the reporter system (e.g., absorbance for pigment production, crystal violet staining for biofilm formation, or fluorescence/luminescence for reporter gene expression).

  • Analyze the data to determine if this compound has a dose-dependent effect on the quorum-sensing-regulated output.

Visualizations

Micafungin Synthesis Pathway

Micafungin_Synthesis cluster_fermentation Fermentation cluster_enzymatic Enzymatic Deacylation cluster_synthesis Semi-Synthesis Coleophoma_empetri Coleophoma empetri FR901379 FR901379 (Lipopeptide) Coleophoma_empetri->FR901379 Biosynthesis This compound This compound (Cyclic Peptide Nucleus) FR901379->this compound Enzymatic Reaction Micafungin Micafungin (Antifungal Drug) This compound->Micafungin Chemical Acylation Deacylase Deacylase Deacylase->FR901379 Acyl_Side_Chain Acyl Side Chain Acyl_Side_Chain->Micafungin

Caption: Overview of the semi-synthetic production of Micafungin.

Experimental Workflow for this compound Production

FR179642_Production_Workflow Start Start: Inoculation of C. empetri Fermentation Fermentation (8 days, 25°C) Start->Fermentation Harvesting Harvesting & Mycelial Separation Fermentation->Harvesting Extraction Solvent Extraction of FR901379 Harvesting->Extraction Purification1 Purification of FR901379 (Resin & Silica Gel Chromatography) Extraction->Purification1 Enzymatic_Reaction Enzymatic Deacylation with Deacylase Purification1->Enzymatic_Reaction Purification2 Purification of this compound (Reverse-Phase Chromatography) Enzymatic_Reaction->Purification2 End End: Pure this compound Purification2->End

Caption: Workflow for the production and purification of this compound.

Hypothetical Quorum Sensing Signaling

Quorum_Sensing cluster_cell Bacterial Cell Receptor Membrane Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Target Gene Expression Signaling_Cascade->Gene_Expression Phenotype Phenotypic Response (e.g., Biofilm Formation) Gene_Expression->Phenotype This compound This compound (Signaling Molecule) This compound->Receptor Binds to

Caption: Hypothetical signaling pathway for this compound in bacteria.

References

Application of FR179642 in Microbial Genetics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR179642 is a potent and specific inhibitor of β-1,3-D-glucan synthase, a crucial enzyme responsible for the biosynthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.[1][2] As this enzyme is absent in mammalian cells, it represents a highly selective target for antifungal agents. This compound serves as a key intermediate in the synthesis of the echinocandin antifungal drug, Micafungin.[3][4] Its mechanism of action involves the non-competitive inhibition of β-1,3-D-glucan synthase, leading to the disruption of fungal cell wall integrity, osmotic instability, and ultimately, cell death.[5]

This characteristic makes this compound and its analogs invaluable tools in microbial genetics for dissecting the molecular mechanisms of cell wall biosynthesis, understanding the cellular response to cell wall stress, and identifying novel gene functions related to cell wall integrity and signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in microbial genetics studies.

Mechanism of Action

This compound exerts its antifungal activity by specifically targeting and inhibiting the Fks1p subunit of the β-1,3-D-glucan synthase complex. This inhibition disrupts the synthesis of β-1,3-glucan polymers, which are critical for maintaining the structural integrity of the fungal cell wall. The depletion of β-1,3-glucan triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway. This signaling cascade, primarily mediated by the Rho/Rac family of small GTPases, attempts to remodel the cell wall by increasing chitin (B13524) synthesis. However, in susceptible fungi, this response is often insufficient to overcome the damage, leading to cell lysis.

Data Presentation

Table 1: In Vitro Antifungal Activity of Echinocandins (Representative Data)
Fungal SpeciesCompoundMIC Range (µg/mL)Reference
Candida albicansCaspofungin0.015 - 1
Candida glabrataMicafungin0.0035 - 2
Aspergillus fumigatusAnidulafunginMEC < 0.015
Saccharomyces cerevisiaeCaspofungin0.125 - 0.5

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. MEC (Minimum Effective Concentration) is used for filamentous fungi and represents the lowest concentration that leads to morphological changes.

Table 2: Effect of β-1,3-Glucan Synthase Inhibition on Cell Wall Composition (Illustrative Data)
Treatmentβ-1,3-Glucan Content (% of control)Chitin Content (% of control)
Control100100
This compound (sub-MIC)60150

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast.

Materials:

  • This compound

  • Fungal strain of interest

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar (B569324) medium for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).

    • Dilute the standardized suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a separate 96-well plate to achieve concentrations twice the desired final concentrations.

  • Plate Inoculation:

    • Add 100 µL of each drug dilution to the wells of a new 96-well plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a drug-free well as a positive growth control and a media-only well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control, determined visually or by reading the absorbance at 492 nm.

Protocol 2: β-1,3-Glucan Synthase Inhibition Assay (Radioactive Method)

This protocol is based on the method described by Cabib and Kang.

Materials:

  • This compound

  • Fungal membrane fraction containing β-1,3-glucan synthase

  • UDP-D-[U-¹⁴C]glucose

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 0.75% bovine serum albumin, 25 mM KF, 0.75 mM EDTA, 20 µM GTPγS

  • 10% Trichloroacetic acid (TCA)

  • Glass microfiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, various concentrations of this compound, and the fungal membrane fraction.

  • Initiation and Incubation:

    • Start the reaction by adding UDP-D-[U-¹⁴C]glucose (final concentration ~5 mM).

    • Incubate the reaction mixture at 30°C for 60 minutes.

  • Termination and Filtration:

    • Stop the reaction by adding cold 10% TCA.

    • Filter the mixture through glass microfiber filters to capture the insoluble ¹⁴C-labeled glucan.

  • Washing and Counting:

    • Wash the filters with 10% TCA followed by 95% ethanol.

    • Determine the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the no-drug control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 3: Analysis of Cell Wall Integrity Pathway Activation (Western Blot for Phosphorylated Mkc1/Slt2)

This protocol allows for the detection of the activated (phosphorylated) form of the terminal MAPK of the CWI pathway.

Materials:

  • This compound

  • Fungal strain of interest

  • YPD medium

  • Protein extraction buffer

  • Primary antibody: anti-phospho-p44/42 MAPK (Thr202/Tyr204) antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Grow the fungal strain to mid-exponential phase in YPD medium.

    • Expose the cells to a sub-MIC concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction:

    • Harvest the cells by centrifugation and perform protein extraction using a suitable method (e.g., bead beating in lysis buffer).

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with the primary antibody against phosphorylated Mkc1/Slt2.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using a chemiluminescence substrate and imaging system. An increase in the phosphorylated Mkc1/Slt2 signal indicates activation of the CWI pathway.

Protocol 4: Rho GTPase Activation Assay (Pull-down Assay)

This protocol is used to specifically pull down the active, GTP-bound form of Rho GTPases.

Materials:

  • This compound

  • Fungal strain of interest

  • GST-fusion protein of a Rho-binding domain (RBD) of a downstream effector (e.g., Rhotekin RBD for Rho1)

  • Glutathione-sepharose beads

  • Lysis buffer

  • Wash buffer

  • SDS-PAGE and Western blotting equipment

  • Antibody specific for the Rho GTPase of interest (e.g., anti-Rho1)

Procedure:

  • Cell Culture and Lysis:

    • Grow and treat fungal cells with this compound as described in Protocol 3.

    • Lyse the cells in a buffer that preserves GTPase activity.

  • Affinity Precipitation:

    • Incubate the cell lysates with the GST-RBD fusion protein pre-bound to glutathione-sepharose beads. The RBD will specifically bind to the GTP-bound (active) form of the Rho GTPase.

  • Washing:

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using an antibody specific for the Rho GTPase. An increased signal in the this compound-treated samples indicates activation of the Rho GTPase.

Mandatory Visualization

FR179642_Mechanism_of_Action This compound This compound GlucanSynthase β-1,3-D-Glucan Synthase (Fks1p) This compound->GlucanSynthase Inhibition BetaGlucan β-1,3-D-Glucan GlucanSynthase->BetaGlucan UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase CellWall Fungal Cell Wall BetaGlucan->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption CWI_Pathway_Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CellWallStress Cell Wall Stress (this compound) Wsc1 Wsc1/Mid2 (Sensors) CellWallStress->Wsc1 Rom2 Rom2 (GEF) Wsc1->Rom2 Rho1_GDP Rho1-GDP (Inactive) Rho1_GTP Rho1-GTP (Active) Pkc1 Pkc1 Rho1_GTP->Pkc1 Rom2->Rho1_GDP Activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Mkc1/Slt2) Pkc1->MAPK_Cascade Mkc1_P P-Mkc1/Slt2 MAPK_Cascade->Mkc1_P TranscriptionFactors Transcription Factors (Rlm1, Swi4/6) Mkc1_P->TranscriptionFactors GeneExpression Gene Expression (Cell Wall Repair Genes, e.g., CHS3, FKS2) TranscriptionFactors->GeneExpression Experimental_Workflow_Gene_Expression Start Fungal Culture (e.g., S. cerevisiae) Treatment Treat with this compound (sub-MIC) Start->Treatment Control No Treatment (Control) Start->Control Harvest Harvest Cells (Time Course) Treatment->Harvest Control->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) - Target CWI pathway genes - Housekeeping gene cDNA_Synthesis->qPCR RNA_Seq RNA Sequencing (Transcriptome-wide analysis) cDNA_Synthesis->RNA_Seq Data_Analysis Data Analysis - Relative gene expression - Identify differentially expressed genes qPCR->Data_Analysis RNA_Seq->Data_Analysis

References

FR179642: A Novel Probe for Antibiotic Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR179642 is a potent and specific inhibitor of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. While its primary application has been in the development of antifungal agents, its unique mechanism of action presents untapped potential as a research tool in the broader field of antibiotic biosynthesis. These application notes propose novel methodologies for utilizing this compound to investigate and modulate the production of antibiotics in bacteria, particularly in the context of fungal-bacterial interactions and as a potential probe for off-target effects on bacterial secondary metabolism. The protocols provided herein offer a framework for researchers to explore these innovative applications.

Introduction

The discovery of novel antibiotics is paramount in the face of rising antimicrobial resistance. A significant source of new bioactive compounds is the complex interplay between different microorganisms. Fungal-bacterial interactions, in particular, are known to trigger the production of secondary metabolites, including antibiotics, that are not expressed in monocultures. This compound, by specifically targeting a key component of the fungal cell wall, can be employed as a molecular probe to dissect the signaling cascades initiated by fungal cell wall stress and their impact on co-cultured bacteria. Furthermore, the potential for off-target effects of this compound on bacterial physiology opens an avenue for its use in screening for novel regulators of antibiotic biosynthesis.

Potential Applications of this compound in Antibiotic Biosynthesis Research

Modulating Antibiotic Production in Fungal-Bacterial Co-cultures

Rationale: The fungal cell wall is a primary interface for interaction with bacteria. Altering its integrity through inhibition of β-(1,3)-D-glucan synthesis with this compound can simulate a stress response in the fungus.[1][2][3] This, in turn, may trigger a cascade of signaling events that are perceived by co-cultured bacteria, leading to the activation or modulation of cryptic antibiotic biosynthetic gene clusters.[4][5][6]

Hypothesized Signaling Pathway:

G cluster_fungus Fungus cluster_bacteria Bacteria This compound This compound GlucanSynthase β-(1,3)-D-Glucan Synthase This compound->GlucanSynthase Inhibits CellWallStress Cell Wall Stress Response GlucanSynthase->CellWallStress Leads to FungalSignal Fungal Signaling Molecules CellWallStress->FungalSignal Induces BacterialReceptor Bacterial Receptor FungalSignal->BacterialReceptor Detected by BacterialSignaling Secondary Metabolism Signaling Cascade BacterialReceptor->BacterialSignaling Activates AntibioticBGC Antibiotic Biosynthetic Gene Cluster (BGC) BacterialSignaling->AntibioticBGC Upregulates Antibiotic Antibiotic Production AntibioticBGC->Antibiotic

Caption: Proposed signaling pathway for this compound-induced antibiotic production in a fungal-bacterial co-culture.
Screening for Off-Target Effects on Bacterial Secondary Metabolism

Rationale: While this compound is highly specific for fungal β-(1,3)-D-glucan synthase, the possibility of off-target interactions with bacterial enzymes, particularly those involved in secondary metabolism, cannot be entirely dismissed.[7][8][9] A systematic screening of this compound against a panel of antibiotic-producing bacteria could reveal unexpected inhibitory or stimulatory effects, thereby identifying novel regulatory nodes in antibiotic biosynthesis.

Experimental Workflow for Off-Target Screening:

G start Start: Select Panel of Antibiotic-Producing Bacteria culture Culture Bacteria with Varying Concentrations of this compound start->culture extract Extract Secondary Metabolites culture->extract analyze Analyze Extracts (e.g., HPLC, LC-MS) extract->analyze compare Compare Metabolite Profiles with Control (No this compound) analyze->compare no_change No Significant Change compare->no_change No change Significant Change in Antibiotic Production compare->change Yes isolate Isolate and Identify Affected Compound(s) change->isolate elucidate Elucidate Mechanism of Action (e.g., Transcriptomics, Proteomics, Enzyme Assays) isolate->elucidate end End: Identify Potential Off-Target and Regulatory Pathway elucidate->end

References

Application Notes and Protocols for Utilizing FR179642 in Fermentation Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of FR179642, a potent and specific inhibitor of β-(1,3)-D-glucan synthase, as a tool for the optimization of fermentation processes. By inducing cell wall stress, this compound can modulate cellular signaling pathways, leading to altered gene expression and potentially enhanced production of desired secondary metabolites.

This compound is a key intermediate in the synthesis of the echinocandin antifungal agent, Micafungin (B1204384).[1][2] It functions by inhibiting the β-(1,3)-D-glucan synthase, an enzyme crucial for the integrity of the fungal cell wall.[2][3] This specific mode of action makes it a valuable molecule for research in microbial physiology, metabolic engineering, and the strategic optimization of fermentation yields.[4]

Mechanism of Action and Rationale for Use in Fermentation Optimization

This compound exerts its effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme. This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell lysis in susceptible fungi.

This disruption of the cell wall homeostasis triggers a cellular stress response, primarily through the Cell Wall Integrity (CWI) signaling pathway. The CWI pathway, a highly conserved MAP kinase (MAPK) cascade, is not only responsible for cell wall maintenance but also plays a role in regulating the expression of genes involved in the production of secondary metabolites. By strategically inducing this stress response with sub-lethal concentrations of this compound, it is possible to modulate the metabolic flux within the organism, potentially redirecting resources towards the biosynthesis of valuable secondary metabolites.

Signaling Pathway of β-(1,3)-D-Glucan Synthase Inhibition

The inhibition of β-(1,3)-D-glucan synthase by this compound initiates a signaling cascade aimed at compensating for the cell wall damage. This pathway involves a series of protein kinases that ultimately activate transcription factors responsible for the expression of stress-response genes, including those involved in cell wall remodeling and, consequentially, secondary metabolism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1 subunit) This compound->Glucan_Synthase Inhibition Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway (MAPK Cascade) Cell_Wall_Stress->CWI_Pathway Activation Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) CWI_Pathway->Transcription_Factors Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Wall_Repair Cell Wall Repair Genes (e.g., Chitin Synthases) Gene_Expression->Cell_Wall_Repair Secondary_Metabolism Secondary Metabolite Biosynthetic Gene Clusters Gene_Expression->Secondary_Metabolism

Figure 1: Signaling pathway initiated by this compound-mediated inhibition of β-(1,3)-D-glucan synthase.

Quantitative Data on Metabolite Production

The application of a β-(1,3)-D-glucan synthase inhibitor, such as caspofungin (a close analog of micafungin for which this compound is a precursor), has been shown to alter the metabolic profile of fungi. The following tables summarize the relative changes in the production of key metabolites in Aspergillus fumigatus after 48 hours of exposure to varying concentrations of caspofungin, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Effect of Caspofungin on Fumarate Production in Aspergillus fumigatus

Caspofungin Concentration (µg/mL)Relative Fumarate Peak Area (Normalized to Growth Control)
0 (Control)1.00
0.008~1.10
0.015~1.20
0.03~1.25
0.06~1.00
0.125~0.80
0.25~0.60
0.5~0.75
1~0.90
2~1.00
4~1.10
8~1.20

Table 2: Effect of Caspofungin on Glycine Betaine Production in Aspergillus fumigatus

Caspofungin Concentration (µg/mL)Relative Glycine Betaine Peak Area (Normalized to Growth Control)
0 (Control)1.00
0.008~1.05
0.015~1.10
0.03~0.90
0.06~0.70
0.125~0.50
0.25~0.40
0.5~0.55
1~0.70
2~0.80
4~0.90
8~1.00

Note: The data presented are estimations derived from graphical representations in the cited literature and serve to illustrate the dose-dependent and sometimes paradoxical effects of glucan synthase inhibitors on metabolite production.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to optimize the production of a target secondary metabolite in a fungal fermentation process.

Experimental Workflow

G Start Start MIC_Determination Determine Minimum Inhibitory Concentration (MIC) of this compound Start->MIC_Determination Dose_Response Perform Dose-Response Experiment with Sub-Lethal Concentrations MIC_Determination->Dose_Response Fermentation Conduct Fermentation with Optimal this compound Concentration Dose_Response->Fermentation Sampling Time-Course Sampling (Biomass and Supernatant) Fermentation->Sampling Analysis Analyze Secondary Metabolite Titer (e.g., HPLC, LC-MS) Sampling->Analysis Data_Evaluation Evaluate Impact on Yield and Productivity Analysis->Data_Evaluation End End Data_Evaluation->End

Figure 2: Experimental workflow for fermentation optimization using this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of the production strain. This is crucial for selecting appropriate sub-lethal concentrations for subsequent experiments.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • Production microorganism

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the growth medium in a 96-well plate. Concentrations should span a wide range (e.g., 0.01 µg/mL to 100 µg/mL).

  • Inoculate the wells with a standardized suspension of the fungal spores or mycelial fragments to a final concentration of approximately 104 to 105 CFU/mL.

  • Include a positive control (no this compound) and a negative control (no inoculum).

  • Incubate the plate under the standard growth conditions for the production strain (e.g., 25-30°C, 48-72 hours).

  • Determine the MIC visually as the lowest concentration of this compound with no visible growth. Alternatively, measure the optical density (OD) at 600 nm and define the MIC as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the control.

Protocol 2: Dose-Response Study for Secondary Metabolite Production

Objective: To identify the optimal sub-lethal concentration of this compound that enhances the production of the target secondary metabolite.

Materials:

  • All materials from Protocol 1

  • Shake flasks or small-scale bioreactors

  • Analytical equipment for metabolite quantification (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a series of shake flasks containing the production medium.

  • Inoculate the flasks with the production strain as per standard protocol.

  • Add this compound to the flasks at a range of sub-lethal concentrations (e.g., 0.1x MIC, 0.25x MIC, 0.5x MIC, 0.75x MIC). Include a control flask with no this compound.

  • Incubate the flasks under standard fermentation conditions.

  • At the end of the fermentation period, harvest the cultures.

  • Separate the biomass from the supernatant by centrifugation or filtration.

  • Measure the dry cell weight to assess the impact on growth.

  • Extract the secondary metabolite from the supernatant or biomass, depending on its localization.

  • Quantify the concentration of the target secondary metabolite using an appropriate analytical method.

  • Plot the secondary metabolite yield (mg/L or mg/g of biomass) against the this compound concentration to determine the optimal dose.

Protocol 3: Optimized Fermentation with this compound Co-feeding

Objective: To implement the optimized this compound concentration in a larger scale fermentation to confirm and scale up the enhanced production of the target secondary metabolite.

Materials:

  • Bench-top bioreactor

  • Production medium

  • Inoculum of the production strain

  • Optimal concentration of this compound determined in Protocol 2

Procedure:

  • Prepare and sterilize the bioreactor with the production medium.

  • Inoculate the bioreactor with the production strain.

  • Monitor the fermentation parameters (pH, temperature, dissolved oxygen, etc.) and maintain them at their optimal setpoints.

  • At a predetermined time point (e.g., early to mid-exponential growth phase), add the optimal concentration of this compound to the bioreactor. The timing of addition can also be a parameter for optimization.

  • Continue the fermentation, taking samples periodically to monitor growth (biomass) and secondary metabolite production.

  • At the end of the fermentation, harvest the culture and quantify the final yield of the target secondary metabolite.

  • Compare the yield and productivity of the this compound-treated fermentation to a control fermentation without the addition of the inhibitor.

Concluding Remarks

The use of this compound as a fermentation enhancer represents a promising strategy for increasing the production of valuable secondary metabolites. By inducing a controlled level of cell wall stress, it is possible to modulate the intricate regulatory networks of the producing organism, leading to an improved metabolic output. The protocols outlined in these application notes provide a systematic approach to harnessing this potential. It is recommended that researchers further optimize the concentration and timing of this compound addition for each specific microorganism and target metabolite to achieve maximal enhancement of fermentation performance.

References

Application Notes and Protocols for Studying Fungal Intercellular Signaling with FR179642

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR179642 is a potent inhibitor of the enzyme β-(1,3)-D-glucan synthase, a critical component in the biosynthesis of the fungal cell wall. As an intermediate in the synthesis of the clinically important antifungal agent Micafungin, this compound shares the same core mechanism of action. By disrupting cell wall integrity, this compound induces a cellular stress response in fungi, making it a valuable tool for investigating the intricate signaling networks that govern fungal cell communication, morphogenesis, and survival.

These application notes provide a framework for utilizing this compound to study fungal intercellular signaling, with a primary focus on the Cell Wall Integrity (CWI) pathway and its influence on processes such as biofilm formation and quorum sensing. The protocols and data presented herein are primarily based on studies of Candida albicans and utilize Micafungin as a proxy for this compound, given their identical mechanism of action. Researchers should consider these as starting points and optimize conditions for their specific fungal species and experimental setup.

Mechanism of Action: Inducing a Measurable Stress Response

This compound non-competitively inhibits β-(1,3)-D-glucan synthase, leading to a depletion of β-1,3-glucan, a major structural polymer of the fungal cell wall. This disruption triggers a compensatory response, primarily through the upregulation of chitin (B13524) synthesis, to maintain cellular integrity. This cell wall stress is a potent activator of intracellular signaling cascades, most notably the Cell Wall Integrity (CWI) pathway, a MAP kinase cascade that regulates cell wall remodeling and gene expression.

By applying this compound at sub-inhibitory concentrations, researchers can induce a measurable activation of the CWI pathway without causing immediate cell death, thereby creating a window to study the downstream effects on intercellular signaling phenomena.

Quantitative Data Summary

The following tables summarize key quantitative data for Micafungin, which can be used as a reference for designing experiments with this compound. Minimum Inhibitory Concentration (MIC) values are crucial for determining appropriate sub-inhibitory concentrations for signaling studies.

Table 1: In Vitro Susceptibility of Candida Species to Micafungin

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
C. albicans0.030.06[1]
C. glabrata0.030.06[1]
C. krusei0.030.06[1]
C. parapsilosis≤0.015-[2]
C. tropicalis<0.25-[3]
Fluconazole-Resistant Candida spp.0.030.06[1]

Table 2: Exemplary Sub-Inhibitory Concentrations of Echinocandins Used in In Vitro Studies

CompoundFungal SpeciesConcentration (µg/mL)Observed EffectReference
MicafunginC. albicans0.05No impact on biofilm architecture in 24h[4]
CaspofunginC. albicans0.025No impact on biofilm architecture in 24h[4]
AnidulafunginC. albicans0.0015No impact on biofilm architecture in 24h[4]
MicafunginC. albicans≥2>80% inhibition of biofilm regrowth[5]
CaspofunginC. albicans0.032Stimulation of chitin synthase gene expression[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.

FR179642_Mechanism_of_Action This compound Mechanism of Action This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) This compound->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan Synthesis This compound->Beta_Glucan Glucan_Synthase->Beta_Glucan Catalyzes Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Cell_Lysis Osmotic Instability & Cell Lysis Beta_Glucan->Cell_Lysis Depletion leads to CWI_Pathway Cell Wall Stress (Activates CWI Pathway) Beta_Glucan->CWI_Pathway Depletion induces

Figure 1: Mechanism of this compound action on the fungal cell wall.

Cell_Wall_Integrity_Pathway Fungal Cell Wall Integrity (CWI) Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 (Sensors) Rho1_GDP Rho1-GDP (Inactive) Wsc1->Rho1_GDP Activates GEF Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GTP loading Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 Phosphorylates Mkc1 Mkc1/Slt2 (MAPK) Mkk2->Mkc1 Phosphorylates Rlm1 Rlm1 (Transcription Factor) Mkc1->Rlm1 Enters Nucleus & Phosphorylates Gene_Expression Gene Expression (Cell Wall Repair, Chitin Synthesis) Rlm1->Gene_Expression Activates Cell_Wall_Stress Cell Wall Stress (e.g., from this compound) Cell_Wall_Stress->Wsc1

Figure 2: The Cell Wall Integrity (CWI) signaling cascade.

Experimental_Workflow Experimental Workflow for Studying Signaling cluster_analysis 4. Downstream Analysis Culture 1. Culture Fungal Cells (e.g., Candida albicans) Treatment 2. Treat with this compound (Sub-inhibitory Concentration) Culture->Treatment Incubation 3. Incubate for Defined Timepoints Treatment->Incubation Signaling Signaling Pathway Activation (e.g., Western Blot for p-Mkc1) Incubation->Signaling Gene_Expression Gene Expression (RT-qPCR for CHS genes) Incubation->Gene_Expression Biofilm Biofilm Formation (Crystal Violet Assay) Incubation->Biofilm Quorum_Sensing Quorum Sensing (Farnesol Quantification) Incubation->Quorum_Sensing

Figure 3: General workflow for using this compound in signaling studies.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on fungal intercellular signaling.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound against the fungal strain of interest. This is a critical first step to establish the appropriate sub-inhibitory concentrations for subsequent signaling studies.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Fungal strain of interest (e.g., Candida albicans SC5314)

  • RPMI 1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fresh culture of the fungal strain on an appropriate agar (B569324) medium.

  • Inoculate a single colony into liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.

  • Wash the cells with sterile PBS and resuspend in RPMI 1640 medium. Adjust the cell density to 1 x 10³ to 5 x 10³ cells/mL.

  • Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate. Final concentrations may range from 0.002 to 2 µg/mL, depending on the expected susceptibility.

  • Inoculate each well with 100 µL of the fungal cell suspension. Include a drug-free control well.

  • Incubate the plate at 37°C for 24-48 hours.

  • Determine the MIC by measuring the optical density (OD) at 540 nm or 490 nm. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the drug-free control.[7][8]

Protocol 2: Analysis of Cell Wall Integrity (CWI) Pathway Activation

Objective: To assess the activation of the Mkc1/Slt2 MAP kinase in response to this compound-induced cell wall stress.

Materials:

  • Fungal strain of interest

  • This compound

  • Appropriate liquid growth medium (e.g., YPD)

  • Protein extraction buffer

  • Primary antibody against phosphorylated Mkc1/Slt2

  • Secondary antibody (HRP-conjugated)

  • Western blotting apparatus and reagents

Procedure:

  • Grow an overnight culture of the fungal strain.

  • Dilute the culture into fresh medium and grow to mid-log phase.

  • Treat the culture with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

  • Collect cell samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Perform protein extraction from the collected cell pellets.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the primary antibody against phosphorylated Mkc1/Slt2.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate. An increase in the phosphorylated Mkc1/Slt2 band indicates activation of the CWI pathway.

Protocol 3: Investigating the Effect of this compound on Biofilm Formation

Objective: To quantify the effect of sub-inhibitory concentrations of this compound on the ability of fungi to form biofilms.

Materials:

  • Fungal strain of interest

  • This compound

  • Appropriate biofilm growth medium (e.g., RPMI 1640)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

  • Spectrophotometer (plate reader)

Procedure:

  • Grow and prepare the fungal cell suspension as described in Protocol 1, adjusting the cell density to 1 x 10⁶ cells/mL in RPMI 1640.

  • Add 100 µL of the cell suspension to the wells of a 96-well plate.

  • Incubate at 37°C for 90 minutes to allow for initial cell adherence.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Add 100 µL of fresh RPMI 1640 containing various sub-inhibitory concentrations of this compound (e.g., 0.1x, 0.25x, 0.5x MIC) to the wells. Include a drug-free control.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Wash the wells with PBS to remove planktonic cells.

  • Stain the biofilms by adding 100 µL of 0.1% Crystal Violet to each well and incubating for 15 minutes at room temperature.

  • Wash the wells with PBS to remove excess stain and allow the plate to air dry.

  • Solubilize the stain by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

  • Quantify the biofilm formation by measuring the absorbance at 590 nm. A decrease in absorbance in the this compound-treated wells indicates inhibition of biofilm formation.[9]

Protocol 4: Analysis of Quorum Sensing Molecule (Farnesol) Production

Objective: To determine if this compound-induced cell wall stress alters the production of the quorum sensing molecule farnesol (B120207) in Candida albicans.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • This compound

  • Appropriate liquid growth medium (e.g., YPD or mRPMI)

  • Ethyl acetate (B1210297)

  • 1-Tetradecanol (internal standard)

  • 5 M NaCl

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Grow a culture of C. albicans to the desired growth phase (e.g., stationary phase for optimal farnesol production).

  • Treat the culture with a sub-inhibitory concentration of this compound. Include an untreated control.

  • Incubate for a defined period (e.g., 6-24 hours).

  • For extraction, take a 10 mL sample of the whole culture.

  • Add 1.5 mL of ethyl acetate containing the internal standard (1-tetradecanol).

  • Vortex vigorously for 2 minutes to lyse the cells and extract the lipophilic molecules.

  • Add 1.0 mL of 5 M NaCl and vortex for an additional 10 seconds.

  • Centrifuge to separate the phases.

  • Collect the upper ethyl acetate layer for GC analysis.

  • Analyze the sample on a GC-FID system to quantify the amount of farnesol relative to the internal standard.[10][11] A change in the farnesol peak area in the treated sample compared to the control will indicate an effect on quorum sensing molecule production.

Conclusion

This compound, by virtue of its specific inhibition of β-(1,3)-D-glucan synthase, is a powerful tool for inducing a controlled and measurable cell wall stress response in fungi. This perturbation allows for the detailed study of the ensuing intercellular signaling events, particularly the activation of the Cell Wall Integrity pathway and its downstream consequences on complex multicellular behaviors like biofilm formation and quorum sensing. The protocols and data provided here offer a foundation for researchers to design and execute experiments aimed at elucidating the intricate communication networks that are vital for fungal pathogenesis and survival. Further optimization of these methods for different fungal species and specific research questions will undoubtedly yield deeper insights into the fascinating world of fungal intercellular signaling.

References

Application Notes and Protocols for FR179642 in Industrial Bioprocess Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR179642 is a cyclic hexapeptide that serves as a crucial intermediate in the semi-synthesis of Micafungin (B1204384), a potent echinocandin antifungal agent.[1][2] In the context of industrial bioprocesses, the primary application of this compound is not as a process modulator for other products, but as the target molecule for production. It is derived from the natural product FR901379, which is produced via fermentation by the filamentous fungus Coleophoma empetri.[3][4][5] The subsequent enzymatic deacylation of FR901379 yields this compound, the core nucleus required for the synthesis of Micafungin.

The overall industrial process, therefore, focuses on optimizing the fermentation of C. empetri to maximize the titer of FR901379, followed by an efficient enzymatic conversion to this compound. Advances in this area have been achieved through classical strain improvement techniques, such as heavy-ion irradiation mutagenesis, and modern systems metabolic engineering approaches. These strategies aim to enhance the production of FR901379 by eliminating byproducts, optimizing precursor supply, and improving mycelial morphology for better fermentation performance.

These application notes provide a comprehensive overview of the methodologies and protocols for the production of this compound, from the cultivation of the producing organism to the enzymatic conversion of its precursor.

Signaling Pathways and Workflow

The production of this compound is a multi-step bioprocess that begins with the fermentation of Coleophoma empetri to produce the lipopeptide FR901379. This precursor is then enzymatically converted to this compound.

cluster_0 Fermentation Stage cluster_1 Downstream Processing Strain Coleophoma empetri Strain (e.g., MEFC09) Seed Seed Culture Preparation Strain->Seed Inoculation Ferm Fed-Batch Fermentation (Production of FR901379) Seed->Ferm Inoculation Harvest Mycelial Harvest & Lysis Ferm->Harvest Extract FR901379 Extraction Harvest->Extract Convert Enzymatic Conversion (Deacylation) Extract->Convert Purify This compound Purification Convert->Purify Final_Product This compound Purify->Final_Product Final Product FR901379 FR901379 (Lipopeptide Precursor) This compound This compound (Cyclic Peptide Nucleus) FR901379->this compound Conversion SideChain Palmitic Acid Side Chain FR901379->SideChain Deacylase Deacylase Enzyme Deacylase->this compound

References

Isolating FR179642 from Fermentation Broth: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Drug Development Professionals

FR179642 is a crucial intermediate in the synthesis of the potent antifungal agent, Micafungin. As a cyclic hexapeptide nucleus, its efficient isolation and purification from fermentation broth are paramount for the successful downstream production of Micafungin. This document provides detailed application notes and experimental protocols for the isolation of this compound from the fermentation broth of Coleophoma empetri, the microorganism responsible for producing its precursor, FR901379.

Introduction to this compound Isolation

The overall process for obtaining this compound involves a multi-step approach beginning with the fermentation of Coleophoma empetri to produce the lipopeptide FR901379. This precursor is then enzymatically converted to this compound through deacylation. Subsequent downstream processing is required to isolate and purify this compound to a high degree of purity suitable for the synthesis of Micafungin. The purification process typically involves a combination of clarification, macroporous resin chromatography, ion-exchange chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Fermentation of Coleophoma empetri for FR901379 Production

This protocol outlines the fermentation process to generate the starting material, FR901379.

Materials:

  • Coleophoma empetri strain

  • Seed Culture Medium (per liter):

    • Soluble Starch: 15 g

    • Sucrose: 10 g

    • Cotton Seed Meal: 5 g

    • Peptone: 10 g

    • KH₂PO₄: 1 g

    • CaCO₃: 2 g

    • pH: 6.5

  • Fermentation Medium (per liter):

    • Glucose: 10 g

    • Corn Starch: 30 g

    • Peptone: 10 g

    • (NH₄)₂SO₄: 6 g

    • KH₂PO₄: 1 g

    • FeSO₄·7H₂O: 0.3 g

    • ZnSO₄·7H₂O: 0.01 g

    • CaCO₃: 2 g

    • pH: 6.5

Procedure:

  • Inoculate the seed culture medium with a stock culture of Coleophoma empetri.

  • Incubate the seed culture at 25°C for 48 hours with agitation.

  • Transfer the seed culture to the fermentation medium at an appropriate inoculation ratio.

  • Conduct the fermentation at 25°C for 8-10 days with controlled aeration and agitation.

  • Monitor the production of FR901379 using analytical RP-HPLC.

Enzymatic Conversion of FR901379 to this compound

This protocol describes the deacylation of FR901379 to yield this compound.

Materials:

  • Fermentation broth containing FR901379

  • Deacylase enzyme (e.g., from Streptomyces sp.)

  • Phosphate (B84403) Buffer (50 mM, pH 7.0)

Procedure:

  • Adjust the pH of the fermentation broth to 7.0 using the phosphate buffer.

  • Add the deacylase enzyme to the broth. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at 30-37°C for 12-24 hours with gentle agitation.

  • Monitor the conversion of FR901379 to this compound by analytical RP-HPLC. The reaction is complete when the peak corresponding to FR901379 is minimal.

Downstream Processing: Isolation and Purification of this compound

Step 1: Fermentation Broth Clarification

Objective: To remove microbial cells and other suspended solids from the fermentation broth.

Protocol:

  • Centrifuge the fermentation broth at 5,000-10,000 x g for 20-30 minutes at 4°C to pellet the mycelia.[1]

  • Decant the supernatant carefully.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles and obtain a clarified broth.

Step 2: Macroporous Resin Adsorption Chromatography (Capture Step)

Objective: To capture this compound from the clarified broth and achieve initial purification and concentration. Non-polar macroporous resins are effective for this purpose.

Protocol:

  • Resin Selection and Preparation: Select a suitable non-polar macroporous resin (e.g., HP-20). Pre-treat the resin by washing sequentially with ethanol (B145695) and then equilibrating with deionized water.

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Equilibration: Equilibrate the column with 3-5 column volumes (CV) of deionized water or a low-concentration buffer.

  • Loading: Load the clarified fermentation broth onto the column at a controlled flow rate (e.g., 1-2 CV/hour).

  • Washing: Wash the column with 3-5 CV of deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound with an appropriate organic solvent, such as a stepwise or linear gradient of ethanol or methanol (B129727) in water (e.g., 10-80% ethanol). Collect fractions and analyze by analytical RP-HPLC to identify fractions containing this compound.

Step 3: Ion-Exchange Chromatography (Intermediate Purification)

Objective: To further purify this compound based on its charge properties. This compound is an acidic compound and will bind to an anion exchanger at a suitable pH.

Protocol:

  • Buffer Exchange: Pool the this compound-containing fractions from the macroporous resin step and exchange the buffer to a low ionic strength buffer at a pH where this compound is negatively charged (e.g., 20 mM Tris-HCl, pH 8.0).

  • Column Selection and Equilibration: Pack a column with a suitable anion exchange resin (e.g., DEAE-Sepharose) and equilibrate with the binding buffer.

  • Loading: Load the sample onto the column.

  • Washing: Wash the column with the binding buffer until the baseline is stable.

  • Elution: Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer).

  • Fraction Analysis: Collect fractions and analyze for the presence and purity of this compound using analytical RP-HPLC.

Step 4: Reverse-Phase High-Performance Liquid Chromatography (Polishing Step)

Objective: To achieve high purity of this compound suitable for pharmaceutical applications.

Protocol:

  • Sample Preparation: Pool and concentrate the pure fractions from the ion-exchange step.

  • Column and Mobile Phase: Use a preparative C18 RP-HPLC column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an ion-pairing agent such as trifluoroacetic acid (TFA) (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).

  • Elution: Perform a gradient elution, for example, from 5% to 60% Mobile Phase B over 30-60 minutes. The optimal gradient should be determined based on analytical HPLC results.

  • Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak and confirm the purity by analytical RP-HPLC.

  • Desalting and Lyophilization: Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain this compound as a solid powder.

Data Presentation

The following tables provide representative data for the purification of this compound. Note that these values are illustrative and actual results may vary depending on the specific fermentation and purification conditions.

Table 1: Summary of a Representative this compound Purification Protocol.

Purification StepTotal Protein (mg)This compound (mg)Specific Purity (%)Yield (%)Purification Fold
Clarified Broth10,00050051001
Macroporous Resin Eluate1,00045045909
Ion-Exchange Eluate100400808016
RP-HPLC Eluate5360>9872>19.6

Table 2: Comparison of Macroporous Resins for this compound Adsorption.

Resin TypeAdsorption Capacity (mg/g resin)Desorption Ratio (%)
HP-208592
XAD-47085
AB-87888

Visualization of Workflows and Pathways

Isolation_Workflow Fermentation Coleophoma empetri Fermentation (FR901379) Enzymatic_Conversion Enzymatic Conversion (Deacylase) Fermentation->Enzymatic_Conversion Clarification Broth Clarification (Centrifugation & Filtration) Enzymatic_Conversion->Clarification Macroporous_Resin Macroporous Resin Chromatography Clarification->Macroporous_Resin Ion_Exchange Ion-Exchange Chromatography Macroporous_Resin->Ion_Exchange RP_HPLC Reverse-Phase HPLC Ion_Exchange->RP_HPLC Final_Product Pure this compound RP_HPLC->Final_Product

Caption: Workflow for the isolation and purification of this compound.

Micafungin_MOA This compound This compound Micafungin Micafungin (Synthesized from this compound) This compound->Micafungin Chemical Synthesis Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fungal Enzyme) Micafungin->Glucan_Synthase Inhibition Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Fungal_Cell_Lysis Fungal Cell Lysis Cell_Wall->Fungal_Cell_Lysis Loss of Integrity Leads to

Caption: Mechanism of action of Micafungin, derived from this compound.

References

Application Notes and Protocols for Utilizing FR179642 in Fungal Cell Wall Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR179642 is a key semi-synthetic intermediate in the production of Micafungin, a potent echinocandin antifungal agent.[1] As the cyclic peptide nucleus of Micafungin, this compound is a valuable tool for research focused on the fungal cell wall, particularly the biosynthesis of β-(1,3)-D-glucan.[1] Echinocandins, including Micafungin, non-competitively inhibit the β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall.[2][3] This inhibition leads to osmotic instability and cell lysis, making this pathway a critical target for antifungal drug development.[2]

These application notes provide detailed protocols for utilizing this compound in fungal cell wall synthesis research, including methods for assessing its antifungal activity and its inhibitory effect on β-(1,3)-D-glucan synthase. Furthermore, this document outlines the key signaling pathways activated in response to the cell wall stress induced by compounds like this compound.

Mechanism of Action

This compound, as the core structure of Micafungin, is expected to exhibit a similar mechanism of action by targeting the β-(1,3)-D-glucan synthase complex. This enzyme is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.

Data Presentation

While specific quantitative data for this compound is not widely published, the following tables provide representative data for the closely related and clinically used antifungal, Micafungin, to serve as a reference for expected outcomes in experimental studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Micafungin against various fungal species.

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.06 - 1
Candida glabrata0.06 - 1
Candida parapsilosis0.5 - 4
Candida krusei0.25 - 2
Aspergillus fumigatus0.008 - 0.03
Cryptococcus neoformans16 - 64

Table 2: Inhibitory Concentration (IC50) of Echinocandins against β-(1,3)-D-Glucan Synthase.

CompoundFungal SpeciesIC50 (nM)
MicafunginCandida albicans0.5 - 5
CaspofunginCandida albicans0.5
AnidulafunginCandida albicans1 - 10

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the in vitro antifungal activity of this compound.

Materials:

  • This compound

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).

    • Dilute the suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 2: In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay

This assay measures the inhibitory activity of this compound on the β-(1,3)-D-glucan synthase enzyme.

Materials:

  • This compound

  • Fungal cell lysate (source of β-(1,3)-D-glucan synthase)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

  • UDP-[³H]-glucose (radiolabeled substrate)

  • Scintillation fluid and counter

  • Glass fiber filters

Procedure:

  • Enzyme Preparation:

    • Grow the fungal strain of interest and prepare a cell lysate containing the membrane-bound β-(1,3)-D-glucan synthase.

  • Assay Reaction:

    • In a microcentrifuge tube, combine the fungal cell lysate, assay buffer, and varying concentrations of this compound.

    • Initiate the reaction by adding UDP-[³H]-glucose.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Product Quantification:

    • Stop the reaction by adding ethanol.

    • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled β-(1,3)-D-glucan product.

    • Wash the filter to remove unincorporated UDP-[³H]-glucose.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to a no-drug control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.

Signaling Pathways and Visualizations

Inhibition of β-(1,3)-D-glucan synthase by compounds like this compound induces significant cell wall stress, which in turn activates compensatory signaling pathways. The two primary pathways involved are the Cell Wall Integrity (CWI) pathway, mediated by the PKC/Slt2 MAPK cascade, and the Calcineurin pathway.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade that responds to cell wall damage. It is initiated by cell surface sensors that detect cell wall stress, leading to the activation of the Rho1 GTPase. Rho1 then activates Protein Kinase C (Pkc1), which initiates a MAP kinase cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1). Activated Slt2/Mpk1 translocates to the nucleus and activates transcription factors like Rlm1 and Swi4/Swi6, leading to the expression of genes involved in cell wall repair and synthesis, including chitin (B13524) synthases.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 (Sensors) Rho1 Rho1-GTP Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucan_Synthase->Wsc1 Cell Wall Stress Mkk12 Mkk1/2 (MAPKK) Bck1->Mkk12 Slt2 Slt2/Mpk1 (MAPK) Mkk12->Slt2 Rlm1 Rlm1 Slt2->Rlm1 Swi46 Swi4/Swi6 Slt2->Swi46 Gene_Expression Gene Expression (Cell Wall Repair) Rlm1->Gene_Expression Swi46->Gene_Expression This compound This compound This compound->Glucan_Synthase Inhibition

Caption: Cell Wall Integrity (CWI) Signaling Pathway.

Calcineurin Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that is also activated in response to cell wall stress. An influx of extracellular calcium or its release from intracellular stores activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates the transcription factor Crz1, allowing it to enter the nucleus and regulate the expression of genes involved in stress response and cell wall synthesis. There is significant crosstalk between the CWI and calcineurin pathways to coordinate the cellular response to cell wall damage.

Calcineurin_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucan_Synthase->Ca_Channel Cell Wall Stress Calmodulin Calmodulin Ca_Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Crz1_P Crz1-P Calcineurin->Crz1_P Dephosphorylation Crz1 Crz1 Crz1_P->Crz1 Crz1_nuc Crz1 Crz1->Crz1_nuc Gene_Expression Gene Expression (Stress Response) Crz1_nuc->Gene_Expression This compound This compound This compound->Glucan_Synthase Inhibition

Caption: Calcineurin Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the effects of this compound on fungal cells.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_cellular_analysis Cellular & Molecular Analysis Fungal_Culture Fungal Culture MIC_Assay MIC Determination (Broth Microdilution) Fungal_Culture->MIC_Assay Enzyme_Assay β-Glucan Synthase Inhibition Assay Fungal_Culture->Enzyme_Assay Cell_Wall_Analysis Cell Wall Composition Analysis (Chitin, Glucan) Fungal_Culture->Cell_Wall_Analysis Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR, RNA-Seq) Fungal_Culture->Gene_Expression_Analysis Signaling_Pathway_Analysis Signaling Pathway Activation (Western Blot) Fungal_Culture->Signaling_Pathway_Analysis FR179642_Prep This compound Stock Solution Preparation FR179642_Prep->MIC_Assay FR179642_Prep->Enzyme_Assay FR179642_Prep->Cell_Wall_Analysis FR179642_Prep->Gene_Expression_Analysis FR179642_Prep->Signaling_Pathway_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of FR179642

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of FR179642 in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: Based on available data, this compound has limited solubility in many common solvents. It is described as slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, with solubility aided by heating and sonication[]. One source indicates a high solubility in water, requiring sonication to achieve[2]. A summary of reported solubility is provided in Table 1.

Q2: Why is this compound difficult to dissolve?

A2: this compound is a relatively large and complex cyclic peptide[2][3]. Such molecules often have strong intermolecular interactions (like hydrogen bonds) in their solid state, which require significant energy to overcome for dissolution to occur. Its high molecular weight (936.89 g/mol ) also contributes to its low solubility in many organic solvents[3][4].

Q3: What are the initial steps to take when I encounter solubility issues with this compound?

A3: Start with the simplest methods. Gentle heating (e.g., to 37-50°C) and sonication can significantly aid in dissolving this compound in solvents like DMSO and Methanol[]. For aqueous solutions, ultrasonication is also recommended[2]. It is crucial to visually inspect the solution to ensure no particulates remain.

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a common and effective technique for improving the solubility of poorly soluble compounds[5][6][7]. For this compound, if you are preparing an aqueous solution for biological assays, you can first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then slowly add this stock solution to your aqueous buffer while vortexing.

Q5: How does pH adjustment affect the solubility of this compound?

A5: The chemical structure of this compound contains ionizable groups, including a sulfate (B86663) group and amino groups[4]. Therefore, its solubility is expected to be pH-dependent. The sulfate group will be ionized over a wide pH range, which should enhance aqueous solubility. The amino groups will be protonated at acidic pH. Systematically testing the solubility of this compound in buffers of varying pH is a recommended strategy to find the optimal pH for dissolution[8][9].

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when making an aqueous dilution from an organic stock.

  • Possible Cause: The concentration of the organic solvent in the final aqueous solution is too low to maintain the solubility of this compound.

  • Troubleshooting Steps:

    • Reduce the stock solution concentration: Prepare a more dilute stock solution of this compound in the organic solvent.

    • Use a stepwise dilution: Instead of diluting directly into the final aqueous buffer, perform an intermediate dilution into a mixture of the organic solvent and the aqueous buffer.

    • Increase the percentage of co-solvent: If permissible for your experiment, increase the final concentration of the organic co-solvent in the aqueous solution.

    • Consider a different solvent system: Experiment with other water-miscible organic solvents.

Issue 2: Inconsistent results in biological assays due to poor solubility.

  • Possible Cause: The compound may not be fully dissolved, leading to variability in the actual concentration in your experiments.

  • Troubleshooting Steps:

    • Ensure complete dissolution: After preparing your solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. Use the supernatant for your experiments to avoid transferring any undissolved particles.

    • Prepare fresh solutions: Do not use old stock solutions where the compound may have precipitated over time. It is recommended to prepare fresh solutions for each experiment[2].

    • Filter the solution: For critical applications, filtering the solution through a 0.22 µm filter can remove any remaining micro-precipitates.

Data Presentation

Table 1: Reported Solubility of this compound

SolventReported SolubilityConditions
Dimethyl Sulfoxide (DMSO)Slightly SolubleHeating may be required
MethanolSlightly SolubleHeating and sonication may be required
Water100 mg/mL (106.74 mM)Ultrasonication is needed

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

  • Add a pre-weighed excess amount of this compound to a known volume of the test solvent in a glass vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of an Aqueous Solution using a Co-solvent

  • Prepare a stock solution of this compound in 100% DMSO (e.g., at 10 mg/mL). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.

  • To prepare a 100 µM working solution in a phosphate-buffered saline (PBS), first calculate the required volume of the stock solution.

  • Add the calculated volume of the DMSO stock solution to a tube containing a small volume of PBS.

  • Vortex the tube immediately and vigorously while slowly adding the remaining volume of PBS to reach the final desired concentration.

  • Visually inspect the solution for any signs of precipitation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_verification Verification start Start weigh Weigh this compound start->weigh add_solvent Add Solvent weigh->add_solvent check_sol Visually Soluble? add_solvent->check_sol sonicate Sonicate check_sol->sonicate No centrifuge Centrifuge check_sol->centrifuge Yes heat Gentle Heat sonicate->heat heat->check_sol filter Filter (0.22 µm) centrifuge->filter end Use in Experiment filter->end

Caption: Experimental workflow for dissolving this compound.

troubleshooting_workflow cluster_organic Organic Solvent cluster_aqueous Aqueous Solution start Start: Solubility Issue Encountered is_aqueous Aqueous Solution? start->is_aqueous heat_sonicate Apply Gentle Heat & Sonication is_aqueous->heat_sonicate No use_cosolvent Use Co-solvent (e.g., DMSO) is_aqueous->use_cosolvent Yes try_dmso Try DMSO or DMF heat_sonicate->try_dmso end Solution Prepared try_dmso->end adjust_ph Adjust pH use_cosolvent->adjust_ph add_solubilizer Add Solubilizing Agent adjust_ph->add_solubilizer add_solubilizer->end

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Enhancing FR179642 Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of FR179642 in microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance?

A1: this compound is a key intermediate in the synthesis of Micafungin (B1204384), an echinocandin antifungal agent.[1][2] It is the cyclic peptide nucleus of the lipopeptide FR901379.[1] Its efficient production is crucial for the cost-effective manufacturing of Micafungin.

Q2: Which microorganisms are known to produce this compound or its precursor?

A2: The primary producing microorganism of the precursor FR901379 is Coleophoma empetri.[1][3] Additionally, a patent describes a fermentation method for this compound using a genetically engineered strain of Streptomyces albus (ATCC21725).[4]

Q3: What are the basic components of a fermentation medium for this compound production?

A3: Based on available data, a typical fermentation medium includes a carbon source (like glucose), nitrogen sources (such as soybean cake powder, yeast powder, and peptone), and various salts.[4] The specific composition can significantly impact yield and should be optimized for the specific strain and process.

Q4: What is the general workflow for producing this compound?

A4: The production of this compound can be approached in two primary ways:

  • Direct fermentation of a microorganism that produces this compound.

  • Fermentation of a precursor molecule like FR901379, followed by enzymatic conversion to this compound.[3]

The following diagram illustrates a general workflow for the production of this compound.

FR179642_Production_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing strain Strain Selection (e.g., Coleophoma empetri, Streptomyces albus) media_prep Media Preparation (Seed & Fermentation) strain->media_prep Select & prepare inoculum Inoculum Development media_prep->inoculum Inoculate fermentation Bioreactor Fermentation inoculum->fermentation Transfer harvest Cell Harvest (Filtration/Centrifugation) fermentation->harvest Harvest broth extraction Extraction of FR901379/FR179642 harvest->extraction conversion Enzymatic Conversion (FR901379 to this compound) extraction->conversion If producing precursor purification Purification (e.g., Chromatography) extraction->purification If producing directly conversion->purification final_product This compound purification->final_product Troubleshooting_Low_Yield start Low this compound Yield check_contamination Is the culture pure? start->check_contamination check_growth Is microbial growth (biomass) as expected? check_parameters Are fermentation parameters (pH, Temp, DO) optimal? check_growth->check_parameters Yes troubleshoot_growth Troubleshoot Growth: - Nutrient limitation - Inhibitory substances - Inoculum quality check_growth->troubleshoot_growth No check_contamination->check_growth Yes sterilize Review and improve sterilization procedures check_contamination->sterilize No check_media Is the media composition optimized? check_parameters->check_media Yes optimize_parameters Optimize Fermentation Parameters: - Temperature sweeps - pH profiling - Aeration/agitation studies check_parameters->optimize_parameters No optimize_media Optimize Media: - Carbon/Nitrogen ratio - Precursor addition - Trace element analysis check_media->optimize_media No end_node Improved Yield check_media->end_node Yes troubleshoot_growth->check_parameters sterilize->start optimize_parameters->check_media optimize_media->end_node

References

Troubleshooting FR179642 instability in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR179642. The following information addresses common challenges related to the stability of this compound in aqueous solutions and provides recommendations for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy, or I'm seeing precipitate upon dilution in my aqueous buffer. What is happening and how can I fix it?

A1: Cloudiness or precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors, primarily its limited solubility and potential for aggregation. This compound is a lipopeptide, and like other molecules of this class, it can self-assemble into aggregates, especially at concentrations above its critical micellar concentration.[1][2]

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous experimental setup.

  • Optimize Solvent Dilution: If you are diluting a stock solution (e.g., in DMSO), ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a recommended level (typically ≤1%). When diluting, add the this compound stock solution to the aqueous buffer dropwise while gently vortexing. This can prevent localized high concentrations that promote precipitation.

  • Sonication: Brief sonication of the final diluted solution can help to dissolve small aggregates that may have formed.

  • Visual Inspection: Always visually inspect your solutions for any particulate matter before use.

Q2: I'm observing inconsistent or non-reproducible results in my cell-based assays with this compound. Could this be related to its stability?

A2: Yes, inconsistent results are often a symptom of this compound instability in aqueous media. As an echinocandin, this compound's core structure is a cyclic peptide, which can be susceptible to degradation, particularly in aqueous solutions at physiological pH and temperature.[3][4] This degradation can lead to a decrease in the active concentration of the compound over the course of your experiment, resulting in variability.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using solutions that have been stored for extended periods, even at 4°C.

  • Control for Incubation Time: Be mindful of the incubation time in your assays. Longer incubation times at 37°C can lead to significant degradation. Consider time-course experiments to assess the stability of this compound in your specific assay conditions.

  • pH of the Medium: The stability of echinocandins can be pH-dependent. While some newer echinocandins are stable in a pH range of 4.5 to 6.0, physiological pH (around 7.4) may accelerate degradation through mechanisms like hydrolysis and ring-opening of the cyclic peptide structure.[3] If your experimental system allows, you could investigate the effect of slightly lowering the pH.

  • Proper Storage is Crucial: Ensure that your stock solutions of this compound are stored correctly. The recommended storage for the powder is at -20°C or -80°C under an inert atmosphere. Stock solutions in DMSO should also be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).

Q3: What is the expected stability of this compound in aqueous solutions, and are there any data available?

Data on Echinocandin Stability

The following table summarizes stability data for the echinocandin CD101, which can serve as a helpful reference for understanding the potential stability profile of this compound under various conditions.

ConditionDurationTemperatureDegradationReference
Acetate (B1210297) Buffer (pH 4.5 and 6.0)6-9 months40°C<7%[3][6]
Lactate (B86563) Buffer (pH 4.5 and 5.5)6-9 months40°C<5%[3][6]
5% Dextrose Solution15 monthsRoom Temp<2%[3][6]
0.9% Saline Solution12 monthsRoom Temp<2%[3][6]
Sterile Water18 monthsRoom Temp<2%[3][6]
Human Plasma44 hours37°C~7%[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved, resulting in a clear solution. Gentle heating or sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of Aqueous Working Solutions

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare the final aqueous working solution by diluting the stock solution in the desired experimental buffer or cell culture medium. It is recommended to add the stock solution to the aqueous phase dropwise while gently mixing.

  • Final Steps: Use the freshly prepared working solution immediately. If the working solution is to be used for cell culture, it should be sterile-filtered through a 0.22 µm filter.

Protocol 3: Assessing this compound Stability in an Aqueous Medium

This protocol provides a framework for determining the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation: Prepare a solution of this compound in your aqueous buffer of interest at the desired concentration.

  • Incubation: Incubate the solution under the conditions you wish to test (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to halt any further degradation.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.[7][8]

  • Quantification: Quantify the peak area of the parent this compound at each time point to determine the percentage of the compound remaining.

Visualizations

FR179642_Instability_Workflow Poor_Solubility Poor Aqueous Solubility Precipitation Precipitation/ Cloudiness Poor_Solubility->Precipitation Aggregation Aggregation Above CMC Aggregation->Precipitation pH_Effects Suboptimal pH (e.g., physiological pH) Hydrolysis Hydrolysis of Cyclic Peptide pH_Effects->Hydrolysis Temperature Elevated Temperature (e.g., 37°C) Temperature->Hydrolysis Reduced_Concentration Reduced Effective Concentration Hydrolysis->Reduced_Concentration Precipitation->Reduced_Concentration Inconsistent_Results Inconsistent/ Non-reproducible Data Reduced_Concentration->Inconsistent_Results Loss_of_Activity Loss of Biological Activity Reduced_Concentration->Loss_of_Activity Optimize_Concentration Optimize Concentration Optimize_Concentration->Poor_Solubility Fresh_Solutions Use Freshly Prepared Solutions Fresh_Solutions->Hydrolysis Control_pH_Temp Control pH and Temperature Control_pH_Temp->pH_Effects Control_pH_Temp->Temperature Proper_Storage Ensure Proper Storage Proper_Storage->Hydrolysis Sonication Sonication of Working Solution Sonication->Aggregation

Caption: Troubleshooting workflow for this compound instability in aqueous solutions.

Degradation_Pathway This compound This compound (Cyclic Peptide) Ring_Opening Ring-Opening (Hydrolysis) This compound->Ring_Opening Physiological pH, Temperature Linear_Peptide Linearized Peptide (Inactive) Ring_Opening->Linear_Peptide Further_Degradation Further Degradation Products Linear_Peptide->Further_Degradation

Caption: Proposed degradation pathway for this compound in aqueous solutions.

References

Optimizing storage conditions for long-term stability of FR179642.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions for the long-term stability of FR179642, a key intermediate in the synthesis of the antifungal agent Micafungin.[1][2] It also offers troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a sealed container, protected from moisture and light.[1] Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1] Some suppliers recommend storing at <-15°C under an inert gas like nitrogen.[3] It is also noted to be hygroscopic, meaning it can absorb moisture from the air, so a dry environment is crucial.

Q2: How should I store this compound in solution?

A2: this compound solutions should be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use volumes. Solutions should be stored in sealed containers to protect from moisture and light.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in water, with a solubility of up to 100 mg/mL, though it may require sonication to fully dissolve. It is also slightly soluble in DMSO and methanol, particularly with heating and sonication.

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound from light during storage, for both the solid compound and solutions.

Q5: The this compound powder appears clumpy. Is it still usable?

A5: Clumping may indicate moisture absorption, as this compound is hygroscopic. While it may still be usable, it is crucial to accurately weigh the compound for experiments, as the water content will affect the actual concentration. For critical applications, using a fresh, non-clumpy lot is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Difficulty Dissolving this compound Insufficient sonication or heating; incorrect solvent choice.For aqueous solutions, ensure thorough sonication. For DMSO or methanol, gentle heating and sonication may be required. Confirm the solubility limits for your chosen solvent.
Precipitation in Solution After Storage Solution may be supersaturated or degradation may have occurred.If precipitation is observed upon thawing, try gently warming and vortexing the solution. If the precipitate does not redissolve, it may indicate degradation, and a fresh solution should be prepared.
Inconsistent Experimental Results Improper storage leading to degradation; inaccurate weighing of hygroscopic material.Ensure adherence to recommended storage conditions (temperature, light, and moisture protection). When weighing, work quickly in a low-humidity environment to minimize moisture absorption.
Discoloration of the Solid Compound Potential degradation due to exposure to light or other contaminants.This compound is a white to off-white solid. Significant discoloration may indicate degradation. It is advisable to use a different batch of the compound for sensitive experiments.

Data on Storage Conditions

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Precautions
Solid Powder-20°C1 yearSealed container, away from moisture and light. Hygroscopic.
-80°C2 yearsSealed container, away from moisture and light. Hygroscopic.
<-15°CNot specifiedKeep dry, under inert gas (Nitrogen).
In Solvent-20°C1 monthSealed container, away from moisture and light. Aliquot to avoid freeze-thaw cycles.
-80°C6 monthsSealed container, away from moisture and light. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in Water

  • Materials: this compound powder, sterile deionized water, sterile conical tube, vortex mixer, sonicator.

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation. b. Weigh the desired amount of this compound in a sterile conical tube. c. Add the calculated volume of sterile deionized water to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of water to 10 mg of this compound). d. Vortex the tube vigorously for 1-2 minutes. e. If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution is clear. f. If the solution is intended for cell-based assays, sterilize it by passing it through a 0.22 µm filter. g. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_results Data Interpretation prep_solid This compound Solid prep_solution Prepare Solution prep_solid->prep_solution prep_aliquot Aliquot Samples prep_solution->prep_aliquot storage_temp Varying Temperatures (-80°C, -20°C, 4°C, RT) prep_aliquot->storage_temp Expose to Conditions storage_light Light vs. Dark prep_aliquot->storage_light Expose to Conditions storage_humidity Controlled Humidity prep_aliquot->storage_humidity Expose to Conditions analysis_hplc HPLC for Purity and Degradants storage_temp->analysis_hplc Analyze Samples storage_light->analysis_hplc Analyze Samples storage_humidity->analysis_hplc Analyze Samples analysis_ms LC-MS for Degradant ID analysis_hplc->analysis_ms analysis_activity Biological Activity Assay analysis_hplc->analysis_activity results_kinetics Determine Degradation Kinetics analysis_ms->results_kinetics analysis_activity->results_kinetics results_pathway Propose Degradation Pathway results_kinetics->results_pathway results_shelf_life Establish Shelf-Life results_pathway->results_shelf_life

Caption: Workflow for assessing this compound stability.

troubleshooting_workflow Troubleshooting this compound Handling Issues start Start: Experimental Inconsistency Observed check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Moisture Protection? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_handling Review Handling Procedures: - Weighing Technique? - Solvent Preparation? - Freeze-Thaw Cycles? storage_ok->check_handling new_sample Use New Aliquot or Prepare Fresh Solution storage_bad->new_sample handling_ok Handling Procedures Correct check_handling->handling_ok Yes handling_bad Improper Handling check_handling->handling_bad No new_lot Consider Using a New Lot of this compound handling_ok->new_lot handling_bad->new_sample new_sample->start Re-run Experiment

Caption: Decision tree for troubleshooting this compound.

References

Technical Support Center: Detection and Quantification of FR179642 in Micafungin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the detection and quantification of FR179642, a known impurity of the antifungal agent Micafungin. This compound, also referred to as Micafungin FR-179642 impurity (acid), can arise during the synthesis of Micafungin through hydrolysis.[1][2][3] Monitoring and controlling this impurity is crucial for ensuring the quality and safety of the final drug product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to monitor?

A1: this compound is a chemical intermediate and a known impurity in the synthesis of Micafungin.[4] It is the cyclic peptide nucleus of the echinocandin-like antifungal lipopeptide FR901379.[4] The presence of impurities like this compound, even in trace amounts, can potentially impact the efficacy and safety of the active pharmaceutical ingredient (API).[5] For instance, it has been suggested that this impurity may contribute to hemolytic activity.[1][2] Therefore, robust analytical methods are required for its detection and quantification to ensure the quality of Micafungin.

Q2: What is the primary analytical technique for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of Micafungin and its related substances, including this compound.[6] A stability-indicating HPLC method is crucial as it can separate the main component (Micafungin) from its impurities and degradation products, ensuring accurate quantification.[6]

Q3: Are there established regulatory limits for this compound in Micafungin?

A3: Specific acceptance criteria for this compound as an impurity in Micafungin are established by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These limits are often stringent, typically in the range of 0.10% to 0.2% for specified impurities. It is essential to consult the current revision of the relevant pharmacopeia for the official limits.

Experimental Protocols

A stability-indicating HPLC method is essential for the accurate quantification of this compound and other related substances in Micafungin. The following protocol is based on a validated method for Micafungin and its impurities and can be adapted for the specific analysis of this compound.[6]

Recommended HPLC Method for Analysis of Micafungin and its Impurities
ParameterRecommended Condition
Column Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic elution with a mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for best separation. A previously reported method for related substances used a buffer at pH 2.9 and acetonitrile (B52724) in a 62:38 v/v ratio.[6]
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Detection Wavelength 279 nm
Injection Volume 20 µL
Diluent A mixture of buffer and acetonitrile, similar to the mobile phase.

Note: This method was validated for six other impurities of Micafungin and may require optimization and validation for the specific quantification of this compound.

Quantitative Data from a Validated HPLC Method for Micafungin Impurities

The following table summarizes the performance characteristics of a validated HPLC method for six impurities of Micafungin, which can serve as a benchmark for a method intended for this compound.[6]

ParameterImpurity 1Impurity 2Impurity 3Impurity 4Impurity 5Impurity 6
LOD (%) 0.0130.0090.0060.0090.0080.011
LOQ (%) 0.0400.0280.0190.0270.0250.034
Linearity (r²) >0.999>0.999>0.999>0.999>0.999>0.999
Accuracy (% Recovery) 98.2-101.598.9-101.899.1-102.098.6-101.398.8-101.798.4-101.6

LOD: Limit of Detection; LOQ: Limit of Quantification; r²: Correlation Coefficient. Data adapted from a study on related substances of Micafungin Sodium.[6]

Troubleshooting Guide

Encountering issues during HPLC analysis is common. This guide provides solutions to potential problems you might face when analyzing this compound.

IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible sample solvent- Column overload- Secondary interactions with the stationary phase- Use a new or validated column.- Dissolve the sample in the mobile phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH or ionic strength.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction (air bubbles, leaks)- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Degas the mobile phase and purge the pump. Check for leaks.
Ghost Peaks - Impurities in the mobile phase or diluent- Carryover from previous injections- Contaminated injection port or syringe- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program.- Clean the injector and syringe.
Low Sensitivity - Incorrect detection wavelength- Sample degradation- Low sample concentration- Verify the UV maximum of this compound and set the detector accordingly.- Ensure proper sample storage and handling.- Concentrate the sample or increase the injection volume (if not causing overload).
High Backpressure - Column frit blockage- Particulate matter in the sample or mobile phase- Tubing blockage- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.- Use a guard column to protect the analytical column.- Flush the column in the reverse direction (if permitted by the manufacturer).- Check for and clear any blockages in the system tubing.

Visualizations

Micafungin's Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Micafungin, the parent compound of the impurity this compound, exerts its antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is critical for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. The inhibition of this pathway leads to a weakened cell wall and ultimately, fungal cell death.[]

Micafungin_Mechanism Micafungin Micafungin GlucanSynthase β-(1,3)-D-glucan Synthase Micafungin->GlucanSynthase Inhibition Glucan_Polymer β-(1,3)-D-glucan (Fungal Cell Wall Component) GlucanSynthase->Glucan_Polymer UDP_Glucose UDP-Glucose (Precursor) UDP_Glucose->GlucanSynthase Cell_Lysis Fungal Cell Lysis Glucan_Polymer->Cell_Lysis leads to weakened cell wall

Caption: Mechanism of action of Micafungin.

General Workflow for this compound Impurity Analysis

The following diagram outlines the typical workflow for the analysis of this compound in a Micafungin sample.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Micafungin Bulk Drug or Formulation Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC Inject into HPLC System Filtration->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (e.g., 279 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using a Reference Standard Integration->Quantification Report Report Result (% Impurity) Quantification->Report

Caption: Workflow for this compound impurity analysis.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common HPLC issues.

Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peaks Peak Issues cluster_baseline Baseline Issues Start Problem with Chromatogram? Pressure Check System Pressure Start->Pressure Yes Peaks Examine Peak Shape and Retention Time Start->Peaks Yes Baseline Inspect Baseline Start->Baseline Yes HighPressure High Pressure? - Check for blockages - Flush column Pressure->HighPressure LowPressure Low or No Pressure? - Check for leaks - Check pump Pressure->LowPressure BadShape Poor Peak Shape? - Check column health - Adjust mobile phase Peaks->BadShape ShiftRT Shifting Retention Time? - Check mobile phase prep - Check temperature Peaks->ShiftRT NoisyBaseline Noisy Baseline? - Degas mobile phase - Check detector lamp Baseline->NoisyBaseline DriftingBaseline Drifting Baseline? - Equilibrate column longer - Check for contamination Baseline->DriftingBaseline

Caption: HPLC troubleshooting decision tree.

References

Overcoming challenges in the purification of FR179642.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of FR179642, a key intermediate in the synthesis of the antifungal agent Micafungin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a cyclic hexapeptide that serves as the nucleus for the semi-synthetic echinocandin antifungal drug, Micafungin. It is typically produced via fermentation. The primary challenges in its purification stem from its complex structure, the presence of structurally similar impurities and byproducts from the fermentation process, and its limited solubility and stability under certain conditions.

Q2: What are the key physical and chemical properties of this compound to consider during purification?

A2: Key properties include:

  • Molecular Formula: C₃₅H₅₂N₈O₂₀S[1]

  • Molecular Weight: 936.89 g/mol [1]

  • Solubility: Slightly soluble in DMSO and methanol, often requiring heating and sonication. It is also soluble in water, and ultrasonication may be needed for complete dissolution.[1][2][3]

  • Stability: this compound is hygroscopic and should be stored in a dry environment at -20°C.[2] Cyclic peptides can be susceptible to degradation at pH values above 8.[4]

Q3: What is the general workflow for purifying this compound from a fermentation broth?

A3: A typical workflow involves multiple stages, beginning with the removal of biomass and large impurities, followed by one or more chromatographic steps to isolate and purify this compound. A common approach includes initial capture of the target molecule followed by polishing steps.

Purification Workflow

This compound Purification Workflow start Fermentation Broth clarification Clarification (Centrifugation/Filtration) start->clarification Remove biomass capture Initial Capture (e.g., Adsorption Resin) clarification->capture Load supernatant elution Elution capture->elution Elute with organic solvent rp_hplc Reversed-Phase HPLC (Primary Purification) elution->rp_hplc fraction_collection Fraction Collection rp_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, MS) fraction_collection->purity_analysis Analyze fractions ion_exchange Ion-Exchange Chromatography (Optional Polishing) purity_analysis->ion_exchange If impurities remain desalting Desalting / Buffer Exchange purity_analysis->desalting If pure ion_exchange->desalting lyophilization Lyophilization desalting->lyophilization final_product Pure this compound lyophilization->final_product

Caption: A generalized workflow for the purification of this compound from fermentation broth.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield After Initial Capture Incomplete binding to the adsorption resin.- Optimize the pH of the clarified broth before loading to ensure this compound is in a state that favors binding.- Ensure the flow rate during loading is slow enough to allow for sufficient interaction time with the resin.- Test different types of hydrophobic resins (e.g., XAD-16N) for better capture efficiency.[5]
Incomplete elution from the capture resin.- Increase the concentration of the organic solvent in the elution buffer.- Use a stronger organic solvent for elution.- Increase the volume of the elution buffer and collect smaller fractions.
Poor Resolution in Reversed-Phase HPLC Inappropriate mobile phase composition.- Optimize the gradient steepness. A shallower gradient can improve the separation of closely eluting impurities.- Add an ion-pairing agent (e.g., 0.1% TFA or formic acid) to both mobile phases to improve peak shape and retention.[6]- Adjust the pH of the mobile phase; for peptides, a low pH (2-3) is often beneficial.
Column overload.- Reduce the amount of sample loaded onto the column.- Use a larger-diameter preparative column to increase loading capacity.
Presence of Co-eluting Impurities Structurally similar impurities.- Implement a multi-step purification strategy. Consider using an orthogonal separation technique like ion-exchange chromatography after the initial reversed-phase step.[7]- Modify the mobile phase by changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or the ion-pairing agent to alter selectivity.
Degradation of this compound during purification.- Maintain a low temperature (e.g., 4°C) throughout the purification process.- Avoid high pH conditions (pH > 8) in buffers and mobile phases to prevent degradation.[4]
Peak Tailing in HPLC Secondary interactions with the stationary phase.- Lower the pH of the mobile phase to suppress the ionization of silanols on the silica-based column.- Ensure the sample is fully dissolved in the mobile phase before injection to prevent on-column precipitation.
Irreproducible Retention Times Inconsistent mobile phase preparation.- Prepare mobile phases gravimetrically for higher accuracy.- Ensure thorough mixing and degassing of the mobile phases before use.[8]
Column not properly equilibrated.- Equilibrate the column with a sufficient volume of the initial mobile phase (at least 10-20 column volumes) before each injection.

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the microbial cells.

  • Clarification: Carefully decant the supernatant. For further clarification, pass the supernatant through a 0.45 µm filter to remove any remaining cells and large particulates.[9]

  • pH Adjustment: Adjust the pH of the clarified supernatant to a range of 4.0-5.0 using a suitable acid (e.g., phosphoric acid) to prepare for the initial capture step.

  • Storage: If not proceeding immediately to the next step, store the clarified broth at -20°C.

Protocol 2: Reversed-Phase HPLC Purification of this compound

This is a general protocol and may require optimization for specific equipment and impurity profiles.

  • Column: C18 reversed-phase preparative HPLC column (e.g., 250 x 20 mm, 10 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude this compound extract (from the initial capture and elution step) in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of DMSO can be used, but ensure it is compatible with the HPLC system. Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulates before injection.

  • Gradient Elution:

    • Flow Rate: 10 mL/min

    • Gradient Program:

      • 0-10 min: 10% B

      • 10-50 min: 10% to 50% B (linear gradient)

      • 50-55 min: 50% to 90% B (column wash)

      • 55-60 min: 90% B (hold)

      • 60-65 min: 90% to 10% B (return to initial conditions)

      • 65-75 min: 10% B (re-equilibration)

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of this compound.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white to off-white powder.

Quantitative Data Summary

The following tables present representative data for the purification of this compound. Note that actual results will vary depending on the specific fermentation conditions and purification setup.

Table 1: Comparison of Different Reversed-Phase HPLC Conditions

Parameter Condition A Condition B Condition C
Mobile Phase Modifier 0.1% TFA0.1% Formic Acid10 mM Ammonium Acetate
Gradient Slope 1.0% B/min0.5% B/min1.0% B/min
Yield (%) 657258
Purity (%) 92.596.890.3

Table 2: Two-Step Purification Summary

Purification Step Total Protein (mg) This compound (mg) Yield (%) Purity (%)
Clarified Broth 50002501005
Adsorption Resin Eluate 8002208827.5
Reversed-Phase HPLC 1651556294
Ion-Exchange (Polishing) 1401355496.5

Signaling Pathway and Logical Relationships

While there are no signaling pathways directly involved in the purification process itself, the logical relationship between different purification steps and their outcomes is critical. The following diagram illustrates the decision-making process in a typical purification workflow.

Purification Logic start Crude Extract rp_hplc Reversed-Phase HPLC start->rp_hplc purity_check Purity > 95%? rp_hplc->purity_check lyophilize Lyophilize purity_check->lyophilize Yes ion_exchange Ion-Exchange Chromatography purity_check->ion_exchange No final_purity_check Purity > 95%? ion_exchange->final_purity_check final_purity_check->lyophilize Yes repurify Re-purify or Adjust Method final_purity_check->repurify No

Caption: Decision-making flowchart for the multi-step purification of this compound.

References

How to prevent the degradation of FR179642 during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FR179642. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Question 1: My experimental results are inconsistent. Could degradation of this compound be the cause?

Answer: Yes, inconsistency in experimental outcomes is a common indicator of compound degradation. This compound, like other echinocandin-class molecules, is susceptible to degradation, which can lead to reduced purity and altered activity. To ensure reproducibility, it is critical to adhere to proper storage and handling protocols.

Key Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your this compound stock has been consistently stored at the recommended temperatures.[1]

  • Check Solution Age: Use freshly prepared solutions for your experiments whenever possible.[1]

  • Review Experimental Protocol: Ensure that your experimental conditions (e.g., pH, temperature, buffer components) are compatible with the stability of this compound.

Question 2: What are the primary factors that cause this compound degradation?

Answer: The main factors contributing to the degradation of this compound are exposure to inappropriate temperatures, moisture, and light. Being a cyclic peptide, its chemical stability is also influenced by the pH of the solution.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Moisture: this compound is hygroscopic and should be protected from moisture to prevent hydrolysis.

  • Light: As a general precaution for complex organic molecules, protection from light is recommended to prevent potential photodegradation.

  • pH: The stability of echinocandins can be pH-dependent. The primary degradation pathway at physiological pH is believed to be hydrolysis, leading to the opening of the cyclic peptide ring.[2]

Question 3: What are the recommended storage and handling procedures for this compound?

Answer: Proper storage and handling are crucial for maintaining the integrity of this compound.

Storage of Solid Compound:

Storage TemperatureDurationAdditional Precautions
-80°CUp to 2 yearsSealed container, away from moisture and light.[1]
-20°CUp to 1 yearSealed container, away from moisture and light.[1]

Storage of Stock Solutions:

Storage TemperatureDurationAdditional Precautions
-80°CUp to 6 monthsSealed container, away from moisture and light.[1]
-20°CUp to 1 monthSealed container, away from moisture and light.[1]

Handling Recommendations:

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen).[3]

  • Solvent Selection: this compound is soluble in water (requires sonication), and slightly soluble in DMSO and methanol (B129727) (may require gentle heating).[1] For aqueous stock solutions, it is advisable to filter and sterilize through a 0.22 μm filter before use.[1]

  • Fresh Solutions: It is highly recommended to prepare working solutions fresh for each experiment.[1]

Question 4: I am using this compound in a multi-step synthesis. How can I minimize degradation during the reaction?

Answer: Minimizing degradation during a chemical reaction involving this compound requires careful control of the reaction conditions. Below is a detailed methodology for a common application: the synthesis of Micafungin from this compound. The principles outlined can be adapted to other experimental setups.

Experimental Protocol: Synthesis of Micafungin from this compound

This protocol is based on the coupling of the Micafungin side chain to the this compound core.[4]

Materials:

Procedure:

  • Suspension of this compound: Suspend this compound (10.0 g) in dry DMF (200 ml) by stirring at 25°C for 10 minutes.[4]

  • Cooling: Cool the mixture to 0°C.[4] Maintaining a low temperature is critical to minimize side reactions and degradation.

  • Addition of Reactants: Add the activated Micafungin side chain (4.50 g) and DIPEA (2.25 ml).[4]

  • Reaction: Stir the mixture at 0°C for 90 minutes.[4] Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to avoid prolonged reaction times.

  • Quenching and Precipitation:

    • Add a mixture of methanol (50 ml) and acetone (100 ml) and raise the temperature to 10°C. Stir for 60 minutes.[4]

    • Slowly add ethyl acetate (1000 ml) over 2.5 hours to precipitate the product.[4]

Key Considerations for Preventing Degradation:

  • Anhydrous Conditions: The use of dry DMF is important to prevent hydrolysis of this compound and the activated side chain.

  • Temperature Control: The coupling reaction is performed at 0°C to ensure selectivity and minimize degradation.[4]

  • Reaction Time: The reaction time should be optimized to ensure complete conversion while minimizing the exposure of this compound to potentially destabilizing conditions.

Visualizing Key Processes

Potential Degradation Pathway of Echinocandins

The primary proposed degradation pathway for echinocandins like this compound in aqueous solution at physiological pH involves hydrolysis of the cyclic peptide structure, leading to a ring-opening event.[2]

G Potential Hydrolytic Degradation of this compound Core This compound This compound (Cyclic Peptide) Hydrolysis Hydrolysis (e.g., physiological pH) This compound->Hydrolysis RingOpening Ring-Opening Hydrolysis->RingOpening LinearPeptide Linear Peptide Degradant RingOpening->LinearPeptide LossOfActivity Loss of Biological Activity LinearPeptide->LossOfActivity

Caption: Proposed hydrolytic degradation pathway for the this compound cyclic peptide core.

Experimental Workflow for Micafungin Synthesis

The following diagram outlines the key steps in the synthesis of Micafungin from this compound, highlighting the controlled conditions required to maintain compound integrity.

G Workflow for Micafungin Synthesis from this compound Start Start Suspend Suspend this compound in dry DMF at 25°C Start->Suspend Cool Cool to 0°C Suspend->Cool AddReactants Add Activated Side Chain and DIPEA Cool->AddReactants React Stir at 0°C for 90 min AddReactants->React Quench Quench with Methanol/Acetone and warm to 10°C React->Quench Precipitate Precipitate with Ethyl Acetate Quench->Precipitate End Isolate Micafungin Precipitate->End

Caption: Experimental workflow for the synthesis of Micafungin from this compound.

Signaling Pathway: Mechanism of Action of Micafungin

This compound is a precursor to the antifungal agent Micafungin. The relevant biological pathway is therefore the mechanism of action of Micafungin, which targets the fungal cell wall.

G Mechanism of Action of Micafungin Micafungin Micafungin Inhibition Inhibition Micafungin->Inhibition GlucanSynthase β-(1,3)-D-Glucan Synthase (Fungal Cell Membrane) GlucanSynthesis β-(1,3)-D-Glucan Synthesis GlucanSynthase->GlucanSynthesis Inhibition->GlucanSynthesis CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall CellLysis Cell Lysis and Fungal Death CellWall->CellLysis Disruption

Caption: Signaling pathway illustrating the mechanism of action of Micafungin.

References

Technical Support Center: Synthesis and Purification of FR179642

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of FR179642. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies to enhance the purity of synthesized this compound, a key intermediate in the production of the antifungal agent Micafungin (B1204384).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, which is often produced by the enzymatic deacylation of FR901379, several impurities can arise. Understanding these impurities is the first step toward developing an effective purification strategy. The primary impurities include:

  • This compound Acid Impurity: This is a significant impurity formed by the hydrolysis of a functional group on the this compound molecule.[] Its presence can be exacerbated by non-optimal pH and temperature conditions during synthesis or work-up.

  • Open-Ring Analogs: The cyclic peptide structure of this compound can be susceptible to hydrolysis, leading to the formation of linear, open-ring impurities.[2]

  • Epimers and Stereoisomers: Changes in the stereochemistry of the amino acid residues can occur under certain reaction conditions, leading to the formation of diastereomers that can be challenging to separate from the desired product.

  • Deoxy and Desmethyl Analogs: Incomplete enzymatic or chemical transformations can result in the presence of deoxy or desmethyl variants of this compound.

  • Residual Starting Material (FR901379): Incomplete deacylation will result in the presence of the starting material in the final product.

  • Side-Chain Related Impurities: If the synthesis involves the attachment of a side chain, impurities such as oxazole (B20620) cyclic isomers and dimer impurities from the side chain synthesis can be carried over.[3]

  • Metal Ion Impurities: Metal ions like iron, manganese, and nickel can be introduced from raw materials or reaction vessels.[]

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.[]

Troubleshooting Flowchart for Impurity Identification:

start Crude this compound Sample hplc Analytical HPLC-UV Analysis start->hplc impurity_profile Identify and Quantify Impurities hplc->impurity_profile lcms LC-MS Analysis characterization Further Characterization (e.g., HRMS, NMR) lcms->characterization known_impurity Known Impurity (e.g., Acid Impurity, Open-Ring) impurity_profile->known_impurity Impurity Matches Known Standards unknown_impurity Unknown Impurity impurity_profile->unknown_impurity Novel Peak Detected purification_strategy Develop Purification Strategy known_impurity->purification_strategy unknown_impurity->lcms characterization->purification_strategy

Caption: Workflow for identifying impurities in a crude this compound sample.

Q2: How can I use preparative HPLC to purify this compound?

A2: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying this compound to a high degree of purity. Success relies on the careful selection of chromatographic conditions.

Experimental Protocol: Preparative HPLC of this compound

This protocol is a general starting point and may require optimization based on your specific crude sample and impurity profile.

  • Column Selection: A reversed-phase C18 column is a suitable choice for the purification of cyclic peptides like this compound.

    • Example: YMC-Pack R&D ODS/D, S-10 μm, 20 mm I.D. × 250 mm.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Note: The use of a volatile buffer like TFA is crucial as it can be easily removed during the final lyophilization step.

  • Gradient Elution: A gradient elution is typically required to achieve good separation.

    • Example Gradient:

      • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

      • Increase the percentage of Mobile Phase B linearly over a set period (e.g., to 60-90% over 30 minutes).[4]

      • The optimal gradient will depend on the retention times of this compound and its impurities, which should be determined first on an analytical scale.

  • Flow Rate: The flow rate will depend on the column dimensions.

    • Example: For a 20 mm I.D. column, a flow rate of 10-20 mL/min is a reasonable starting point.[4]

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as a mixture of DMSO and acetonitrile, at a known concentration.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions as the peaks elute. Monitor the separation using a UV detector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction. Pool the fractions that meet the desired purity specifications.

  • Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization, to obtain the purified this compound.

Data Presentation: Purity Enhancement by Preparative HPLC (Hypothetical Data)

Sample StagePurity of this compound (%)Key Impurity (Acid Impurity) (%)Other Impurities (%)
Crude Product85.28.56.3
After Preparative HPLC>99.5<0.1<0.4

Troubleshooting Diagram for Preparative HPLC:

start Poor Separation in Prep HPLC q1 Are peaks co-eluting? start->q1 s1 Optimize Gradient: - Decrease slope - Introduce isocratic steps q1->s1 Yes q2 Is peak fronting or tailing observed? q1->q2 No end Improved Separation s1->end s2 Adjust Sample Load: - Decrease injection volume/concentration Optimize Mobile Phase pH q2->s2 Yes q3 Is the recovery low? q2->q3 No s2->end s3 Check for sample precipitation on column Ensure complete elution of the compound q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting common issues in preparative HPLC for this compound.

Q3: Can recrystallization be used to purify this compound, and what is a suitable protocol?

A3: Yes, recrystallization is a viable and cost-effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. The key is to find a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol: Recrystallization of this compound

This is a general protocol that requires optimization of the solvent system.

  • Solvent Selection:

    • The choice of solvent is critical. For cyclic peptides, solvent systems often involve a primary solvent in which the compound is soluble at high temperatures and an anti-solvent in which it is poorly soluble.

    • Commonly used solvents for polar organic molecules include ethanol, methanol, acetone, and mixtures with water or non-polar solvents like hexanes.

    • Screening: Test the solubility of your crude this compound in small amounts of various solvents at room temperature and with gentle heating. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution:

    • Place the crude this compound in a clean flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Stirring and continued heating may be necessary. Avoid adding excess solvent.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Purity Enhancement by Recrystallization (Hypothetical Data)

Sample StagePurity of this compound (%)Key Impurity (Acid Impurity) (%)
Crude Product92.15.8
After Recrystallization98.70.9

Logical Diagram for Recrystallization Solvent Selection:

start Select Potential Solvents test_solubility_rt Test Solubility at Room Temperature start->test_solubility_rt is_soluble_rt Is it soluble? test_solubility_rt->is_soluble_rt poor_solvent Poor Solvent for Recrystallization is_soluble_rt->poor_solvent Yes test_solubility_hot Test Solubility when Heated is_soluble_rt->test_solubility_hot No is_soluble_hot Is it soluble? test_solubility_hot->is_soluble_hot insoluble Insoluble - Not a good solvent is_soluble_hot->insoluble No cool_solution Cool the Solution is_soluble_hot->cool_solution Yes crystals_form Do crystals form? cool_solution->crystals_form good_solvent Good Candidate Solvent crystals_form->good_solvent Yes oiling_out Oiling Out - Consider Solvent Mixture crystals_form->oiling_out No

Caption: A logical workflow for selecting an appropriate recrystallization solvent.

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive assessment of this compound purity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary method for quantitative purity analysis.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile with an additive like TFA or formic acid is common.

    • Detection: UV detection at a wavelength where this compound has strong absorbance.

    • Validation: The HPLC method should be validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable results.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of impurities.[6][7][8]

    • It provides the molecular weight of the main component and any impurities, which aids in their structural elucidation.

    • High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified this compound and to detect and quantify certain impurities if they are present at sufficient levels.

Data Presentation: Analytical HPLC Method Parameters (Example)

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B in 20 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C

Signaling Pathway Diagram for Purity Analysis Workflow:

sample Purified this compound hplc_uv HPLC-UV (Quantitative Purity) sample->hplc_uv lc_ms LC-MS (Impurity Identification) sample->lc_ms nmr NMR (Structural Confirmation) sample->nmr purity_report Purity Report hplc_uv->purity_report lc_ms->purity_report nmr->purity_report

Caption: Analytical workflow for the comprehensive purity assessment of this compound.

References

Addressing batch-to-batch variability of FR179642.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FR179642. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound, a key intermediate in the synthesis of the antifungal agent Micafungin.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a cyclic peptide that serves as the nucleus of the echinocandin-like antifungal lipopeptide FR901379 and is a crucial intermediate in the synthesis of Micafungin.[1] Its primary application is in the research and development of antifungal drugs, specifically as a precursor for the synthesis of Micafungin.[1][2] Micafungin functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][]

Q2: Why is batch-to-batch variability a concern for this compound?

A2: this compound is produced through microbial fermentation.[] This production method, along with multi-step downstream processing and purification, can introduce variability between batches.[] Inconsistencies in purity, impurity profiles, and residual solvents can affect the yield and purity of the final active pharmaceutical ingredient (API), Micafungin, and could introduce unwanted side products in the synthesis process.

Q3: What are the potential sources of batch-to-batch variability in this compound?

A3: The primary sources of variability for a fermentation-derived product like this compound include:

  • Fermentation Process: Minor changes in fermentation conditions (e.g., temperature, pH, nutrient composition) can alter the metabolic output of the microorganism, affecting the yield and purity of this compound.[]

  • Downstream Purification: Variations in purification protocols, such as chromatography and crystallization, can lead to different impurity profiles between batches.

  • Raw Material Quality: The quality of raw materials used in the fermentation and purification processes can impact the final product.

  • Storage and Handling: this compound is a complex molecule that may be sensitive to temperature, moisture, and light. Improper storage can lead to degradation. It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q4: How can I assess the quality and consistency of a new batch of this compound?

A4: It is highly recommended to perform in-house quality control for each new batch. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (936.9 g/mol ) and identify potential impurities or degradation products.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.

  • Solubility Tests: To ensure consistent solubility in relevant solvents like DMSO and Methanol (slight solubility with heating/sonication).[2][]

Troubleshooting Guide

Q1: I am observing a lower yield in my Micafungin synthesis compared to previous experiments with a different batch of this compound. What could be the cause?

A1: A lower yield in the subsequent synthesis is a common issue arising from batch-to-batch variability. Consider the following:

  • Purity of this compound: The new batch may have a lower purity than previous batches. A higher percentage of impurities means less starting material for the reaction. We recommend running an HPLC analysis to confirm the purity.

  • Presence of Inhibitory Impurities: The impurity profile of the new batch might be different. Some impurities could be structurally related molecules that interfere with or inhibit the downstream reaction.

  • Degradation of this compound: Improper storage or handling of the new batch could have led to its degradation.

Q2: My current batch of this compound shows a different solubility profile than expected. Why is this happening and what should I do?

A2: Solubility issues can arise from a few factors:

  • Different Salt Form or Counter-ion: Although unlikely if sourced from the same supplier, it's a possibility.

  • Presence of Insoluble Impurities: The batch may contain impurities that are not soluble in the chosen solvent system.

  • Hygroscopic Nature: this compound can be hygroscopic.[2] Absorbed water can affect its solubility characteristics.

  • Troubleshooting Steps: Try sonicating and/or gently heating the solution, as this can aid in the dissolution of this compound.[1][2] If the problem persists, consider filtering the solution to remove any insoluble matter before use, though this may affect the effective concentration.

Q3: The analytical data (HPLC/MS) for my new batch of this compound shows unexpected peaks. How should I interpret this?

A3: Unexpected peaks in your analytical data point to a different impurity profile.

  • Compare to the Certificate of Analysis (CoA): First, compare your results with the CoA provided by the supplier. Minor variations in reported impurities are common.

  • Characterize the Impurities: If possible, use Mass Spectrometry to get a molecular weight for the major unknown peaks. This can help in identifying them as related substances, degradation products, or residual process reagents.

  • Assess the Impact: If the impurity levels are significantly higher than in previous batches, it is advisable to test this batch in a small-scale pilot reaction to see if it impacts the outcome of your experiment before proceeding to a larger scale.

Quantitative Data on Batch Variability

The following tables present hypothetical data to illustrate potential batch-to-batch variability of this compound.

Table 1: Purity and Impurity Profile of Three Different Batches of this compound by HPLC

ParameterBatch ABatch BBatch C
Purity (%) 98.5%96.2%99.1%
Impurity 1 (%) 0.8%1.5%0.5%
Impurity 2 (%) 0.4%1.1%0.2%
Other Impurities (%) 0.3%1.2%0.2%

Table 2: Impact of this compound Batch Variability on Micafungin Synthesis Yield

ParameterBatch ABatch BBatch C
This compound Purity 98.5%96.2%99.1%
Micafungin Yield (%) 85%72%88%

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

  • Preparation of Stock Solution: Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., DMSO) to create a 1 mg/mL stock solution.

  • Preparation of Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-dependent linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peak areas to determine the relative purity of this compound and the percentage of each impurity.

Protocol 2: Small-Scale Pilot Synthesis of Micafungin

This protocol is a simplified representation to test the performance of a new batch of this compound.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve a known amount of this compound (e.g., 50 mg) from the new batch in an appropriate solvent.

  • Reagent Addition: Add the other necessary reagents for the Micafungin synthesis according to your established protocol.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) at regular intervals until completion.

  • Work-up and Purification: Following the completion of the reaction, perform the standard work-up and purification procedures.

  • Yield Calculation: Isolate the final product (Micafungin) and calculate the percentage yield. Compare this yield to the yields obtained with previous, well-characterized batches of this compound.

Visualizations

experimental_workflow cluster_0 Batch Qualification Workflow cluster_1 QC Tests new_batch Receive New Batch of this compound coa_review Review Certificate of Analysis new_batch->coa_review qc_testing Perform In-House QC coa_review->qc_testing data_comparison Compare Data to Previous Batches qc_testing->data_comparison hplc HPLC (Purity) ms MS (Identity) solubility Solubility Test pilot_reaction Conduct Small-Scale Pilot Synthesis release Release Batch for General Use pilot_reaction->release Yield Acceptable reject Reject Batch / Contact Supplier pilot_reaction->reject Yield Unacceptable data_comparison->pilot_reaction Data Acceptable data_comparison->reject Data Unacceptable

Caption: Workflow for qualifying a new batch of this compound.

signaling_pathway cluster_pathway Micafungin Mechanism of Action This compound This compound (Precursor) synthesis Chemical Synthesis This compound->synthesis micafungin Micafungin (Active Drug) synthesis->micafungin inhibition Inhibition micafungin->inhibition enzyme β-(1,3)-D-glucan Synthase glucan β-(1,3)-D-glucan enzyme->glucan Synthesizes inhibition->enzyme cell_wall Fungal Cell Wall Integrity glucan->cell_wall Maintains lysis Cell Lysis cell_wall->lysis Loss leads to

Caption: Simplified pathway showing the role of this compound's final product.

References

Validation & Comparative

A Comparative Analysis of FR179642 and Micafungin: Unveiling a Precursor-Product Relationship in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the available scientific literature reveals a crucial distinction between FR179642 and Micafungin (B1204384): they are not comparable as alternative antifungal agents but rather represent a precursor and its final, potent drug product. This compound is a key intermediate in the synthesis of Micafungin, a widely used echinocandin antifungal. As such, a direct comparison of their antifungal activities is not found in published research. This guide, therefore, provides a comprehensive overview of the potent antifungal activity of Micafungin, supported by extensive experimental data, and elucidates its synthetic relationship with this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the efficacy and mechanism of action of Micafungin, a critical tool in the fight against invasive fungal infections.

From Precursor to Potent Antifungal: The Genesis of Micafungin

Micafungin is a semi-synthetic lipopeptide derived from the natural product FR901379, which is produced by the fungus Coleophoma empetri. The synthesis of Micafungin involves the deacylation of FR901379 to yield the cyclic peptide nucleus, this compound. This core structure is then chemically modified with a different N-acyl side chain to create Micafungin. This modification is crucial as it enhances the drug's antifungal potency and reduces the hemolytic activity observed with the natural precursor, FR901379.

Synthesis_of_Micafungin FR901379 FR901379 (Natural Product) This compound This compound (Cyclic Peptide Nucleus) FR901379->this compound Deacylation Micafungin Micafungin (Antifungal Drug) This compound->Micafungin Re-acylation with optimized side chain

Figure 1: Synthetic relationship of FR901379, this compound, and Micafungin.

Mechanism of Action: Targeting the Fungal Cell Wall

Micafungin, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase. This enzyme is essential for the synthesis of 1,3-β-D-glucan, a key component of the fungal cell wall that is absent in mammalian cells. The inhibition of glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death. This targeted mechanism of action contributes to the favorable safety profile of Micafungin.

Micafungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Micafungin Micafungin Glucan_Synthase 1,3-β-D-Glucan Synthase (Enzyme Complex) Micafungin->Glucan_Synthase Inhibits Glucan_Synthesis 1,3-β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis (Fungicidal Effect) Cell_Wall->Cell_Lysis Disruption leads to

Figure 2: Mechanism of action of Micafungin on the fungal cell.

In Vitro Antifungal Activity of Micafungin

The in vitro activity of Micafungin has been extensively studied against a broad range of fungal pathogens, particularly Candida and Aspergillus species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values from various studies.

Activity against Candida Species

Micafungin demonstrates potent activity against most Candida species, including those that are resistant to other antifungal agents like fluconazole.[1][2]

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicans≤0.002 - 0.0150.0150.03
C. glabrata≤0.002 - 0.0150.0150.015
C. tropicalis≤0.002 - 0.0150.030.06
C. parapsilosis0.12 - 212
C. krusei-0.060.12
C. guilliermondii-0.51
C. lusitaniae-0.120.25
C. kefyr-0.060.06

Data compiled from multiple sources.[3][4][5]

Activity against Aspergillus Species

Against Aspergillus species, the in vitro activity of echinocandins is often measured by the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of abnormal, stunted hyphae.

Aspergillus SpeciesMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)
A. fumigatus0.004 - 0.0150.0080.015
A. flavus0.004 - 0.0150.0080.015
A. niger0.004 - 0.0150.0080.015
A. terreus-0.0080.03

Data compiled from multiple sources.[3][6]

In Vivo Efficacy of Micafungin

Animal models and clinical studies have demonstrated the in vivo efficacy of Micafungin in treating invasive fungal infections.

Disseminated Candidiasis

In murine models of disseminated candidiasis, Micafungin has been shown to be highly effective in reducing the fungal burden in various organs and improving survival rates.[1] Clinical trials have also established its efficacy in treating candidemia and other forms of invasive candidiasis in humans.[1][7]

Invasive Aspergillosis

In murine models of systemic aspergillosis, Micafungin has been shown to prolong survival and reduce the fungal burden in organs such as the brain and kidneys.[8] While clinical data for its use as a primary therapy for invasive aspergillosis is less extensive, it has demonstrated efficacy in salvage therapy.[7]

Experimental Protocols

The in vitro antifungal susceptibility data for Micafungin presented in this guide are primarily based on standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Yeasts (CLSI M27-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates, such as Candida species. The protocol involves the following key steps:

CLSI_M27_A2_Workflow cluster_protocol CLSI M27-A2 Protocol for Yeasts Inoculum_Prep Prepare standardized yeast inoculum Inoculation Inoculate plates with yeast suspension Inoculum_Prep->Inoculation Serial_Dilution Perform serial two-fold dilutions of Micafungin in microtiter plates Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Determine MIC as the lowest concentration with significant growth inhibition Incubation->MIC_Determination CLSI_M38_A_Workflow cluster_protocol CLSI M38-A Protocol for Molds Inoculum_Prep Prepare standardized mold conidia suspension Inoculation Inoculate plates with mold suspension Inoculum_Prep->Inoculation Serial_Dilution Perform serial two-fold dilutions of Micafungin in microtiter plates Serial_Dilution->Inoculation Incubation Incubate at 35°C for 48-72 hours Inoculation->Incubation MEC_Determination Determine MEC as the lowest concentration causing aberrant, branched hyphal growth (viewed microscopically) Incubation->MEC_Determination

References

Validating the Role of FR179642 in Fungal Gene Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of FR179642's role in gene expression, supported by experimental data from knockout studies of its target, and contrasts its effects with alternative antifungal agents.

Comparative Analysis of Gene Expression Modulation

The following table summarizes the known effects of echinocandins (the class to which this compound belongs) on fungal gene expression compared to other major classes of antifungal drugs. This comparison highlights the distinct transcriptional signatures associated with different mechanisms of action.

Gene CategoryEchinocandins (e.g., Micafungin, Caspofungin)Azoles (e.g., Fluconazole)Polyenes (e.g., Amphotericin B)
Primary Target-Related Genes Upregulation of FKS genes (compensatory response)Upregulation of ERG11 and other ergosterol (B1671047) biosynthesis genesDownregulation of ergosterol biosynthesis genes
Cell Wall Integrity & Stress Response Strong upregulation of genes in the cell wall integrity pathway (PKC, MAPK signaling), heat shock proteins (HSPs)Upregulation of genes related to osmotic stress and general stress responseUpregulation of oxidative stress response genes
Chitin (B13524) Synthesis Upregulation of chitin synthase genes (CHS) as a compensatory mechanism to reinforce the cell wallModerate or no significant change in chitin synthesis gene expressionVariable effects, can induce some cell wall stress responses
Ergosterol Biosynthesis No direct effectStrong upregulation of the entire ergosterol biosynthesis pathway due to target inhibitionDownregulation due to membrane disruption and feedback
Efflux Pumps Upregulation of some multidrug resistance transportersStrong upregulation of ABC and MFS transporter genes (e.g., CDR1, CDR2, MDR1)Upregulation of some transporters, but less pronounced than with azoles

Validation of this compound's Target via Gene Knockout Studies

The most definitive way to validate the role of a compound that targets a specific gene is through a knockout study. In the context of this compound, this involves deleting one or more of the FKS genes and observing the resulting phenotype and gene expression changes. Such studies have been performed for the FKS genes in various fungi, including Candida albicans and Saccharomyces cerevisiae.

Key Findings from FKS Knockout Studies:
  • Essentiality: In many fungi, the FKS gene family is essential for viability. Deletion of all FKS genes is lethal, confirming the critical role of β-1,3-D-glucan synthase.

  • Compensatory Upregulation: Knockout of one FKS gene often leads to the upregulation of the remaining FKS paralogs, a compensatory response to maintain cell wall integrity.

  • Hypersensitivity: fks knockout mutants often exhibit hypersensitivity to cell wall-destabilizing agents, confirming their compromised cell wall structure.

  • Altered Gene Expression: Transcriptomic analysis of fks knockout strains reveals widespread changes in the expression of genes involved in cell wall remodeling, stress response, and other cellular processes, mirroring the effects seen with echinocandin treatment.

The following table summarizes the expected outcomes of a hypothetical FKS1 knockout experiment designed to validate the mechanism of this compound.

Experimental ReadoutWild-Type + this compoundfks1Δ Mutant (No Treatment)fks1Δ Mutant + this compoundInterpretation
Growth Inhibition (MIC) Significant inhibitionNo inhibition (or altered growth)Reduced or no additional inhibition compared to untreated mutantDemonstrates FKS1 is the primary target of this compound.
Gene Expression (FKS2) UpregulatedUpregulated (compensatory)Upregulation similar to or slightly higher than untreated mutantShows that both drug treatment and gene knockout trigger a similar compensatory response.
Gene Expression (Cell Wall Integrity Pathway) UpregulatedConstitutively activated or hyper-responsive to stressPathway remains activated, minimal further induction by the drugConfirms the drug's effect is mediated through the same pathway affected by the gene knockout.

Experimental Protocols

FKS1 Gene Knockout in Candida albicans using CRISPR-Cas9

This protocol outlines a general method for creating a homozygous knockout of the FKS1 gene in the diploid fungus Candida albicans.

a. Design of Guide RNA (gRNA) and Donor DNA:

  • Identify a unique 20-bp target sequence in the FKS1 open reading frame (ORF) that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

  • Synthesize a donor DNA cassette containing a selectable marker (e.g., SAT1 for nourseothricin resistance) flanked by 100-bp homology arms corresponding to the regions immediately upstream and downstream of the FKS1 ORF.

b. Transformation:

  • Prepare competent C. albicans cells.

  • Co-transform the cells with a plasmid expressing Cas9, a plasmid or PCR product expressing the FKS1-targeting gRNA, and the donor DNA cassette.

  • Plate the transformed cells on selective media (e.g., YPD + nourseothricin).

c. Validation of Knockout:

  • Genomic DNA PCR: Perform PCR on genomic DNA from putative knockout colonies using primers that flank the FKS1 locus. The wild-type allele will produce a smaller amplicon than the knockout allele containing the larger selectable marker.

  • RT-qPCR: Extract total RNA from the validated knockout strain and perform reverse transcription quantitative PCR to confirm the absence of FKS1 mRNA transcripts.

  • Phenotypic Analysis: Assess the knockout strain for expected phenotypes, such as altered susceptibility to cell wall stressors.

Gene Expression Analysis by RNA-Seq

This protocol describes a typical workflow for analyzing the transcriptomic response of a fungal strain to treatment with a compound like this compound.

a. Sample Preparation:

  • Grow fungal cultures (wild-type and/or knockout strains) to mid-log phase.

  • Treat the cultures with this compound at a relevant concentration (e.g., MIC50) for a defined period (e.g., 1-4 hours). Include an untreated control.

  • Harvest the cells and immediately freeze them in liquid nitrogen to preserve the RNA profile.

b. RNA Extraction and Library Preparation:

  • Extract total RNA using a method suitable for fungi (e.g., hot acid phenol-chloroform extraction).

  • Assess RNA quality and quantity.

  • Deplete ribosomal RNA (rRNA) and prepare sequencing libraries from the remaining mRNA.

c. Sequencing and Data Analysis:

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Perform quality control on the raw sequencing reads.

  • Align the reads to the reference fungal genome.

  • Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

  • Perform pathway and gene ontology analysis to understand the biological processes affected by the compound.

Visualizing Pathways and Workflows

FR179642_Signaling_Pathway cluster_membrane Cell Membrane FKS1 β-1,3-Glucan Synthase (FKS1) Glucan β-1,3-Glucan FKS1->Glucan Synthesis This compound This compound This compound->FKS1 Inhibition CellWall Cell Wall Stress Glucan->CellWall Reduced Production Leads to PKC_pathway PKC-MAPK Pathway CellWall->PKC_pathway Activation Gene_Expression Altered Gene Expression (e.g., CHS, FKS, Stress Response) PKC_pathway->Gene_Expression Transcriptional Regulation Knockout_Validation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation cluster_analysis Gene Expression Analysis Design Design gRNA & Donor DNA for FKS1 Transform Co-transform C. albicans with CRISPR-Cas9 components Design->Transform Select Select for Transformants Transform->Select PCR Genomic PCR Validation Select->PCR RT_qPCR RT-qPCR for mRNA absence PCR->RT_qPCR Phenotype Phenotypic Analysis RT_qPCR->Phenotype Treat Treat WT and fks1Δ with this compound Phenotype->Treat RNA_Seq RNA-Seq Treat->RNA_Seq Compare Compare Gene Expression Profiles RNA_Seq->Compare

A Comparative Analysis of FR179642 and Other Echinocandin Precursors for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of FR179642, the nucleus of the micafungin (B1204384) precursor FR901379, with other key echinocandin precursors: echinocandin B (precursor to anidulafungin) and pneumocandin B0 (precursor to caspofungin). This document outlines their biosynthetic pathways, production yields, and the detailed experimental protocols essential for their fermentation, purification, and analysis, offering a valuable resource for researchers in antifungal drug development.

Executive Summary

Echinocandins are a critical class of antifungal agents, and the efficient production of their precursor molecules is paramount for pharmaceutical manufacturing. This guide delves into a comparative analysis of three major echinocandin precursors, highlighting the distinct characteristics of this compound. While all three precursors are cyclic lipopeptides produced through fermentation, they differ in their producing organisms, biosynthetic pathways, and reported production titers. This compound, derived from FR901379 produced by Coleophoma empetri, is notable for its unique sulfated homotyrosine residue. This guide presents a quantitative comparison of production yields, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows to aid in the selection and optimization of precursor production for antifungal drug synthesis.

Comparative Overview of Echinocandin Precursors

The selection of an echinocandin precursor for drug development is influenced by factors such as production titer, ease of purification, and the efficiency of its chemical modification into the final active pharmaceutical ingredient (API). Below is a summary of the key characteristics of this compound and other primary echinocandin precursors.

FeatureThis compound (from FR901379)Echinocandin BPneumocandin B0
Final Drug MicafunginAnidulafunginCaspofungin
Producing Organism Coleophoma empetriAspergillus nidulans, Aspergillus delacroxiiGlarea lozoyensis
Key Structural Feature Sulfated homotyrosineLinoleic acid side chainDimethylmyristoyl side chain, 3-hydroxyproline
Reported Max. Titer 4.0 g/L (FR901379)[1]3.15 g/L[2]2.7 g/L[3]

Biosynthetic Pathways

The biosynthesis of echinocandin precursors is a complex process involving non-ribosomal peptide synthetases (NRPS) and a series of tailoring enzymes. Understanding these pathways is crucial for strain improvement and yield optimization.

Biosynthesis of FR901379 (Precursor to this compound)

The biosynthesis of FR901379 in Coleophoma empetri involves a core non-ribosomal peptide synthetase (NRPS) and several modifying enzymes, including those responsible for the characteristic sulfonation. The palmitic acid side chain is attached by a fatty-acyl-AMP ligase. The core cyclic peptide is then formed, followed by hydroxylations and sulfonation.[4]

FR901379_Biosynthesis cluster_precursors Precursors cluster_pathway FR901379 Biosynthesis L-Ornithine L-Ornithine NRPS_Assembly NRPS_Assembly L-Ornithine->NRPS_Assembly L-Threonine L-Threonine L-Threonine->NRPS_Assembly L-Homotyrosine L-Homotyrosine L-Homotyrosine->NRPS_Assembly L-Proline L-Proline L-Proline->NRPS_Assembly 4-Methyl-L-Proline 4-Methyl-L-Proline 4-Methyl-L-Proline->NRPS_Assembly Palmitic_acid Palmitic_acid Fatty_Acyl_AMP_Ligase Fatty_Acyl_AMP_Ligase Palmitic_acid->Fatty_Acyl_AMP_Ligase Activation Fatty_Acyl_AMP_Ligase->NRPS_Assembly Cyclization Cyclization NRPS_Assembly->Cyclization Peptide chain release Hydroxylation Hydroxylation Cyclization->Hydroxylation Sulfonation Sulfonation Hydroxylation->Sulfonation FR901379 FR901379 Sulfonation->FR901379 Echinocandin_Comparison cluster_shared Shared Pathway cluster_FR901379 FR901379 cluster_EchinocandinB Echinocandin B cluster_PneumocandinB0 Pneumocandin B0 Amino_Acid_Precursors Amino_Acid_Precursors NRPS_Core_Assembly NRPS_Core_Assembly Amino_Acid_Precursors->NRPS_Core_Assembly Fatty_Acid_Precursor Fatty_Acid_Precursor Fatty_Acid_Precursor->NRPS_Core_Assembly Cyclic_Hexapeptide_Core Cyclic_Hexapeptide_Core NRPS_Core_Assembly->Cyclic_Hexapeptide_Core Hydroxylation_Sulfonation Hydroxylation_Sulfonation Cyclic_Hexapeptide_Core->Hydroxylation_Sulfonation Hydroxylation_EB Hydroxylation_EB Cyclic_Hexapeptide_Core->Hydroxylation_EB Hydroxylation_PB0 Hydroxylation_PB0 Cyclic_Hexapeptide_Core->Hydroxylation_PB0 FR901379_Final FR901379_Final Hydroxylation_Sulfonation->FR901379_Final EchinocandinB_Final EchinocandinB_Final Hydroxylation_EB->EchinocandinB_Final PneumocandinB0_Final PneumocandinB0_Final Hydroxylation_PB0->PneumocandinB0_Final Fermentation_Workflow Inoculation Inoculation Seed_Culture Seed_Culture Inoculation->Seed_Culture 2 days, 25°C, 220 rpm Production_Fermentation Production_Fermentation Seed_Culture->Production_Fermentation 5% inoculum Harvest Harvest Production_Fermentation->Harvest 8 days, 25°C, 220 rpm

References

A Comparative Guide to Quorum Sensing Molecules: A Clarification on FR179642 and an In-depth Analysis of AHLs, AIPs, and PQS

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of major classes of quorum sensing (QS) molecules. Initially, a comparison involving FR179642 was requested; however, it is crucial to clarify that This compound is not a quorum sensing molecule . It is the cyclic peptide nucleus of the echinocandin antifungal lipopeptide FR901379 and a key intermediate in the synthesis of the antifungal drug Micafungin[1]. Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthesis, which disrupts the integrity of the fungal cell wall, a fundamentally different biological process from bacterial quorum sensing[1].

This guide will, therefore, focus on a comprehensive comparison of three well-established and distinct classes of quorum sensing molecules:

  • Acyl-Homoserine Lactones (AHLs): Primarily utilized by Gram-negative bacteria.

  • Autoinducing Peptides (AIPs): Characteristically used by Gram-positive bacteria.

  • Pseudomonas Quinolone Signal (PQS): A unique signaling molecule employed by Pseudomonas aeruginosa.

By understanding the nuances of these signaling systems, researchers can better devise strategies to intercept bacterial communication and mitigate virulence.

Overview of Quorum Sensing Systems

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process relies on the production, release, and detection of signaling molecules called autoinducers. When the concentration of these autoinducers reaches a certain threshold, it triggers a coordinated response, often leading to the expression of virulence factors, biofilm formation, and other group behaviors.

Comparative Data of Quorum Sensing Molecules

The following table summarizes the key characteristics of AHLs, AIPs, and PQS, providing a quantitative and qualitative comparison.

FeatureAcyl-Homoserine Lactones (AHLs)Autoinducing Peptides (AIPs)Pseudomonas Quinolone Signal (PQS)
Producing Bacteria Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri)Gram-positive bacteria (e.g., Staphylococcus aureus)Pseudomonas aeruginosa
Chemical Nature Lactone ring with a variable acyl side chainCyclic peptides (7-9 amino acids) with a thiolactone linkage2-heptyl-3-hydroxy-4-quinolone
Key Synthase/Processor LuxI-family synthases (e.g., LasI, RhlI in P. aeruginosa)AgrD (precursor peptide), AgrB (processing and export)pqsABCDE operon, PqsH
Receptor Cytoplasmic LuxR-family transcriptional regulators (e.g., LasR, RhlR)Membrane-bound two-component sensor histidine kinase (AgrC)Cytoplasmic LysR-type transcriptional regulator (PqsR/MvfR)
Typical Active Concentration Nanomolar to micromolar range[2][3]Nanomolar range[4]Micromolar range in cultures[5][6]
Key Regulated Virulence Factors Elastase, pyocyanin, exotoxin A, biofilm formation in P. aeruginosa[7][8][9]α-hemolysin, toxic shock syndrome toxin-1 (TSST-1), proteases, lipases in S. aureus[10][11][12]Elastase, pyocyanin, siderophores, biofilm formation in P. aeruginosa[13][14]

Signaling Pathways

The signaling pathways for AHLs, AIPs, and PQS are distinct, reflecting the different cellular structures of Gram-negative and Gram-positive bacteria and the unique nature of the PQS system.

Acyl-Homoserine Lactone (AHL) Signaling

AHLs are synthesized in the cytoplasm by LuxI-type synthases and can diffuse across the bacterial cell membrane. At high cell densities, AHLs accumulate in the extracellular environment and diffuse back into the cells, where they bind to and activate LuxR-type transcriptional regulators. This complex then binds to specific DNA sequences, activating the transcription of target genes.

AHL Signaling Pathway
Autoinducing Peptide (AIP) Signaling

In Staphylococcus aureus, the pre-propeptide AgrD is processed by the transmembrane protein AgrB to produce a mature, cyclic AIP, which is then secreted. Extracellular AIPs are detected by the membrane-bound sensor histidine kinase, AgrC. Upon binding AIP, AgrC autophosphorylates and then phosphorylates the response regulator AgrA. Phosphorylated AgrA acts as a transcription factor, activating the expression of virulence genes and the agr operon itself in a positive feedback loop.

AIP_Signaling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell (Gram-positive) AIP AIP AgrC AgrC (receptor kinase) AIP->AgrC binds AgrD AgrD (precursor) AgrB AgrB (processor/exporter) AgrD->AgrB AgrB->AIP processing & secretion AgrA AgrA (response regulator) AgrC->AgrA phosphorylates pAgrA P-AgrA AgrA->pAgrA DNA DNA pAgrA->DNA binds Genes Target Genes (e.g., toxins) DNA->Genes activates transcription

AIP Signaling Pathway
Pseudomonas Quinolone Signal (PQS) Signaling

The PQS system in P. aeruginosa is hierarchically integrated with the AHL systems. The pqsABCDE operon synthesizes 2-heptyl-4-quinolone (HHQ), which is then converted to PQS by the monooxygenase PqsH. Both HHQ and PQS can bind to the cytoplasmic transcriptional regulator PqsR (also known as MvfR). The PqsR-ligand complex then activates the transcription of the pqs operon and other virulence-related genes.

PQS Signaling Pathway

Experimental Protocols

The study of quorum sensing molecules relies on a variety of experimental techniques for their detection, quantification, and functional characterization.

Extraction and Quantification of AHLs and PQS

A common method for the extraction and quantification of AHLs and PQS from bacterial culture supernatants involves liquid-liquid extraction followed by chromatographic analysis.

Experimental Workflow: AHL/PQS Quantification

experimental_workflow start Bacterial Culture Supernatant extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) start->extraction concentration Evaporation and Reconstitution extraction->concentration analysis LC-MS/MS or HPLC Analysis concentration->analysis quantification Quantification against Standard Curve analysis->quantification

Workflow for AHL/PQS Quantification

Protocol: AHL Extraction and Quantification by HPLC-MS

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria[15].

  • Extraction: Acidify the supernatant with an acid (e.g., acetic acid) and perform liquid-liquid extraction with an organic solvent like ethyl acetate. The AHLs will partition into the organic phase. Repeat the extraction multiple times to ensure complete recovery[15][16].

  • Concentration: Pool the organic phases and evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile)[15][16].

  • Analysis: Analyze the reconstituted sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)[17][18]. The HPLC separates the different AHL molecules based on their physicochemical properties, and the mass spectrometer allows for their specific detection and quantification based on their mass-to-charge ratio.

  • Quantification: Generate a standard curve using known concentrations of synthetic AHLs to accurately quantify the amount of each AHL in the sample[17][19].

A similar protocol can be used for PQS, often employing Thin-Layer Chromatography (TLC) for separation and visualization, or HPLC for more precise quantification[20][21][22].

Detection and Bioassay of AIPs

AIPs are often detected using biological reporter strains, which are engineered to produce a measurable signal (e.g., fluorescence or luminescence) in response to the presence of a specific AIP.

Protocol: S. aureus AIP Bioassay

  • Reporter Strain Preparation: Use an S. aureus reporter strain that lacks the ability to produce its own AIP but carries a reporter gene (e.g., Green Fluorescent Protein - GFP) under the control of an AIP-responsive promoter (e.g., the agr P3 promoter)[23].

  • Sample Preparation: Prepare cell-free supernatant from the S. aureus strain of interest by centrifugation and filtration.

  • Bioassay: In a microtiter plate, mix the reporter strain with serial dilutions of the test supernatant or synthetic AIP standards.

  • Incubation: Incubate the plate under appropriate conditions to allow for the activation of the reporter system.

  • Measurement: Measure the reporter signal (e.g., fluorescence) using a plate reader. The intensity of the signal is proportional to the concentration of the AIP in the sample.

Conclusion

While this compound operates in the distinct field of antifungal therapy, the world of bacterial quorum sensing offers a rich and complex landscape for scientific inquiry. Acyl-homoserine lactones, autoinducing peptides, and the Pseudomonas quinolone signal represent three diverse and sophisticated strategies for intercellular communication. A thorough understanding of their respective structures, signaling pathways, and the virulence factors they regulate is paramount for the development of novel anti-infective strategies that aim to disarm rather than kill pathogenic bacteria, thereby potentially reducing the selective pressure for antibiotic resistance. The experimental protocols outlined in this guide provide a foundation for researchers to quantitatively investigate these intricate communication networks.

References

Validating the Efficacy of FR179642 in Fungal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of FR179642's active form, Micafungin (B1204384), against various fungal species. As an intermediate in the synthesis of Micafungin, the antifungal activity of this compound is realized through its conversion to this potent echinocandin. Micafungin targets the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase, an essential enzyme for maintaining cell wall integrity.[1] This guide presents a comparative analysis of Micafungin's performance against other major antifungal agents, supported by experimental data and detailed methodologies.

Comparative Efficacy of Antifungal Agents

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of Micafungin and other antifungal agents against common clinical isolates of Candida and Aspergillus species. Lower MIC values indicate greater potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida Species

Fungal SpeciesMicafunginAnidulafunginCaspofunginFluconazoleAmphotericin B
Candida albicans0.002 - 0.06[1][2][3]0.03 - 0.06[3]0.03 - 0.06[3][4]0.25 - 1[5]0.25 - 1
Candida glabrata≤0.002 - 0.03[1][2]0.03 - 0.12[6]0.03 - 0.125[4]8 - 32[5]0.5 - 2
Candida parapsilosis0.12 - 2[1][2]1 - 2[6]0.5 - 2[4]1 - 4[5]0.25 - 1
Candida tropicalis0.002 - 0.06[1][2]0.03 - 0.06[6]0.03 - 0.125[4]2 - 8[5]0.5 - 2
Candida krusei0.015 - 0.25[7]0.06 - 0.12[6]0.12 - 0.5[4]16 - 64[5]0.5 - 2

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus Species

Fungal SpeciesMicafungin (MEC)Anidulafungin (MEC)Caspofungin (MEC)VoriconazoleAmphotericin B
Aspergillus fumigatus≤0.004 - 0.015[1][2]≤0.002[6]≤0.008[6]0.25 - 10.5 - 2[8]
Aspergillus flavus≤0.0150.004 - 0.0150.015 - 0.030.5 - 20.5 - 2[8]
Aspergillus niger≤0.0150.008 - 0.0150.015 - 0.031 - 40.5 - 2[8]
Aspergillus terreus≤0.0150.008 - 0.0150.015 - 0.030.25 - 11 - 2[8]

Note: For echinocandins against Aspergillus species, the Minimum Effective Concentration (MEC) is often reported, representing the lowest drug concentration that leads to the growth of abnormal, branched hyphae.

Experimental Protocols

The data presented in this guide are primarily based on standardized antifungal susceptibility testing methods, namely the broth microdilution assays established by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) EDef 7.1.[9]

Key Experimental Steps (Broth Microdilution Method):
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the suspension is adjusted to a standardized turbidity, corresponding to a specific colony-forming unit (CFU)/mL concentration.

  • Antifungal Agent Dilution: The antifungal agents are serially diluted in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates to create a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[10]

  • Endpoint Determination:

    • For Candida species: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (≥50%) reduction in turbidity compared to the growth control.[11]

    • For Aspergillus species with echinocandins: The MEC is the lowest drug concentration at which abnormal, branched hyphal growth is observed.[12]

    • For Aspergillus species with azoles and polyenes: The MIC is typically the lowest concentration that shows no visible growth.

Visualizations

Fungal Cell Wall Synthesis and Inhibition by Echinocandins

The following diagram illustrates the β-(1,3)-D-glucan synthesis pathway, a critical process for maintaining the structural integrity of the fungal cell wall, and the point of inhibition by echinocandins like Micafungin.

G cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_cell_wall Cell Wall UDP_G UDP-Glucose GS β-(1,3)-D-Glucan Synthase (FKS subunits) UDP_G->GS Substrate Glucan β-(1,3)-D-Glucan Polymer GS->Glucan Synthesis Micafungin Micafungin (from this compound) Micafungin->GS Inhibition

Caption: Mechanism of action of Micafungin.

Experimental Workflow for Antifungal Susceptibility Testing

This diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

G A 1. Fungal Isolate Culture B 2. Prepare Standardized Inoculum Suspension A->B D 4. Inoculate Microplate B->D C 3. Serial Dilution of Antifungal Agent in Microplate C->D E 5. Incubate at 35°C D->E F 6. Read and Record MIC/MEC E->F

Caption: Broth microdilution workflow.

References

A comparative study of FR179642 production in different fermentation conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the production of FR179642, a key precursor for the antifungal agent Micafungin (B1204384). The focus is on the fermentation of its direct precursor, FR901379, from the fungus Coleophoma empetri, and its subsequent enzymatic conversion to this compound. This document compiles experimental data from various studies to offer insights into optimizing production yields through different fermentation strategies and conditions.

Comparative Production of FR901379

The yield of this compound is directly dependent on the successful fermentation of its precursor, FR901379. Below is a summary of FR901379 production under different fermentation conditions and with various strains of Coleophoma empetri.

Table 1: Comparison of FR901379 Production in Batch Fermentation
StrainFermentation MediumKey Media ComponentsIncubation Time (days)FR901379 Titer (g/L)Reference
C. empetri MEFC09 (Parental Strain)MKFD-sorbitol (main carbon source), Peptone, (NH₄)₂SO₄10~0.3[1][2]
C. empetri MEFC09-HF-5 (Engineered)MKFD-sorbitol, Peptone, (NH₄)₂SO₄Not Specified0.572[3]
C. empetri MEFC09-J-4 (Engineered)MKFD-sorbitol, Peptone, (NH₄)₂SO₄Not Specified1.32[3]
C. empetri Z40-23 (Mutant)MKFGlucose, Corn Starch, Peptone, (NH₄)₂SO₄Not SpecifiedNot specified, but improved[4]
C. empetri ZZ-138 (Mutant)MKFGlucose, Corn Starch, Peptone, (NH₄)₂SO₄81.12[4]
Coleophoma empetri F-11899ProprietaryGlucose, Cottonseed Meal, Yeast Powder, Peptone83.05[5]
Table 2: Comparison of Batch vs. Fed-Batch Fermentation for FR901379 Production
StrainFermentation StrategyKey Process DetailsFR901379 Titer (g/L)Reference
C. empetri MEFC09-JFH (Engineered)Batch5 L Bioreactor2.4[3]
C. empetri MEFC09-JFH (Engineered)Fed-Batch5 L Bioreactor, fed with D-sorbitol4.0[1][2][3][6]

Experimental Protocols

Fermentation of FR901379

This protocol is based on methodologies described for Coleophoma empetri fermentation.[4][7]

a) Seed Culture Preparation:

  • Seed Medium (MKS): Soluble starch 15 g/L, sucrose (B13894) 10 g/L, cottonseed meal 5 g/L, peptone 10 g/L, KH₂PO₄ 1 g/L, CaCO₃ 2 g/L. Adjust pH to 6.5.

  • Inoculation and Incubation: Inoculate the seed medium with a stock culture of C. empetri. Incubate at 24-26°C for 48 hours with agitation.[8]

b) Production Fermentation:

  • Fermentation Medium (MKF): Glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, (NH₄)₂SO₄ 6 g/L, KH₂PO₄ 1 g/L, FeSO₄ 0.3 g/L, ZnSO₄ 0.01 g/L, CaCO₃ 2 g/L. Adjust pH to 6.5.[7]

  • Inoculation and Fermentation: Transfer the seed culture to the fermentation medium (typically 2-5% v/v). Ferment at 24-26°C for 8-10 days.[5][8] For fed-batch fermentation, a feeding solution of a concentrated carbon source like D-sorbitol is added periodically after the initial carbon source is depleted.[1][3]

c) Monitoring and Harvesting:

  • Monitor the production of FR901379 using High-Performance Liquid Chromatography (HPLC).

  • Once the concentration of FR901379 ceases to increase, the fermentation is stopped.

Enzymatic Conversion of FR901379 to this compound

This process involves the deacylation of FR901379 using a deacylase enzyme.[8][9]

  • Enzyme Source: A deacylase, for example from Streptomyces albus.

  • Reaction Buffer: Phosphate (B84403) buffer (e.g., containing 2.24 g/L KH₂PO₄ and 1.24 g/L Na₂HPO₄), adjusted to pH 6.0.[8]

  • Reaction Conditions:

    • Add the crude deacylase enzyme to the phosphate buffer.

    • Add the FR901379 fermentation broth or purified compound to the enzyme solution.

    • Incubate at 30°C with stirring for 6-24 hours.[8]

  • Monitoring: The conversion of FR901379 to this compound is monitored by HPLC.[8]

Analytical Method: Quantification of this compound
  • Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifying acid like trifluoroacetic acid.

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with a known concentration of a reference standard.

Visualizations

experimental_workflow cluster_fermentation FR901379 Fermentation cluster_conversion Enzymatic Conversion cluster_analysis Analysis seed_culture Seed Culture (C. empetri) production_fermentation Production Fermentation (Batch or Fed-Batch) seed_culture->production_fermentation Inoculation harvest Harvest production_fermentation->harvest 10-14 days enzymatic_reaction Deacylation Reaction (with Deacylase) harvest->enzymatic_reaction purification Purification enzymatic_reaction->purification hplc HPLC Analysis purification->hplc final_product This compound hplc->final_product

Caption: Experimental workflow for this compound production.

biosynthesis_pathway cluster_precursors Primary Metabolites cluster_core_synthesis Core Peptide Synthesis cluster_modifications Post-Synthesis Modifications amino_acids Amino Acids (e.g., Ornithine, Threonine) nrps Non-Ribosomal Peptide Synthetase (CEnrps) amino_acids->nrps fatty_acids Fatty Acyl-AMP (from Palmitic Acid) lipidation Lipidation fatty_acids->lipidation nrps->lipidation cyclization Cyclization lipidation->cyclization hydroxylation Hydroxylation (P450 enzymes: CEp450-1, CEp450-2) cyclization->hydroxylation sulfonation Sulfonation (CEp450-3, CEsul) hydroxylation->sulfonation FR901379 FR901379 sulfonation->FR901379 deacylase Deacylase FR901379->deacylase This compound This compound deacylase->this compound

References

Benchmarking the synthesis efficiency of FR179642 against other methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FR179642 is a crucial intermediate in the synthesis of the potent antifungal agent Micafungin (B1204384). As the cyclic peptide nucleus of Micafungin, the efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of the final drug product. This guide provides a comparative analysis of the primary methods for synthesizing this compound, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Efficiency

The synthesis of this compound is predominantly achieved through two main routes: the enzymatic deacylation of its precursor, FR901379, and a two-step approach involving the fermentation of FR901379 followed by its enzymatic conversion. While direct fermentation of this compound is mentioned as a possibility, detailed process data is less readily available in the public domain.[] The following table summarizes the key efficiency metrics for the most well-documented methods.

MetricMethod 1: Enzymatic Deacylation of FR901379Method 2: Fermentation of FR901379 & Enzymatic Conversion
Starting Material FR901379Glucose, Peptone, etc.
Key Transformation Single enzymatic deacylationFermentation followed by enzymatic deacylation
Molar Yield (Conversion) 90-96%[2]High (Fermentation) + 90-96% (Enzymatic)
Reported Titer (Precursor) N/AUp to 4.0 g/L of FR901379 in engineered strains[3]
Key Advantages High conversion rate, simplified process[2][4]Utilizes basic feedstocks, potential for high precursor titer
Key Considerations Requires purified FR901379 as starting materialMulti-step process, requires robust fermentation and downstream processing

Experimental Protocols

Method 1: Enzymatic Deacylation of FR901379 using Cross-Linked Deacylase

This method focuses on the highly efficient conversion of the precursor FR901379 to this compound using a stabilized deacylase enzyme.

1. Preparation of Cross-Linked Deacylase Enzyme Aggregates (CLEAs):

  • A crude deacylase enzyme solution is obtained from the fermentation of a suitable microorganism, such as Streptomyces albus.[2]

  • The enzyme is precipitated and cross-linked using an agent like glutaraldehyde (B144438) to form CLEAs. This process enhances enzyme stability and allows for easier recovery and reuse.[4]

2. Enzymatic Conversion Reaction:

  • FR901379 is dissolved in a suitable buffer system to a concentration of up to 20 g/L.[2]

  • The prepared deacylase CLEAs are added to the FR901379 solution.

  • The reaction is carried out at a controlled temperature and pH to ensure optimal enzyme activity.

  • The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the conversion of FR901379 to this compound is complete.

3. Product Isolation and Purification:

  • Upon completion of the reaction, the enzyme aggregates are separated by filtration or centrifugation.

  • The resulting solution containing this compound is then subjected to further purification steps, such as chromatography, to isolate the final product.

Method 2: Production of this compound via Fermentation of FR901379 and Subsequent Enzymatic Conversion

This approach involves two major stages: the production of the precursor FR901379 through fermentation, followed by the enzymatic deacylation as described in Method 1.

1. Fermentation of FR901379:

  • Microorganism: Coleophoma empetri is the primary fungal strain used for the production of FR901379.[3][5]

  • Seed Culture: A seed culture is prepared by inoculating C. empetri into a seed medium and incubating for a specified period to generate sufficient biomass.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a specialized fermentation medium. A typical medium includes a carbon source (e.g., glucose, D-sorbitol), a nitrogen source (e.g., peptone, ammonium (B1175870) sulfate), and various salts and trace elements.[3]

  • Fermentation Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days.

  • Harvesting and Extraction: After the fermentation is complete, the mycelium is separated from the broth, and FR901379 is extracted from the culture broth.

2. Enzymatic Conversion:

  • The extracted and purified FR901379 is then used as the substrate for the enzymatic deacylation reaction as detailed in Method 1 to yield this compound.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the two primary synthesis methods of this compound.

cluster_0 Method 1: Enzymatic Deacylation cluster_1 Method 2: Fermentation & Enzymatic Conversion FR901379 FR901379 (Precursor) Reaction Enzymatic Reaction (Deacylation) FR901379->Reaction Deacylase Cross-Linked Deacylase Enzyme Deacylase->Reaction FR179642_1 This compound Reaction->FR179642_1 Purification_1 Purification FR179642_1->Purification_1 Feedstocks Fermentation Feedstocks Fermentation Fermentation (Coleophoma empetri) Feedstocks->Fermentation Extraction Extraction & Purification Fermentation->Extraction FR901379_2 FR901379 Extraction->FR901379_2 Reaction_2 Enzymatic Reaction (Deacylation) FR901379_2->Reaction_2 Deacylase_2 Cross-Linked Deacylase Enzyme Deacylase_2->Reaction_2 FR179642_2 This compound Reaction_2->FR179642_2 Purification_2 Purification FR179642_2->Purification_2

Caption: Workflow comparison for the synthesis of this compound.

The enzymatic deacylation of FR901379 offers a highly efficient and direct conversion to this compound, making it an attractive option when the precursor is readily available. The two-step method, involving fermentation of FR901379 followed by enzymatic conversion, provides a route from basic feedstocks and has seen significant improvements in precursor titer through strain engineering. The choice between these methods will depend on factors such as the availability of starting materials, process scalability, and overall economic considerations.

References

In Vivo Metabolic Effects of FR179642: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A thorough review of existing scientific literature reveals a notable absence of in vivo studies investigating the metabolic effects of FR179642 in mammalian models concerning conditions such as diabetes, obesity, or related metabolic disorders. The primary characterization of this compound in research is as a key intermediate in the synthesis of Micafungin, an echinocandin antifungal agent[1][2][3]. Its established mechanism of action is the inhibition of β-(1,3)-D-glucan synthesis, a crucial component of the fungal cell wall, thereby exerting its antifungal properties[1][].

Given the lack of direct data on the in vivo metabolic effects of this compound, this guide will pivot to provide a comparative framework using a compound with well-documented metabolic effects, Phlorizin . Phlorizin is a natural product known for its potent inhibition of sodium-glucose cotransporters (SGLTs) and has been extensively studied for its anti-diabetic properties. This guide will, therefore, serve as a template for how such a comparative analysis would be structured, should data for this compound become available.

Comparative Analysis of In Vivo Metabolic Effects: Phlorizin as a Case Study

Phlorizin, a dihydrochalcone (B1670589) found in apple trees, was the first identified SGLT inhibitor. Its ability to block renal glucose reabsorption has made it a foundational tool in the study of glucose metabolism and the development of modern SGLT2 inhibitor drugs.

Quantitative Data Summary

The following table summarizes the typical in vivo metabolic effects of Phlorizin as reported in various animal models of diabetes.

ParameterAnimal ModelTreatment RegimenKey FindingsReference
Blood Glucose Streptozotocin-induced diabetic rats5, 10, 20, 40 mg/kg body weightDose-dependent reduction in blood glucose levels.--INVALID-LINK--
Urinary Glucose Excretion Anesthetized rats0.1 µmole/kg/min infusionSignificant increase in absolute and fractional excretion of glucose.--INVALID-LINK--
Lipid Metabolism Streptozotocin-induced diabetic ratsNot specifiedImproved lipid metabolism.--INVALID-LINK--
Insulin (B600854) Sensitivity Diabetic animal modelsNot specifiedIncreased insulin sensitivity.--INVALID-LINK--
Hepatic Glucose Production Type 2 diabetic miceNot specifiedInhibited hepatic glucose production.--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the in vivo metabolic effects of compounds like Phlorizin.

Streptozotocin-Induced Diabetic Rat Model
  • Animal Selection: Male Wistar rats (200-250g) are typically used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer (pH 4.5), at a dose of 50-60 mg/kg body weight is administered after an overnight fast.

  • Confirmation of Diabetes: Blood glucose levels are monitored 72 hours post-STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Treatment: Diabetic rats are divided into groups and administered Phlorizin or a vehicle control, often via oral gavage, for a specified period (e.g., 4 weeks).

  • Outcome Measures: Blood glucose, plasma insulin, lipid profiles (triglycerides, cholesterol), and body weight are measured at baseline and at the end of the treatment period. An oral glucose tolerance test (OGTT) may also be performed.

In Vivo Assessment of Renal Glucose Handling
  • Animal Preparation: Rats are anesthetized, and catheters are placed in the jugular vein for infusions, the carotid artery for blood sampling, and the bladder for urine collection.

  • Infusion: A continuous intravenous infusion of saline is initiated. After a stabilization period, the infusion is switched to one containing the test compound (e.g., Phlorizin) at a specific concentration.

  • Sample Collection: Timed urine samples are collected, and blood samples are taken at the midpoint of each urine collection period.

  • Analysis: Plasma and urine glucose and creatinine (B1669602) concentrations are measured.

  • Calculations: Glomerular filtration rate (GFR) is estimated from creatinine clearance. The filtered load of glucose, urinary glucose excretion, and tubular glucose reabsorption are calculated to determine the effect of the compound on renal glucose transport.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Signaling_Pathway cluster_lumen Renal Proximal Tubule Lumen cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Co-transport Glucose_cell Glucose SGLT2->Glucose_cell Na_cell Na+ SGLT2->Na_cell GLUT2 GLUT2 Glucose_blood Glucose GLUT2->Glucose_blood NaK_ATPase Na+/K+ ATPase K_cell K+ NaK_ATPase->K_cell Na_blood Na+ NaK_ATPase->Na_blood Glucose_cell->GLUT2 Facilitated Diffusion Na_cell->NaK_ATPase K_blood K+ K_blood->NaK_ATPase Phlorizin Phlorizin Phlorizin->SGLT2 Inhibition

Caption: Mechanism of action of Phlorizin on renal glucose reabsorption.

Experimental_Workflow start Start: Diabetic Animal Model acclimatization Acclimatization Period (1 week) start->acclimatization baseline Baseline Measurements (Blood Glucose, Body Weight) acclimatization->baseline randomization Randomization into Groups baseline->randomization treatment Treatment Period (e.g., 4 weeks) - Vehicle Control - Phlorizin randomization->treatment monitoring Weekly Monitoring (Blood Glucose, Body Weight) treatment->monitoring end_measurements End-of-Study Measurements (OGTT, Plasma Lipids, Insulin) treatment->end_measurements monitoring->treatment tissue Tissue Collection (Kidney, Liver, Pancreas) end_measurements->tissue analysis Data Analysis tissue->analysis end End analysis->end

References

Safety Operating Guide

Essential Safety and Disposal Procedures for FR179642

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for FR179642, a key intermediate in the synthesis of the antifungal agent Micafungin. Adherence to these protocols is crucial for maintaining a safe and compliant laboratory environment.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. Based on available data for closely related compounds, this compound should be handled as a hazardous substance.

Hazard Identification and Personal Protective Equipment (PPE)

A related impurity to this compound is classified with the following hazard statements, which should be considered when handling this compound:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long lasting effects.

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure risks.

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact and serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.
Body Protection A laboratory coat or protective gown.To protect skin and personal clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.To prevent inhalation and respiratory irritation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to prevent its release into the environment.[1][2][3] Therefore, disposal via standard trash or sewer systems is strictly prohibited.[1][3] The required method of disposal is through a licensed hazardous waste management service.

Step 1: Waste Segregation

Proper segregation of waste is the first critical step in the disposal process.

  • Solid Waste: All solid materials contaminated with this compound, including unused or expired powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, must be collected in a designated hazardous waste container.[1] This container should be clearly labeled, leak-proof, and kept closed when not in use.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[1] Aqueous waste should be collected separately from organic solvent waste.[4]

Step 2: Waste Container Labeling

All hazardous waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration and quantity of the waste.

  • The date when the waste was first added to the container.

  • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

Step 3: Storage of Waste

Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[5] This area should be away from general laboratory traffic and incompatible materials.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1][5] Follow all institutional protocols for waste pickup requests.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FR179642_Disposal_Workflow cluster_prep Step 1: Preparation & Segregation cluster_containment Step 2: Containment & Labeling cluster_disposal Step 3: Storage & Disposal start This compound Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate Waste by Form ppe->segregate solid_waste Solid Waste Container (Leak-proof, Sealed) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Compatible, Sealed) segregate->liquid_waste Liquids label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, Date) solid_waste->label_waste liquid_waste->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs Schedule Pickup end Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling FR179642

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of FR179642, a key intermediate in the synthesis of the antifungal agent Micafungin. Adherence to these guidelines is critical for ensuring laboratory safety and procedural success.

Chemical and Physical Properties

This compound is a white to off-white solid. Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C35H52N8O20SMedchemExpress.com
Molecular Weight 936.89 g/mol
Appearance White to Off-White Solid
Melting Point >150°C (decomposes)ChemicalBook
Solubility Soluble in DMSO (slightly, heated), Methanol (B129727) (slightly, heated, sonicated)BOC Sciences
Storage Temperature -20°C[1][]

Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified with GHS hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, stringent adherence to the following PPE protocols is mandatory.

Protection TypeEquipment SpecificationPurpose
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact. Gloves must be inspected before use and disposed of upon contamination.
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required when a splash hazard exists.Protects eyes from splashes and airborne particles.
Skin & Body Protection Fully buttoned laboratory coat. Long pants and closed-toe shoes are mandatory.Protects skin from accidental contact and contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated chemical fume hood. For larger quantities or when creating aerosols, a NIOSH-approved respirator with organic vapor cartridges is necessary.Prevents inhalation of dust or aerosols.

Operational Plan: Handling and Experimental Protocol

This compound is primarily used in the synthesis of Micafungin. The following is a general protocol for a one-pot synthesis reaction. All operations should be conducted within a certified chemical fume hood.

Experimental Protocol: One-Pot Synthesis of Micafungin from this compound

  • Preparation: Suspend FR-179642 (10.0 g) in dry DMF (200 ml) by stirring at 25°C for 10 minutes.

  • Cooling: Cool the mixture to 0°C.

  • Addition of Reagents: Add the Micafungin side chain (4.50 g) and the activated acid, followed by DIPEA (2.25 ml).

  • Reaction: Stir the mixture for 90 minutes at 0°C.

  • Quenching: Add a mixture of methanol (50 ml) and acetone (B3395972) (100 ml) and raise the temperature to 10°C. Stir for 60 minutes.

  • Precipitation: Slowly add ethyl acetate (B1210297) (1000 ml) over 2.5 hours to precipitate the product.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Suspend this compound in dry DMF prep2 Stir at 25°C for 10 min prep1->prep2 react1 Cool mixture to 0°C prep2->react1 react2 Add Micafungin side chain, activated acid, and DIPEA react1->react2 react3 Stir at 0°C for 90 min react2->react3 workup1 Add Methanol/Acetone mixture react3->workup1 workup2 Warm to 10°C and stir for 60 min workup1->workup2 workup3 Slowly add Ethyl Acetate workup2->workup3 workup4 Precipitate and isolate Micafungin workup3->workup4

Caption: One-pot synthesis of Micafungin from this compound.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound is a precursor to Micafungin, an echinocandin antifungal. Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. This disruption of the cell wall integrity leads to osmotic instability and fungal cell death.

Signaling Pathway Diagram

signaling_pathway UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall This compound This compound (as Micafungin precursor) This compound->Glucan_Synthase

Caption: Inhibition of β-(1,3)-D-glucan synthesis by this compound's active form.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Follow these steps for proper disposal:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Labeling: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in separate, clearly labeled, sealed hazardous waste containers. The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Storage: Store waste containers in a designated, secure satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.